2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-4-2-3-7(5-8)10-12-9(6-16-10)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWFWIIMHLYERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575964 | |
| Record name | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115299-07-5 | |
| Record name | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
This guide provides a comprehensive overview of the synthesis and characterization of 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The thiazole scaffold is a privileged structure, frequently appearing in molecules with diverse biological activities, making this particular derivative a valuable building block for the synthesis of novel therapeutic agents.[1] This document will detail a reliable synthetic protocol, outline key characterization techniques, and provide insights into the rationale behind the experimental choices, ensuring scientific integrity and practical applicability for researchers in the field.
Introduction: The Significance of 2-Aryl-1,3-thiazole-4-carboxylic Acids
The 2-aryl-1,3-thiazole-4-carboxylic acid motif is a cornerstone in the design of pharmacologically active molecules. The inherent structural features of the thiazole ring, including its ability to participate in hydrogen bonding and hydrophobic interactions, contribute to its successful integration into drug candidates.[1] Derivatives of this core structure have been explored for a range of therapeutic applications, including as anticancer and anti-inflammatory agents.[2][3][4] The presence of the carboxylic acid functionality at the 4-position provides a versatile handle for further synthetic modifications, such as the formation of amides and esters, enabling the creation of diverse compound libraries for drug discovery programs.[1] The 3-methoxyphenyl substituent at the 2-position can also play a crucial role in modulating the biological activity of the molecule by influencing its electronic properties and steric interactions with biological targets.[1]
Synthesis of this compound
The most common and efficient method for the synthesis of 2-aryl-1,3-thiazole-4-carboxylic acids is the Hantzsch thiazole synthesis.[5][6][7] This versatile reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, a variation of this method is employed, starting from 3-methoxythiobenzamide and ethyl bromopyruvate.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate
-
To a solution of 3-methoxythiobenzamide (1.0 eq) in ethanol, add ethyl bromopyruvate (1.1 eq).
-
The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl ester intermediate.
Causality behind Experimental Choices: Ethanol is a suitable solvent for this reaction as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature. The use of a slight excess of ethyl bromopyruvate ensures the complete consumption of the thioamide. TLC is a crucial in-process check to determine the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.
Step 2: Hydrolysis to this compound
-
The purified ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
The mixture is stirred at room temperature for 12-16 hours, or until the hydrolysis is complete as monitored by TLC.
-
After completion, the ethanol is removed under reduced pressure.
-
The aqueous solution is then acidified to a pH of approximately 3-4 using a 1M solution of hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.
Causality behind Experimental Choices: The use of a basic solution (sodium hydroxide) is essential for the saponification (hydrolysis) of the ester. The reaction is typically carried out at room temperature to avoid potential side reactions. Acidification is the critical step to protonate the carboxylate salt and precipitate the desired carboxylic acid. Washing with cold water removes any remaining inorganic salts.
Characterization of this compound
A comprehensive characterization of the synthesized compound is imperative to confirm its structure and purity. The following analytical techniques are recommended.
Characterization Workflow
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An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid (CAS No: 115299-07-5), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The thiazole scaffold is a privileged structure, and this particular derivative offers a versatile platform for developing novel therapeutics, particularly in oncology, and as an intermediate for anti-inflammatory and analgesic agents.[1] This document details the compound's structural attributes, core physicochemical parameters (lipophilicity, acidity, solubility), synthetic pathways, and spectroscopic signature. Furthermore, it furnishes field-proven, step-by-step protocols for the experimental determination of these properties, grounding theoretical data with practical, validated methodologies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.
Introduction: A Scaffold of Therapeutic Potential
The 1,3-thiazole ring is a cornerstone pharmacophore found in a multitude of FDA-approved drugs and clinical candidates, prized for its unique electronic properties and ability to engage in diverse biological interactions. This compound emerges as a particularly valuable derivative. Its structure combines three key functional motifs:
-
The Thiazole Core: A bioisostere for other aromatic systems, capable of hydrogen bonding and participating in pi-stacking interactions. It is a stable aromatic ring resistant to metabolic degradation.
-
The 3-Methoxyphenyl Group: This moiety modulates lipophilicity and can interact favorably with hydrophobic pockets within target proteins.[1] The meta-position of the methoxy group influences the electronic distribution and conformational flexibility compared to its ortho or para isomers.
-
The Carboxylic Acid Handle: This functional group is a critical anchor for further synthetic modification, allowing for the creation of amides, esters, and other derivatives to build compound libraries for drug screening.[1] It also serves as a key interaction point with biological targets, often forming salt bridges or critical hydrogen bonds with amino acid residues like arginine or lysine.
This compound has garnered attention for its potential anticancer, antimicrobial, and antioxidant properties, making a thorough understanding of its physicochemical profile essential for rational drug design.[1]
Core Physicochemical and Molecular Profile
The behavior of a molecule in both biological and manufacturing contexts is dictated by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 115299-07-5 | [1] |
| Molecular Formula | C₁₁H₉NO₃S | [1] |
| Molecular Weight | 235.26 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 132-134 °C | [3] |
| Predicted XlogP | 2.4 | [4] |
| Predicted pKa (Acidic) | ~3.5 - 4.5 | [5][6] |
Lipophilicity (LogP) and its Implications
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical determinant of its pharmacokinetic behavior. The partition coefficient (LogP) is a key metric; for oral drugs, a LogP value typically between 1 and 5 is desirable for adequate membrane permeability.
With a predicted XlogP of 2.4, this compound sits comfortably within the desired range for drug-likeness.[4] The methoxy group contributes to its lipophilicity, which is essential for crossing biological membranes. However, this is balanced by the polar carboxylic acid and thiazole moieties, which enhance aqueous solubility—a crucial factor for administration and distribution in the bloodstream.[1] This balance is a hallmark of a well-designed drug scaffold.
Ionization Constant (pKa)
The pKa value dictates the ionization state of a molecule at a given pH. This is paramount, as the charge of a molecule profoundly impacts its solubility, permeability, and ability to bind to its target.
-
Acidic pKa: The carboxylic acid group is the primary ionizable center, with a predicted pKa in the range of 3.5 to 4.5, typical for aromatic carboxylic acids.[5][6] At physiological pH (7.4), this group will be almost completely deprotonated to its carboxylate form (-COO⁻). This negative charge significantly enhances aqueous solubility.
-
Basic pKa: The nitrogen atom in the thiazole ring is weakly basic. Its pKa is significantly lower than that of the carboxylic acid, meaning it will be predominantly neutral at physiological pH.
This ionization profile makes the compound's solubility highly pH-dependent, a factor that must be considered in formulation and when designing in vitro assays.
Synthesis and Spectroscopic Characterization
A robust and scalable synthetic route is fundamental to the utility of any chemical building block. The Hantzsch thiazole synthesis and its variations provide a reliable method for preparing this compound.
Primary Synthetic Pathway
A common and efficient method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. In this case, 3-methoxythiobenzamide reacts with ethyl bromopyruvate, followed by saponification (hydrolysis) of the resulting ester to yield the target carboxylic acid.
Caption: Hantzsch synthesis pathway for the target compound.
Workflow for Structural and Physicochemical Validation
Ensuring the identity, purity, and properties of a synthesized compound is a non-negotiable step in research. A self-validating workflow integrates synthesis with rigorous analytical characterization.
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A Technical Guide to the Preliminary Biological Screening of 2-Aryl-Thiazole-4-Carboxylic Acids
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The 2-aryl-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Thiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] The strategic placement of an aryl group at the 2-position and a carboxylic acid at the 4-position provides a versatile template for chemists to modulate potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth, field-proven framework for conducting the preliminary biological screening of novel 2-aryl-thiazole-4-carboxylic acid derivatives. The objective of this initial screening is to efficiently identify "hit" compounds with promising activity in key therapeutic areas, thereby justifying their advancement into more rigorous preclinical evaluation. We will detail the core screening assays, explain the causality behind experimental choices, and provide self-validating protocols to ensure data integrity and reproducibility.
Section 1: Foundational Pre-Screening Considerations
Before embarking on biological assays, the integrity of the compound library must be unequivocally established. This foundational step is critical for the trustworthiness of all subsequent data.
-
Synthesis and Purification: Each analog in the library must be synthesized and purified to the highest standard, typically >95% purity as determined by HPLC. Impurities can lead to false-positive or false-negative results, confounding data interpretation.
-
Structural Verification: The chemical identity of each compound must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This ensures that the biological activity observed is attributable to the intended molecular structure.
-
Solubility Assessment: Test compounds must be soluble in the assay medium to ensure accurate concentration-response relationships. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Solubility in aqueous buffers should be determined early.
Section 2: The General Screening Workflow
A systematic, multi-stage approach is essential for efficiently screening a compound library. The workflow is designed to move from broad, high-throughput primary screens to more specific, dose-dependent secondary assays for hit confirmation.
Caption: General workflow for preliminary biological screening.
Section 3: Core Screening Platforms for Thiazole Derivatives
Based on the known pharmacological profile of the thiazole nucleus, a robust preliminary screen should encompass antimicrobial, anticancer, and anti-inflammatory assays.
Anticancer Activity: Cytotoxicity Screening
A primary goal in oncology drug discovery is to identify compounds that selectively inhibit the growth of cancer cells.[6] The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability and proliferation.[7][8]
Principle of the MTT Assay: The assay relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes primarily located in the mitochondria of viable, metabolically active cells.[7] The resulting formazan is solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of living cells.
Caption: Principle of the MTT colorimetric assay for cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a 5% CO₂ humidified incubator.[6]
-
Cell Seeding: Harvest cells in exponential growth phase and seed into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the 2-aryl-thiazole-4-carboxylic acids in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Rationale for NCI-60 Screen: For compounds showing significant activity, a broader screen against the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60) is a logical next step.[11][12] This panel represents nine different cancer types and provides a wealth of data for identifying patterns of activity and potential mechanisms of action through tools like the COMPARE algorithm.[9][12] The screen typically starts with a single high dose (10⁻⁵ M), and active compounds are advanced to a five-dose assay.[9][13]
Antimicrobial Activity: Susceptibility Testing
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[14] Thiazole derivatives have historically shown promise in this area. The gold-standard methods for determining antimicrobial susceptibility are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16][17][18]
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][19][20]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.[19][20][21]
Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth. The concentration range should be wide enough to capture the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized microorganism suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration well with no turbidity (no visible growth).[19]
Protocol: MBC Determination
-
Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates overnight at 35-37°C.
-
MBC Determination: The MBC is the lowest concentration from the MIC assay that results in no colony growth on the agar plate, corresponding to a 99.9% kill rate.[21]
Anti-inflammatory Activity: COX Enzyme Inhibition
Chronic inflammation is implicated in numerous diseases. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[22] There are two main isoforms: COX-1 (constitutively expressed, involved in homeostasis) and COX-2 (inducible at sites of inflammation).[23] Screening for selective COX-2 inhibition is a common strategy to identify potential anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[24]
Protocol: Fluorometric COX-1/COX-2 Inhibitor Screening
-
Assay Principle: This assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by COX enzymes. A probe included in the assay reacts with PGG2 to produce a fluorescent signal (Ex/Em = 535/587 nm) that is proportional to COX activity.[23]
-
Reagent Preparation: Use a commercial COX inhibitor screening kit. Reconstitute human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the fluorescent probe according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare various concentrations of the test compounds. Include a known selective COX-1 inhibitor (e.g., SC-560) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.[25]
-
Assay Reaction: In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound. Incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the arachidonic acid substrate and the fluorescent probe to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot dose-response curves to determine the IC₅₀ values for both COX-1 and COX-2, allowing for the determination of a selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Section 4: Data Summary and Interpretation
Organizing the screening data into a clear, comparative format is crucial for identifying promising candidates.
Table 1: Hypothetical Screening Data for 2-Aryl-Thiazole-4-Carboxylic Acid Analogs
| Compound ID | Anticancer IC₅₀ (µM) (MCF-7) | Antimicrobial MIC (µg/mL) (S. aureus) | Anti-inflammatory IC₅₀ (µM) (COX-2) | COX-2 Selectivity Index (COX-1/COX-2) |
| XYZ-001 | 12.5 | >128 | 25.4 | 2.1 |
| XYZ-002 | 1.8 | 32 | 89.1 | 0.5 |
| XYZ-003 | 78.2 | 4 | 1.2 | >50 |
| XYZ-004 | >100 | 8 | 5.6 | 25.8 |
| Doxorubicin | 0.05 | N/A | N/A | N/A |
| Vancomycin | N/A | 1 | N/A | N/A |
| Celecoxib | N/A | N/A | 0.08 | >100 |
Interpretation:
-
XYZ-002 shows potent anticancer activity and warrants further investigation against a broader panel of cell lines.
-
XYZ-003 and XYZ-004 demonstrate significant antimicrobial activity. MBC testing should be performed to determine if they are bactericidal or bacteriostatic.
-
XYZ-003 is a potent and highly selective COX-2 inhibitor, making it a strong candidate for further anti-inflammatory studies.
Conclusion
This guide outlines a structured and technically sound approach to the preliminary biological screening of novel 2-aryl-thiazole-4-carboxylic acids. By employing validated, high-throughput assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify hit compounds. The causality-driven protocols and emphasis on data integrity provide a robust foundation for making informed decisions, ultimately accelerating the journey from initial synthesis to the development of promising lead candidates for new therapeutics.
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A Senior Application Scientist's Guide to the Structural Elucidation of Novel Methoxyphenyl Thiazole Derivatives
Foreword: Beyond the Spectrum
In the landscape of modern drug discovery, the thiazole nucleus, particularly when functionalized with methoxyphenyl moieties, represents a scaffold of significant therapeutic promise, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The journey from a promising synthetic reaction to a well-characterized drug candidate, however, is one of rigorous analytical precision. The unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent biological and medicinal chemistry efforts are built.
This guide is designed for the practicing researcher and drug development professional. It eschews rigid templates in favor of a logical, field-proven workflow that mirrors the process of discovery. We will not merely list techniques; we will delve into the causality behind experimental choices, demonstrating how a multi-faceted analytical approach forms a self-validating system for structural confirmation. Our narrative will proceed from initial synthesis to the ultimate, irrefutable proof of structure, equipping you with the strategy and protocols to confidently elucidate your own novel methoxyphenyl thiazole derivatives.
Chapter 1: The Integrated Elucidation Workflow
The modern approach to structure elucidation is a synergistic one. No single technique provides the complete picture. Instead, we build a case, layer by layer, with each piece of evidence corroborating the others. This workflow ensures efficiency and minimizes the risk of misinterpretation, a costly error in drug development.
Caption: Integrated workflow for structure elucidation.
Chapter 2: Foundational Spectroscopy: First Glimpses of the Molecule
Before committing to more resource-intensive analyses, we perform foundational spectroscopy to quickly confirm the success of the synthesis and the presence of key structural motifs.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is our first checkpoint. Its value lies in rapidly confirming the presence (or absence) of key functional groups. For a methoxyphenyl thiazole derivative, we are not looking to solve the structure here, but to validate the chemical transformation.
Expertise in Action: A common synthesis for thiazoles is the Hantzsch reaction, which condenses a thiourea/thioamide with an α-haloketone.[3] A successful reaction will show the disappearance of the ketone C=O stretch from the starting material (~1715 cm⁻¹) and the appearance of characteristic aromatic and C=N stretches from the newly formed thiazole ring.
| Vibrational Frequency (cm⁻¹) | Assignment | Significance for Methoxyphenyl Thiazoles |
| ~3100-3000 | Aromatic C-H Stretch | Confirms the presence of the phenyl and thiazole rings. |
| ~2960-2850 | Aliphatic C-H Stretch | Confirms the methyl group of the methoxy substituent. |
| ~1600-1450 | C=C and C=N Stretches | Key fingerprint region for the thiazole and phenyl rings.[4] |
| ~1250 & ~1030 | Asymmetric & Symmetric C-O Stretch | Strong, characteristic bands confirming the aryl-ether of the methoxy group. |
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, purified solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact. Record a background spectrum of the clean, empty ATR crystal.
-
Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.
-
Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands. Compare the spectrum to the starting materials to confirm the desired chemical transformation.
UV-Vis Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the molecule's conjugated π-electron system.[4][5] For methoxyphenyl thiazole derivatives, which are inherently aromatic and conjugated, this technique helps confirm the overall electronic structure. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the substitution pattern on the aromatic rings.
Chapter 3: The Blueprint of Connectivity: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation in solution. It allows us to map the carbon-hydrogen framework and piece together the molecule's connectivity. For methoxyphenyl thiazoles, a combination of 1D and 2D NMR experiments is indispensable.[6]
¹H and ¹³C NMR: Assigning the Core Nuclei
The chemical shifts in ¹H and ¹³C NMR are highly diagnostic for this class of compounds. The table below summarizes the expected ranges based on literature for similar structures.[7][8][9]
| Nucleus | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Comments |
| Thiazole C-H | 7.0 - 8.5 | 115 - 155 | The exact shift is highly dependent on the substitution at C2, C4, or C5. |
| Phenyl C-H | 6.8 - 8.2 | 114 - 160 | Protons ortho to the methoxy group are typically more shielded (~6.9 ppm). |
| Methoxy (-OCH₃) | 3.8 - 4.0 | 55 - 56 | A sharp, characteristic singlet integrating to 3 protons in ¹H NMR. |
| Thiazole Ring Carbons | N/A | 140 - 170 | Quaternary carbons with distinct chemical shifts. |
| Methoxy-bearing Phenyl C | N/A | ~160 | The carbon directly attached to the oxygen is deshielded. |
2D NMR: Connecting the Dots with HMBC
While 1D NMR identifies the pieces, 2D NMR shows how they connect. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for this scaffold. It detects long-range (2- and 3-bond) correlations between protons and carbons.
Trustworthiness through Cross-Validation: The HMBC spectrum provides a self-validating map of the molecule. For instance, the methoxy protons should show a 3-bond correlation to the ipso-carbon of the phenyl ring. The thiazole proton should show correlations to the carbons within its ring and potentially to carbons on an adjacent substituent. These correlations are non-negotiable proofs of connectivity.
Caption: Key HMBC correlations in a methoxyphenyl thiazole.
Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.
-
1D Spectra Acquisition:
-
Acquire a ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (>30:1).
-
Acquire a broadband proton-decoupled ¹³C spectrum. A DEPT-135 experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ carbons.
-
-
2D Spectra Acquisition:
-
Acquire a COSY spectrum to establish ¹H-¹H spin systems (e.g., within the phenyl ring).
-
Acquire an HSQC spectrum to correlate each proton to its directly attached carbon.
-
Acquire an HMBC spectrum, optimizing the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations.
-
-
Data Analysis: Use the spectra to build the molecular structure piece by piece. Start with the most obvious signals (e.g., the methoxy group) and use 2D correlations to walk along the carbon skeleton.
Chapter 4: Definitive Formula and Fragmentation: Mass Spectrometry
Mass spectrometry (MS) provides two critical pieces of information: the precise molecular weight (and thus the elemental composition) and structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS, typically using Electrospray Ionization (ESI), is the gold standard for determining the elemental composition.[1][10] It measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically < 5 ppm). This allows for the calculation of a unique elemental formula, ruling out other possibilities with the same nominal mass.
Expertise in Action: For a target molecule C₁₇H₁₄N₂O₂S, the expected exact mass for the protonated molecule [M+H]⁺ is 311.0854. If HRMS analysis yields a measured m/z of 311.0851, the mass error is less than 1 ppm, providing extremely high confidence in the assigned formula. This is a critical self-validating step before proceeding to fragmentation analysis.
Tandem Mass Spectrometry (MS/MS)
In tandem MS, the molecular ion is isolated and fragmented. The resulting fragment ions provide a "fingerprint" that can be used to confirm the structure pieced together by NMR.[11] The thiazole ring and its substituents produce characteristic fragmentation patterns.[12][13][14]
Caption: Generalized MS/MS fragmentation pathways.
Protocol: LC-HRMS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.
-
Instrumentation: Use a liquid chromatograph (LC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition (MS1): Infuse the sample and acquire a full scan HRMS spectrum to identify the [M+H]⁺ or [M+Na]⁺ ion and confirm its elemental composition.
-
Acquisition (MS2): Perform a product ion scan by selecting the previously identified parent ion as the precursor. Fragment it using collision-induced dissociation (CID) at varying collision energies.
-
Data Analysis: Propose structures for the major fragment ions observed in the MS2 spectrum. These fragments must be consistent with the structure proposed from NMR data.
Chapter 5: The Ultimate Confirmation: Single-Crystal X-ray Crystallography
While the combination of NMR and MS provides overwhelming evidence for a proposed structure, single-crystal X-ray crystallography is the only technique that provides direct, unambiguous proof of the three-dimensional arrangement of atoms in the solid state.[15][16] It is the ultimate arbiter, capable of resolving subtle isomeric ambiguities and confirming absolute stereochemistry.
Authoritative Grounding: The data obtained from X-ray crystallography, including precise bond lengths, bond angles, and torsion angles, serves as the "gold standard" for structural validation.[17][18][19] It can definitively distinguish between, for example, a 2,4-disubstituted thiazole and a 2,5-disubstituted isomer, which might be challenging to assign by NMR alone in complex systems.
Protocol: Crystal Growth and Analysis
-
Crystal Growth (The Art): This is often the most challenging step.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation and allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a less-soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Crystal Selection: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Data Collection: Mount the crystal on a goniometer in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. The diffractometer rotates the crystal while irradiating it with X-rays, collecting thousands of diffraction spots.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.
Conclusion
The structural elucidation of novel methoxyphenyl thiazole derivatives is a systematic process of inquiry, not a simple application of techniques. It begins with foundational checks using IR, progresses to the detailed mapping of the molecular framework with 1D and 2D NMR, is validated by the definitive elemental composition from HRMS, and is further supported by MS/MS fragmentation. Each step provides a piece of the puzzle, and each piece must fit perfectly with the others. For absolute, unequivocal proof, particularly for publication or patent filing, single-crystal X-ray crystallography provides the final, authoritative word. By following this integrated, self-validating workflow, researchers can proceed with confidence that their molecule is precisely what they believe it to be, setting a solid foundation for the exciting journey of drug development.
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The Thiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The five-membered heterocyclic thiazole ring, a structure elegantly simple yet profoundly versatile, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic properties and synthetic tractability have propelled the development of a remarkable array of therapeutic agents across diverse disease areas. This guide offers a technical exploration of the discovery and evolution of thiazole-based compounds, providing field-proven insights for researchers, scientists, and drug development professionals.
The Thiazole Core: Physicochemical Properties and Synthetic Accessibility
The thiazole ring, composed of three carbon atoms, one nitrogen atom, and one sulfur atom, is an aromatic system with delocalized π-electrons, rendering it relatively stable.[1] The presence of both a sulfur and a nitrogen atom imparts distinct electronic features. The nitrogen atom at position 3 is basic and can be readily protonated, while the carbon at position 2 is electron-deficient and susceptible to nucleophilic attack.[2] Conversely, the C5 position is electron-rich and prone to electrophilic substitution.[2] This inherent reactivity provides a versatile platform for chemical modification, allowing for the strategic placement of various substituents to modulate pharmacological activity.[3]
The synthetic accessibility of the thiazole core is a key driver of its prevalence in drug discovery. The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of this heterocyclic system.[3][4] This robust and high-yielding condensation reaction between an α-haloketone and a thioamide offers a straightforward route to a wide range of substituted thiazoles.[5] Other notable synthetic strategies include the Cook-Heilborn synthesis for 5-aminothiazoles and Tcherniac's synthesis for 2-substituted thiazoles, providing medicinal chemists with a diverse toolkit for generating novel chemical entities.[2]
Thiazole as a Versatile Pharmacophore: A Spectrum of Biological Activities
The thiazole moiety is a key component in numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[6][7] Its ability to interact with various biological targets has led to the development of drugs for a multitude of therapeutic areas.
Anticancer Activity
Thiazole derivatives have emerged as a significant class of anticancer agents.[1] Several clinically approved drugs, including Dasatinib and Dabrafenib, feature a thiazole core.[1] The mechanisms of action for these compounds are diverse, ranging from the inhibition of key kinases involved in cancer cell proliferation and survival to the disruption of tubulin polymerization.[8] For instance, some thiazole derivatives have been shown to induce apoptosis and inhibit signaling pathways such as NFkB/mTOR/PI3K/AkT.[8]
Antimicrobial and Antifungal Properties
The thiazole scaffold is also a critical component in the development of antimicrobial and antifungal agents.[9] The well-known antibiotic penicillin contains a reduced thiazole ring (thiazolidine).[2] Furthermore, synthetic thiazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[9] For example, Sulfathiazole is an early antibacterial sulfonamide that incorporates the thiazole ring.[10]
Anti-inflammatory and Other Therapeutic Applications
Beyond oncology and infectious diseases, thiazole-based compounds have shown promise as anti-inflammatory, antiviral, antidiabetic, and anticonvulsant agents.[6][7] The non-steroidal anti-inflammatory drug (NSAID) Meloxicam contains a thiazole ring and is widely used to treat arthritis.[11] The antiviral drug Ritonavir, used in the treatment of HIV, also features this versatile heterocycle.[10]
Key Experimental Protocols in Thiazole-Based Drug Discovery
The journey from a hit compound to a clinical candidate involves a series of well-defined experimental workflows. The following protocols represent foundational methodologies in the synthesis and evaluation of thiazole-based compounds.
Synthesis of a 2-Aminothiazole Derivative via Hantzsch Synthesis
This protocol outlines a general and reliable method for the synthesis of a 2-aminothiazole, a common building block in medicinal chemistry.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Thioamide: Add the thioamide (e.g., thiourea, 1.1 equivalents) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to precipitate the product.[12] The crude product can be purified by recrystallization or column chromatography on silica gel.
In Vitro Biological Evaluation: Acetylcholinesterase (AChE) Inhibitory Assay
This protocol describes a common colorimetric assay to evaluate the potential of thiazole derivatives as inhibitors of acetylcholinesterase, a key target in Alzheimer's disease.
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Plate Setup: In a 96-well microplate, add the buffer, the test compound (thiazole derivative) at various concentrations, and the AChE enzyme solution.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate ATCI to each well to start the enzymatic reaction.
-
Detection: Add Ellman's reagent (DTNB) to the wells. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measurement: Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[13]
Visualizing Key Concepts in Thiazole Drug Discovery
Diagrams are essential tools for visualizing complex biological pathways and experimental workflows.
Caption: A generalized workflow for thiazole-based drug discovery.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a thiazole-based kinase inhibitor.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative thiazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 11c | HepG-2 | ~4 | [14] |
| Derivative 11c | MCF-7 | ~3 | [14] |
| Derivative 6g | HepG-2 | ~7 | [14] |
| Derivative 6g | MCF-7 | ~4 | [14] |
| Compound 29 | - | 0.05 | [8] |
| Compound 40 | - | 0.00042 | [8] |
Conclusion and Future Perspectives
The thiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic versatility and broad range of biological activities ensure its continued relevance in the quest for novel therapeutics.[6] Future efforts will likely focus on the development of more selective and potent thiazole derivatives, the exploration of novel biological targets, and the application of innovative drug delivery strategies to enhance their therapeutic efficacy. The rich history and ongoing discoveries surrounding thiazole-based compounds solidify their position as a cornerstone of modern drug discovery.
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Whitepaper: A Technical Guide to Identifying and Validating Therapeutic Targets for 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Abstract
The 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] The successful translation of this chemical entity into a therapeutic agent is critically dependent on the precise identification and rigorous validation of its molecular target(s). This guide provides a comprehensive, technically-focused framework for elucidating the mechanism of action of this compound. We will detail an integrated, multi-pronged strategy that combines computational prediction with state-of-the-art experimental methodologies for target deconvolution and validation, ensuring a high degree of scientific confidence before advancing to later stages of drug discovery.
Introduction: The Thiazole Scaffold and the Imperative of Target Validation
The thiazole ring is a cornerstone heterocyclic moiety found in numerous FDA-approved drugs and biologically active agents, valued for its unique electronic properties and ability to engage in diverse molecular interactions.[3][4] The specific compound, this compound, possesses functional groups—the methoxyphenyl ring, the thiazole core, and a carboxylic acid handle—that suggest a high potential for specific interactions with biological macromolecules.[1] The methoxyphenyl group can engage with hydrophobic pockets, while the thiazole and carboxylic acid can form critical hydrogen bonds.[1]
However, an observed phenotypic effect, such as cancer cell growth inhibition, is merely the starting point. The critical challenge, or "target deconvolution," is to pinpoint the specific protein or pathway responsible for this effect.[5][6] Inadequate or premature target validation is a leading cause of clinical trial failure.[7] Therefore, a systematic and evidence-based approach is not just recommended; it is essential for de-risking a drug discovery program. This guide outlines such an approach.
Profiling the Chemical Moiety: Clues from Related Structures
An exhaustive literature survey reveals that thiazole derivatives exert their biological effects through various mechanisms. This knowledge provides a logical starting point for generating a list of plausible candidate targets.
Known Mechanisms of Action for Thiazole-Containing Compounds:
-
Anticancer Activity: Many thiazole derivatives have demonstrated potent anticancer activity.[2][8][9] Specific mechanisms identified for structurally related compounds include:
-
Tubulin Polymerization Inhibition: A series of 4-substituted methoxybenzoyl-aryl-thiazoles, which bear resemblance to our lead compound, were found to exert their anticancer effects by inhibiting tubulin polymerization.[9][10]
-
Kinase Inhibition: The thiazole scaffold is present in several kinase inhibitors. Dysregulation of kinases is a hallmark of many cancers.[11]
-
Signaling Pathway Modulation: Thiazoles have been associated with the inhibition of critical cancer-related pathways such as NF-κB, mTOR, and PI3K/Akt.[8]
-
Other Targets: Topoisomerases and Histone Deacetylases (HDACs) have also been identified as targets for some thiazole derivatives.[8]
-
-
Antimicrobial & Anti-inflammatory Activity: Various thiazole compounds have also shown potential as antimicrobial and anti-inflammatory agents.[2][12]
This analysis suggests that tubulin and various protein kinases are high-priority candidate targets for this compound.
A Multi-Pronged Strategy for Target Identification & Deconvolution
Identifying a drug's target requires a convergence of evidence from multiple, orthogonal approaches. We advocate for a parallel strategy employing both computational prediction and unbiased experimental screening.
Part 1: In Silico Target Prediction
Computational methods offer a rapid, cost-effective way to generate and prioritize hypotheses.[13][14] These techniques leverage vast biological and chemical datasets to predict potential drug-target interactions.[15][16][17]
-
Structure-Based Virtual Screening: If high-quality crystal structures of candidate targets (e.g., tubulin, specific kinases) are available, molecular docking can be performed. This simulates the binding of this compound to the protein's active site, providing a predicted binding affinity and pose. This helps to assess the structural plausibility of an interaction.
-
Ligand-Based Approaches (Pharmacophore Modeling): This method uses the 3D structure of our lead compound to search databases for known proteins that bind to molecules with similar features. This can uncover unexpected targets that share a common binding motif.
-
Machine Learning & AI: Advanced deep learning models, trained on extensive drug-target interaction data, can predict novel targets by identifying complex patterns in both the chemical structure of the drug and the properties of potential protein targets.[14][15]
The workflow for this in silico phase is designed to generate a ranked list of potential targets for subsequent experimental validation.
Caption: Computational workflow for target hypothesis generation.
Part 2: Unbiased Experimental Target Identification
While in silico methods are powerful, they are predictive. Experimental approaches are required to identify targets directly from a biological system (e.g., cancer cell lysate or intact cells), a process often called target deconvolution, especially following a phenotypic screen.[5][6][18]
Key Methodologies:
-
Affinity-Based Proteomics: This is a direct approach that relies on the physical interaction between the drug and its target.
-
Protocol: Affinity Chromatography Pulldown:
-
Probe Synthesis: Synthesize an analog of the lead compound by attaching a linker (e.g., polyethylene glycol) to the carboxylic acid group, terminating in a reactive handle (e.g., biotin or an alkyne for click chemistry). It is critical to first verify that this modification does not abrogate the compound's biological activity.
-
Immobilization: Covalently attach the linker-modified compound to a solid support (e.g., sepharose beads).
-
Incubation: Incubate the compound-coated beads with a complex protein mixture, such as a cancer cell lysate. Include a control incubation with beads that have no compound attached.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. For a more robust analysis, a competitive elution can be performed using an excess of the free, unmodified lead compound.
-
Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). True targets will be significantly enriched in the compound-bead sample compared to the control beads.
-
-
-
Kinobeads Profiling (for Kinase Targets): Since kinases are a strong candidate class, this specialized chemical proteomics technique is highly valuable.[11] Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a matrix, which can capture a large portion of the expressed kinome from a cell lysate.[19][20][21]
-
Workflow: The cell lysate is pre-incubated with our lead compound before being applied to the Kinobeads. If our compound binds to a specific kinase, it will prevent that kinase from binding to the beads. By comparing the proteins captured by the beads with and without pre-incubation of our compound, we can identify which kinases it interacts with in a dose-dependent manner.[19]
-
-
Cellular Thermal Shift Assay (CETSA): This powerful biophysical method confirms direct target engagement in situ (i.e., within intact cells), which is a critical step.[22][23] The principle is that when a drug binds to its target protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[24][25]
-
Protocol: CETSA for Target Engagement:
-
Treatment: Treat intact cells with the lead compound or a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.
-
Detection: Quantify the amount of a specific, hypothesized target protein remaining in the soluble fraction at each temperature using an antibody-based method like Western Blot or ELISA.
-
Analysis: Plot the soluble protein amount versus temperature. A positive result is a "thermal shift," where the melting curve of the target protein shifts to higher temperatures in the compound-treated cells compared to the control cells, indicating direct binding and stabilization.[22][26]
-
-
| Method | Principle | Primary Output | Key Advantage |
| Affinity Chromatography | Physical capture of binding partners | List of putative protein interactors | Unbiased; does not require a prior hypothesis |
| Kinobeads | Competitive binding for kinase active sites | Kinase selectivity and affinity profile | Specific for a highly relevant target class |
| CETSA | Ligand-induced thermal stabilization | Confirmation of target engagement in cells | Gold standard for confirming in situ binding |
Rigorous Target Validation: From Hypothesis to Certainty
Once a high-confidence candidate target is identified, it must be validated. This means demonstrating that the compound's biological effect is unequivocally mediated through that target.[27][28][29][30]
Biochemical and Enzymatic Validation
If the identified target is an enzyme (e.g., a kinase), its modulation by the compound must be confirmed using a purified system.
-
Assay: Perform an in vitro enzymatic assay with the purified recombinant target protein.
-
Objective: Determine if the compound directly inhibits or activates the enzyme and calculate its potency (e.g., IC50 or EC50). This demonstrates a direct, functional interaction outside the complex cellular environment.
Genetic Validation using CRISPR/Cas9
Genetic tools provide the most compelling evidence for target validation.[31][32][33][] The logic is simple: if the compound works by inhibiting a target, then removing that target from the cell should produce a similar effect or make the cell resistant to the compound.[35]
-
Target Knockout/Knockdown: Use CRISPR/Cas9 or RNA interference (siRNA) to specifically delete or reduce the expression of the candidate target gene in the relevant cell line.
-
Causality Test: Does the genetic removal of the target phenocopy the effect of the compound? For example, if the compound inhibits cell proliferation, does knocking out the target gene also inhibit proliferation?
-
-
Resistance Mutation: If the compound's binding site on the target is known or predicted, use CRISPR/Cas9 to introduce a point mutation in that site.
-
Definitive Test: The cells with the mutated target should become resistant to the compound, while the wild-type cells remain sensitive. This provides powerful evidence that the compound acts through this specific site on this specific target.
-
The overall workflow from initial hit to validated target is a funneling process, where each step increases the level of confidence.
Caption: Integrated workflow for target identification and validation.
Conclusion
Identifying the therapeutic target of a novel compound like this compound is a complex but manageable challenge. A successful strategy avoids over-reliance on any single methodology. Instead, it builds a compelling, self-validating case by integrating computational predictions with orthogonal, unbiased experimental approaches. By combining affinity proteomics for discovery, CETSA for confirming cellular engagement, and CRISPR-based genetics for definitive validation, researchers can move forward with a high degree of confidence in their chosen target, significantly increasing the probability of success in the long and arduous path of drug development.
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A Researcher's Technical Guide to the Commercial Availability of 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Abstract
This guide provides a detailed technical overview of the commercial availability, procurement, and characterization of 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid (CAS No. 115299-07-5) for research and development purposes. The thiazole scaffold is a privileged structure in medicinal chemistry, and this specific derivative serves as a key building block in the synthesis of more complex molecules for drug discovery.[1] This document consolidates information on suppliers, material properties, quality control, and synthetic context to aid researchers in making informed procurement decisions and ensuring experimental integrity.
Compound Identification and Properties
Proper identification is the foundational step for procurement. This compound is a solid featuring a thiazole ring linked to a 3-methoxyphenyl group and a carboxylic acid functionality, which acts as a versatile handle for further synthetic modifications like amidation or esterification.[1]
Table 1: Core Compound Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 115299-07-5 | Benchchem[1] |
| Molecular Formula | C₁₁H₉NO₃S | Benchchem[1] |
| Molecular Weight | 235.26 g/mol | Benchchem[1] |
| Appearance | Solid (Typically off-white to yellow) | Supplier Data |
| InChI Key | AQWFWIIMHLYERJ-UHFFFAOYSA-N | PubChem[1] |
Note: Physical properties like melting point and solubility can vary slightly between batches and suppliers. Always refer to the lot-specific Certificate of Analysis.
Commercial Supplier Landscape
This compound is readily available from a variety of chemical suppliers catering to the research market. Availability typically ranges from milligrams to multi-gram quantities. For larger, bulk quantities, inquiries are generally required. The following table is a representative summary of common suppliers.
Table 2: Comparison of Commercial Suppliers
| Supplier | Typical Purity | Common Pack Sizes | Availability / Lead Time |
| Benchchem | ≥98% | 1g, 5g, 10g | Inquire |
| Santa Cruz Biotechnology | ≥98% | 1g, 5g, 25g | In Stock |
| Wuhan Chemwish Tech. | Custom | Inquire | Made-to-order |
| Sichuan Boyou Biotech. | Custom | Inquire | Made-to-order |
Disclaimer: Pricing and stock status are subject to change. Researchers should verify information directly with the supplier before ordering.
Quality Control and In-House Verification
While suppliers provide a Certificate of Analysis (CoA) with purity data (typically from HPLC or NMR), it is a cornerstone of good laboratory practice to perform independent verification. This self-validating step ensures the material's identity and purity, preventing costly downstream experimental failures.
Recommended In-House QC Protocol:
-
Visual Inspection: Check for expected color and physical form.
-
Solubility Test: Confirm solubility in a relevant solvent (e.g., DMSO, DMF, or aqueous base) as a preliminary check.
-
¹H NMR Spectroscopy: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆). The resulting spectrum should be compared against known spectra or predicted shifts to confirm the structural integrity. Key expected signals include the aromatic protons of the methoxyphenyl group, the thiazole proton, and the methoxy singlet.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to confirm the molecular weight (M+H⁺ ≈ 236.03) and assess purity by integrating the peak area of the primary component versus any impurities.
The following diagram illustrates a robust workflow for procuring and validating this chemical building block.
Caption: Procurement and Quality Control Workflow.
Handling, Storage, and Safety
Proper handling and storage are critical to maintain the compound's stability and ensure user safety.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool environment, with a recommended temperature of 2-8°C to ensure long-term stability.[1]
-
Safety: Researchers must consult the Safety Data Sheet (SDS) provided by the supplier before handling. This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
-
Synthetic Context: The Hantzsch Thiazole Synthesis
Understanding the synthetic origin of a purchased chemical can provide insights into potential impurities. 2-Aryl-1,3-thiazole-4-carboxylic acids are commonly prepared via variations of the Hantzsch thiazole synthesis, first described in 1887.[2] This reaction typically involves the condensation of an α-haloketone (or equivalent) with a thioamide.[2][3]
In a likely route to the target compound, a derivative of 3-methoxythiobenzamide is reacted with an α-halo-pyruvic acid derivative, followed by hydrolysis to yield the final carboxylic acid.
Caption: Generalized Hantzsch Thiazole Synthesis Pathway.
This knowledge is valuable for a researcher. For instance, if unexpected signals are observed in an NMR spectrum, they could potentially be attributed to residual starting materials from a Hantzsch-type synthesis.
Conclusion
This compound is a commercially accessible and valuable building block for chemical and pharmaceutical research. Its availability from multiple suppliers allows for competitive procurement. However, researchers must exercise due diligence through in-house quality control to validate the identity and purity of the material before its inclusion in experimental workflows. Adherence to recommended storage and safety protocols will ensure both the integrity of the compound and the safety of laboratory personnel.
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structure-activity relationship (SAR) of 2-(3-methoxyphenyl)thiazole analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(3-Methoxyphenyl)thiazole Analogs
Executive Summary
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, highly promising subclass: 2-(3-methoxyphenyl)thiazole analogs. These compounds have garnered significant attention for their potent biological activities, particularly as anticancer agents that target tubulin polymerization.[2][3] By systematically analyzing substitutions at various positions on both the thiazole and phenyl rings, this document provides a comprehensive overview for researchers and drug development professionals. We will dissect the causal relationships behind experimental design choices, present detailed synthetic and biological evaluation protocols, and summarize key findings in structured data formats. The insights consolidated herein aim to accelerate the rational design of next-generation therapeutic agents based on this privileged scaffold.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
Thiazole, a five-membered heterocycle containing sulfur and nitrogen, is a "privileged structure" in drug design, prized for its metabolic stability and versatile binding capabilities.[1] Its derivatives exhibit a vast range of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor activities. A particularly fruitful area of research has been the development of 2,4- and 2,5-diarylthiazole derivatives as potent anticancer agents. Many of these compounds function as antimitotic agents by inhibiting tubulin polymerization, a mechanism shared with successful natural products like combretastatin A-4 (CA-4).[3]
The 2-(methoxyphenyl)thiazole motif is a recurring pharmacophore in this class. The position and number of methoxy groups on the phenyl ring are critical determinants of activity. This guide focuses specifically on the 2-(3-methoxyphenyl)thiazole core and its analogs, aiming to elucidate the key structural features that govern their biological efficacy.
Core Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of 2-(3-methoxyphenyl)thiazole analogs is exquisitely sensitive to their molecular architecture. The following sections break down the impact of structural modifications at key positions.
The Critical Role of the Phenyl Ring Methoxy Substituent
The substitution pattern on the A-ring (the phenyl ring at the C2 position of the thiazole) is a primary determinant of antiproliferative and antitubulin activity. While this guide focuses on the 3-methoxyphenyl scaffold, it is instructive to compare it with related patterns to understand its significance.
-
3,4,5-Trimethoxyphenyl Moiety: In many highly potent analogs, the A-ring is a 3,4,5-trimethoxyphenyl group, mimicking the A-ring of combretastatin A-4. This substitution pattern is considered optimal for binding to the colchicine site on β-tubulin.[4][5]
-
Impact of Methoxy Position: The presence of a methoxy group at the meta-position (C3) is a common feature in active compounds. The analysis of 1,3,4-thiadiazole derivatives, a related heterocyclic system, showed that a compound containing two 3-methoxyphenyl groups exhibited exceptionally high activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[6]
-
Electronic Effects: While a clear correlation between electron-donating or electron-withdrawing groups on the A-ring and activity is not always observed, subtle electronic and steric effects play a crucial role.[7]
Modifications of the Thiazole Ring
Substituents on the thiazole core itself (the B-ring) provide a crucial handle for modulating potency, selectivity, and pharmacokinetic properties.
-
Substitutions at the C2-Position: For analogs bearing a 2-amino or substituted amino group, the nature of the substituent is critical. A study on 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-arylthiazoles established a clear SAR trend for antiproliferative activity, with potency decreasing in the order: NH₂ > NHCH₃ > CH₃ ≫ N(CH₃)₂ .[8] This suggests that hydrogen bond donating capability at this position is favored, while bulky, non-polar groups like N,N-dimethylamino lead to a significant loss of activity.[8]
-
Substitutions at the C4- and C5-Positions: These positions are frequently occupied by another aryl ring (C-ring), creating a diaryl-thiazole structure.
-
The nature of this C-ring significantly impacts activity. For example, in a series of anticancer thiazoles, a 4'-ethoxyphenyl group at the C5-position yielded one of the most potent compounds.[8]
-
Replacing the C-ring phenyl with a thiophene ring was shown to improve potency by 1-3 fold across multiple cell lines, whereas replacement with pyridine or pyrimidine caused a major loss of activity.[7] This highlights the importance of the C-ring's specific heteroaromatic character.
-
The logical flow of SAR can be visualized as follows:
Caption: Logical flow of SAR for 2-(3-methoxyphenyl)thiazole analogs.
Case Study: SMART (Substituted Methoxybenzoyl-Aryl-Thiazole) Analogs
A prime example of rational drug design in this area is the development of SMART compounds.[4][7] Researchers systematically modified a lead compound, 2-arylthiazolidine-4-carboxylic acid amides (ATCAA), to improve anticancer activity. The key modifications involved oxidizing the "B" ring from thiazolidine to thiazole and replacing the amide linker with a ketone. This led to a dramatic increase in potency, from the micromolar to the low nanomolar range.[4]
The SAR for the SMART series reinforced several key principles:
-
"C-Ring" Importance: A 3,4,5-trimethoxyphenyl group as the "C-ring" (attached via the ketone linker) was essential for high potency.
-
"A-Ring" Tolerance: Various para-substituents (e.g., -F, -NH₂, -CH₃) on the "A-ring" (the 2-phenyl group) were well-tolerated and could enhance activity.
-
Thiazole Core is Essential: The thiazole "B-ring" was superior to the original thiazolidine, demonstrating the importance of the aromatic core for activity.[4]
Table 1: SAR Data for Selected 2-Arylthiazole Analogs against Cancer Cell Lines
| Compound ID | 2-Position Substituent (R¹) | 5-Position Aryl Group (R²) | Cancer Cell Line | IC₅₀ (nM) | Reference |
| 3e | -NHCH₃ | 4-Ethoxyphenyl | A549 (Lung) | 1.7 | [8] |
| 3e | -NHCH₃ | 4-Ethoxyphenyl | MCF-7 (Breast) | 2.1 | [8] |
| 3k | -CH₃ | 4-Methoxyphenyl | A549 (Lung) | 11 | [8] |
| 8f | 4-Fluorophenyl | (Thiazole Core) | PC-3 (Prostate) | 21 | [7] |
| 8z | 2-Thienyl | (Thiazole Core) | PC-3 (Prostate) | 9 | [7] |
Data synthesized from cited literature to illustrate SAR trends.
Synthetic and Evaluation Methodologies
General Synthetic Protocol: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classical and widely used method for constructing the thiazole ring. The following is a generalized protocol for synthesizing a 2,4-disubstituted thiazole derivative.
Workflow Diagram: Hantzsch Thiazole Synthesis
Caption: Generalized workflow for Hantzsch thiazole synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the appropriate thioamide (1.0 eq), for instance, 3-methoxythiobenzamide, in a suitable solvent like absolute ethanol.
-
Addition: Add the corresponding α-haloketone (1.0-1.2 eq), such as 2-bromo-1-(4-ethoxyphenyl)ethanone, to the solution.
-
Reaction: Reflux the mixture for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and precipitate the product by adding cold water.
-
Purification: Wash the crude solid with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove impurities. Further purify the product by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel.[9]
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Evaluation Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity of potential drug candidates.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 nM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Mechanistic Insights: Beyond Cytotoxicity
While cytotoxicity is a primary endpoint, understanding the mechanism of action is crucial. Many 2-(methoxyphenyl)thiazole analogs function by inhibiting tubulin polymerization.[5][8] However, other mechanisms have been identified. For example, certain thiazole derivatives act as potent PI3K/mTOR dual inhibitors, targeting a key signaling pathway involved in cell growth and proliferation.[9]
Diagram: Simplified PI3K/mTOR Signaling Pathway
Caption: Thiazole analogs can dually inhibit PI3K and mTOR signaling.
Conclusion and Future Perspectives
The 2-(3-methoxyphenyl)thiazole scaffold is a highly adaptable and potent platform for the development of novel therapeutics, particularly in oncology. The structure-activity relationships discussed herein underscore several key takeaways for future design efforts:
-
A-Ring Dominance: The methoxy substitution pattern on the 2-phenyl ring is paramount and often dictates the primary molecular target. The 3-methoxy group is a key feature, but exploration of bioisosteric replacements could yield novel activities.
-
Thiazole Core as a Modulator: Substitutions at the C2, C4, and C5 positions of the thiazole ring are critical for fine-tuning potency, overcoming drug resistance, and improving pharmacokinetic profiles.
-
Exploring New Linkers and C-Rings: The success of the SMART analogs highlights the value of modifying the linker and distal aryl ring (C-ring). Future work should continue to explore diverse linkers and heterocyclic C-rings to expand the chemical space and identify compounds with novel mechanisms or improved selectivity.
By leveraging these established SAR principles, researchers can more effectively navigate the complex chemical landscape of thiazole analogs, accelerating the journey from rational design to clinical candidates.
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Kaur, R., et al. (2017). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information. [Link]
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Inoue, T., et al. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. PubMed. [Link]
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Methodological & Application
Application Notes and Protocols for the Hantzsch Synthesis of 2-(3-Methoxyphenyl)thiazole Derivatives
Introduction: The Enduring Relevance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone pharmacophore in modern drug discovery.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in a multitude of clinically significant agents, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[4][5][6] Among the diverse family of thiazole-containing compounds, 2-arylthiazoles are of particular interest, serving as key structural motifs in numerous therapeutic candidates.[7][8]
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most robust and versatile methods for constructing this valuable heterocyclic system.[1][4][9] The reaction classically involves the condensation of an α-haloketone with a thioamide, offering a straightforward and often high-yielding pathway to substituted thiazoles.[4][10] This application note provides a detailed protocol and expert insights for the synthesis of 2-(3-methoxyphenyl)thiazole derivatives, a subclass with demonstrated potential in medicinal chemistry, leveraging the time-tested Hantzsch methodology.
The Hantzsch Synthesis: A Mechanistic Dissection
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Hantzsch synthesis proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration.
Causality of the Mechanism:
-
Initial Nucleophilic Attack: The synthesis is initiated by an SN2 reaction where the highly nucleophilic sulfur atom of the thioamide attacks the electrophilic α-carbon of the haloketone, displacing the halide ion.[10][11] This is the key bond-forming step that brings the two core fragments together.
-
Intermediate Formation: This initial step forms an acyclic intermediate. Tautomerization may occur, positioning the nitrogen atom for the subsequent cyclization.[11]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the former ketone.[10][11] This irreversible step forges the five-membered ring.
-
Dehydration and Aromatization: The resulting heterocyclic intermediate, a thiazoline, readily undergoes dehydration (loss of a water molecule) to yield the thermodynamically stable, aromatic thiazole ring.[10][11]
Caption: The Hantzsch thiazole synthesis mechanism.
Experimental Protocol: Synthesis of 2-(3-methoxyphenyl)-4-phenylthiazole
This protocol details a representative synthesis using 3-methoxythiobenzamide and 2-bromoacetophenone.
Reagents and Equipment
| Reagent/Equipment | Formula/Type | MW ( g/mol ) | Amount | Notes |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 1.99 g (10 mmol) | Lachrymator; handle in a fume hood. |
| 3-Methoxythiobenzamide | C₈H₉NOS | 167.23 | 1.67 g (10 mmol) | Synthesized or commercially sourced. |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 50 mL | Reaction solvent. |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | ~20 mL, 5% aq. soln. | For neutralization and precipitation. |
| Round-bottom flask | 100 mL | 1 | ||
| Reflux condenser | - | 1 | ||
| Heating mantle/Stir plate | - | 1 | ||
| Magnetic stir bar | - | 1 | ||
| Buchner funnel & flask | - | 1 set | For vacuum filtration. | |
| TLC plates | Silica gel | - | As needed | For reaction monitoring. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (1.99 g, 10 mmol) and 3-methoxythiobenzamide (1.67 g, 10 mmol).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask. Swirl gently to dissolve the solids.[10][12][13]
-
Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Reaction Monitoring: Allow the reaction to proceed under reflux for 3-4 hours. Monitor the progress by Thin Layer Chromatography (TLC), using a mobile phase such as 3:1 Hexane:Ethyl Acetate.[10][12] The reaction is complete when the starting material spots have been consumed.
-
Product Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.[10] Pour the cooled ethanolic solution into a beaker containing ~20 mL of a 5% aqueous sodium carbonate solution.[10] Stirring will neutralize the hydrobromide salt formed during the reaction, causing the neutral thiazole product to precipitate out of solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[10]
-
Washing: Wash the filter cake thoroughly with cold deionized water (2 x 20 mL) to remove any inorganic salts.[10]
-
Drying: Allow the product to air-dry on the filter paper or transfer it to a watch glass to dry completely. The crude product can be further dried in a vacuum oven.
Purification
The crude product is often of sufficient purity for many applications.[10] For higher purity, recrystallization from ethanol is recommended.[12]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
Caption: Experimental workflow for Hantzsch thiazole synthesis.
Characterization and Data Analysis
Proper characterization is essential to confirm the structure and purity of the synthesized 2-(3-methoxyphenyl)-4-phenylthiazole.
| Analysis Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9-8.1 (m, 2H, Ar-H), δ ~7.2-7.6 (m, 8H, Ar-H, Thiazole-H), δ 3.88 (s, 3H, -OCH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~168 (C=N, Thiazole C2), δ ~160 (Ar C-OCH₃), δ ~156 (Thiazole C4), δ ~110-135 (Ar-C, Thiazole C5), δ ~55 (-OCH₃). |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 268.08. |
| Melting Point | A sharp melting point range is indicative of high purity. |
| FT-IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1600 (C=C, C=N), ~1250 (C-O stretch). |
Note: The exact chemical shifts (δ) in NMR spectroscopy can vary slightly based on the solvent and instrument used.[13][14][15][16][17][18]
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive α-haloketone (degraded).- Impure thioamide.- Insufficient reaction time or temperature. | - Use freshly purified or new α-haloketone.- Ensure purity of thioamide starting material.- Increase reflux time and monitor carefully with TLC. |
| Multiple Spots on TLC | - Incomplete reaction.- Formation of side-products. | - Extend reaction time.- If side-products persist, purification by column chromatography on silica gel may be necessary. |
| Product Fails to Precipitate | - Insufficient neutralization.- Product is too soluble in the water/ethanol mixture. | - Check the pH after adding Na₂CO₃ solution; add more if not basic.- Reduce the reaction volume by rotary evaporation before pouring into the base solution. |
| Oily Product Instead of Solid | - Presence of impurities. | - Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.- Purify via column chromatography. |
Conclusion
The Hantzsch thiazole synthesis provides a reliable and efficient pathway for the preparation of 2-(3-methoxyphenyl)thiazole derivatives. By following this detailed protocol and understanding the underlying mechanism, researchers can confidently synthesize these valuable heterocyclic compounds. The straightforward nature of the reaction, coupled with a simple workup procedure, makes it an indispensable tool for medicinal chemists and drug development professionals aiming to explore the vast chemical space of biologically active thiazoles.
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
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Bouherrou, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2933. Available from: [Link]
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Organic Chemistry. (2019). synthesis of thiazoles. YouTube. Available from: [Link]
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Bouherrou, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives... MDPI. Available from: [Link]
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Singh, P., et al. (2021). Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review. RSC Advances. Available from: [Link]
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Al-Ostoot, F.H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 18. Available from: [Link]
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ResearchGate. The Hantzsch Thiazole Synthesis. Available from: [Link]
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BEPLS. (2017). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences. Available from: [Link]
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ResearchGate. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]
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Al-Mousawi, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Available from: [Link]
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Saeed, S., et al. (2014). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section C: Structural Chemistry. Available from: [Link]
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ResearchGate. Drugs currently in use based on 2-aminothiazole skeleton. Available from: [Link]
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EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]
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Panicker, C. Y., et al. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 965-979. Available from: [Link]
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Liu, D., et al. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. The Journal of Organic Chemistry, 84(20), 12784-12791. Available from: [Link]
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Parle, A., & Amin, S. (2016). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 8(1), 281-289. Available from: [Link]
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da Silva, A. C., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515-522. Available from: [Link]
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Khan, A., et al. (2020). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 25(22), 5454. Available from: [Link]
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Metwally, M. A., et al. (2021). Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1184-1187. Available from: [Link]
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Gomaa, M. S., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(19), 6965. Available from: [Link]
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Application Note: A Step-by-Step Guide to the Synthesis of 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Introduction
2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. The thiazole ring is a privileged scaffold found in numerous biologically active compounds, including anti-inflammatory, anti-cancer, and antimicrobial agents. The presence of the 3-methoxyphenyl group and a versatile carboxylic acid handle makes this compound a valuable starting material for the synthesis of compound libraries in drug discovery programs. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, based on the well-established Hantzsch thiazole synthesis.
Overall Synthetic Scheme
The synthesis of this compound is achieved in a three-step sequence starting from 3-methoxybenzaldehyde. The overall transformation is depicted below:
Caption: Overall synthetic route for this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| 3-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | Sigma-Aldrich | Purity ≥97% |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | Sigma-Aldrich | Handle in a fume hood |
| Toluene | C₇H₈ | 92.14 | Fisher Scientific | Anhydrous |
| Ethyl Bromopyruvate | C₅H₇BrO₃ | 195.01 | Sigma-Aldrich | Lachrymator, handle with care |
| Ethanol | C₂H₅OH | 46.07 | Fisher Scientific | Absolute |
| Sodium Hydroxide | NaOH | 40.00 | VWR | Pellets |
| Hydrochloric Acid | HCl | 36.46 | VWR | Concentrated (37%) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Fisher Scientific | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific | ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | VWR | Granular |
| Silica Gel | SiO₂ | 60.08 | VWR | 230-400 mesh |
Experimental Protocols
Part 1: Synthesis of 3-Methoxythiobenzamide
This step involves the thionation of 3-methoxybenzaldehyde using Lawesson's reagent. The carbonyl oxygen is replaced with a sulfur atom to yield the corresponding thioamide.[1][2]
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxybenzaldehyde (10.0 g, 73.4 mmol) and anhydrous toluene (100 mL).
-
Stir the solution at room temperature and add Lawesson's reagent (16.4 g, 40.4 mmol, 0.55 equivalents) in one portion.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude residue is then purified by column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (starting with 9:1) to afford 3-methoxythiobenzamide as a yellow solid.
Expected Yield: 80-90%
Part 2: Synthesis of Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate
This is the key ring-forming step, the Hantzsch thiazole synthesis, where the thioamide reacts with an α-haloester to form the thiazole ring.[3][4]
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Application Notes & Protocols: The Utility of 2-Aryl-Thiazole Compounds as Potential Anticancer Agents
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Objective: This document provides a comprehensive technical guide on the evaluation of 2-aryl-thiazole derivatives as a promising class of anticancer agents. It consolidates field-proven insights and detailed methodologies, from initial synthesis and in vitro screening to mechanism of action studies and preliminary in vivo assessment.
Introduction: The Significance of the 2-Aryl-Thiazole Scaffold in Oncology
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural features, including the ability to act as a hydrogen bond acceptor and its conformational rigidity, make it a cornerstone for designing molecules that can interact with various biological targets.[4] In oncology, the thiazole nucleus is a key component of clinically approved drugs such as the BCR/ABL inhibitor Dasatinib and the PI3K inhibitor Alpelisib, highlighting its therapeutic relevance.[4][5][6]
Derivatives featuring an aryl group at the 2-position of the thiazole ring have garnered significant attention for their potent and diverse anticancer activities.[7] These compounds have been shown to target a range of cancer-related biological processes, including cell proliferation, apoptosis, angiogenesis, and metastasis.[5][8][9] This guide will detail the experimental pathways to synthesize, screen, and characterize these promising therapeutic candidates.
Synthetic Strategies: A General Overview
The synthesis of 2-aryl-thiazole derivatives is versatile, with the Hantzsch thiazole synthesis being a foundational method. While numerous specific synthetic routes exist, a common approach involves the reaction of a thioamide with an α-haloketone.[10] Modifications to this core reaction allow for the introduction of diverse aryl groups and other substituents, enabling the creation of large chemical libraries for structure-activity relationship (SAR) studies.[11][12][13]
Below is a generalized workflow for the synthesis and initial characterization of a 2-aryl-thiazole library.
Caption: Generalized workflow for synthesis and characterization of 2-aryl-thiazole compounds.
In Vitro Evaluation: From Cytotoxicity to Mechanism of Action
A hierarchical screening approach is essential for efficiently identifying lead compounds. This process begins with broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic assays for the most potent hits.
Primary Screening: Antiproliferative Activity
The initial step is to assess the compound's ability to inhibit cancer cell growth. The MTT assay is a robust and widely used colorimetric method for this purpose.[1][11]
Protocol 3.1: MTT Cytotoxicity Assay
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Scientist's Note: Cell density is critical. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and non-linear assay response. Optimize seeding density for each cell line beforehand.
-
-
Compound Treatment: Prepare serial dilutions of the 2-aryl-thiazole compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle-only (negative control) and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Table 1: Representative Antiproliferative Activity of 2-Aryl-Thiazole Derivatives
| Compound ID | Target/MoA | Cell Line | IC₅₀ (µM) | Reference |
| Compound 3b | Tubulin Polymerization Inhibitor | HT-29 (Colon) | 0.024 | [14] |
| Compound 3b | Tubulin Polymerization Inhibitor | A549 (Lung) | 0.080 | [14] |
| Compound 4c | VEGFR-2 Inhibitor | MCF-7 (Breast) | 2.57 | [13] |
| Compound 4c | VEGFR-2 Inhibitor | HepG2 (Liver) | 7.26 | [13] |
| Compound 6a | PI3Kα Inhibitor | OVCAR-4 (Ovarian) | 1.57 | [15] |
| Compound 6 | Akt Inhibitor | C6 (Glioma) | 3.83 (µg/mL) | [16] |
| SMART Cpd. 8f | Tubulin Polymerization Inhibitor | Melanoma/Prostate | 0.021 - 0.071 | [17] |
Secondary Screening: Mechanism of Action (MoA) Elucidation
Compounds exhibiting potent cytotoxicity (e.g., IC₅₀ < 10 µM) should be advanced to MoA studies. 2-Aryl-thiazoles are known to act through various mechanisms.[4][8] The choice of assay should be guided by structural similarities to known inhibitors or computational predictions.
Caption: Hierarchical workflow for in vitro evaluation of hit compounds.
MoA Target 1: Tubulin Polymerization
Many 2-aryl-thiazole compounds exert their anticancer effects by disrupting microtubule dynamics, similar to taxanes and vinca alkaloids.[14][17]
Protocol 3.2: In Vitro Tubulin Polymerization Assay
This assay is typically performed using a commercially available kit (e.g., from Cytoskeleton, Inc.).
-
Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in a GTP-containing buffer on ice.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include paclitaxel as a positive control (enhancer of polymerization) and nocodazole as a negative control (inhibitor of polymerization).
-
Initiation: Add the tubulin solution to each well to initiate polymerization.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of compound-treated samples to controls to determine if the compound inhibits or enhances polymerization.
MoA Target 2: Kinase Inhibition
2-Aryl-thiazoles have been shown to inhibit key oncogenic kinases such as VEGFR-2, PI3K, and Akt.[15][16][18]
Caption: Inhibition of the PI3K/Akt pathway by 2-aryl-thiazole compounds.
Protocol 3.3: General Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Assay Setup: In a 96-well plate, add the kinase, its specific substrate, and ATP. Add the 2-aryl-thiazole compound at various concentrations.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction.
-
Data Acquisition: Measure the luminescence signal. A lower signal indicates less ADP was produced, meaning the kinase was inhibited.
-
Data Analysis: Calculate the IC₅₀ value for kinase inhibition.
MoA Target 3: Cell Cycle Arrest & Apoptosis Induction
Anticancer agents often kill cells by inducing programmed cell death (apoptosis), which is frequently preceded by arrest at a specific phase of the cell cycle.[13]
Protocol 3.4: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvest & Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the samples using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Interpretation: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). A significant accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.
In Vivo Evaluation: Xenograft Models
Promising lead compounds with a well-defined in vitro MoA should be evaluated for in vivo efficacy, typically using a tumor xenograft mouse model.[14]
Caption: Standard workflow for an in vivo cancer xenograft study.
Protocol 4.1: Tumor Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HT-29) into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a mean volume of approximately 100-150 mm³.
-
Treatment: Randomize mice into groups and begin treatment. Administer the 2-aryl-thiazole compound (formulated in a suitable vehicle) and vehicle control daily via an appropriate route (e.g., intraperitoneal injection).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume two to three times per week. Monitor animal body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their final weight. The primary endpoint is Tumor Growth Inhibition (TGI).
Conclusion and Future Perspectives
The 2-aryl-thiazole scaffold is a highly versatile and validated starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for their systematic evaluation. Initial screening using cytotoxicity assays, followed by targeted mechanistic studies focusing on known targets like tubulin, kinases, and apoptotic pathways, can efficiently identify promising lead candidates.[4][8] Future work should focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles, ultimately paving the way for clinical development.
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Khan, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Future Medicinal Chemistry. [Link]
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Application Notes and Protocols for Evaluating Enzyme Inhibition by Thiazole-Based Compounds
Introduction: The Significance of Thiazole-Based Enzyme Inhibitors
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] A significant portion of these biological effects stems from the ability of thiazole derivatives to act as potent and selective inhibitors of various enzymes.[1][2] Consequently, the accurate evaluation of their inhibitory activity is a cornerstone of the drug discovery and development process.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the essential methods for evaluating enzyme inhibition by thiazole-based compounds. We will delve into the theoretical underpinnings and provide step-by-step protocols for determining key inhibitory parameters, elucidating the mechanism of action, and characterizing the biophysical interactions between thiazole inhibitors and their enzyme targets.
Overall Workflow for Evaluating Thiazole-Based Enzyme Inhibitors
A systematic approach is crucial for the comprehensive characterization of enzyme inhibitors. The following workflow outlines the key stages, from initial screening to in-depth mechanistic studies.
Caption: A systematic workflow for characterizing thiazole-based enzyme inhibitors.
Part 1: Determination of Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a fundamental parameter that quantifies the potency of an inhibitor.[4] It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[4]
Core Principle
The IC50 is determined by measuring the enzyme's activity across a range of inhibitor concentrations. The resulting data is then plotted as percent inhibition versus the logarithm of inhibitor concentration to generate a dose-response curve, from which the IC50 value is calculated.[5]
Experimental Protocol: IC50 Determination
This protocol is a general guideline and should be optimized for the specific enzyme-substrate system.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer that maintains optimal pH and ionic strength for the enzyme's activity.
- Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in assay buffer. The final concentration used in the assay should be determined through preliminary experiments to ensure the reaction proceeds linearly over the desired time course.
- Substrate Stock Solution: Dissolve the substrate in the assay buffer. The concentration used should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[6]
- Inhibitor Stock Solution: Dissolve the thiazole-based compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Serial Dilutions: Perform serial dilutions of the inhibitor stock to create a range of concentrations to be tested. It is recommended to use at least 10 different concentrations to generate a reliable curve.[4]
2. Assay Procedure (96-well plate format):
- Add a small volume (e.g., 2 µL) of each inhibitor dilution to the corresponding wells of a microplate.
- Include control wells:
- 100% Activity Control (Negative Control): Contains enzyme, substrate, and the same volume of solvent used for the inhibitor (e.g., DMSO), but no inhibitor.
- Blank Control (No Enzyme): Contains substrate and solvent, but no enzyme, to account for any non-enzymatic substrate degradation.
- Add the enzyme solution to all wells except the blank control.
- Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
- Initiate the reaction by adding the substrate solution to all wells.
- Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) at regular intervals using a plate reader. It is crucial to ensure the measurements are taken during the initial linear phase of the reaction.[7]
3. Data Analysis:
- Calculate the initial reaction rate (velocity) for each inhibitor concentration from the linear portion of the progress curves.
- Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of 100% Activity Control))
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[4]
| Parameter | Description | Typical Value/Range |
| Enzyme Concentration | Should be in the linear range of the assay. | nM to µM |
| Substrate Concentration | Ideally ≤ Km for competitive inhibitors. | Varies with enzyme |
| Inhibitor Concentrations | A series of dilutions spanning the expected IC50. | Logarithmic dilutions |
| Incubation Time | Sufficient for inhibitor binding and linear reaction. | 10-60 minutes |
| Temperature & pH | Optimal for the specific enzyme. | Enzyme-dependent |
Part 2: Elucidating the Mechanism of Inhibition
While the IC50 value indicates an inhibitor's potency, it does not describe how the inhibitor interacts with the enzyme.[7] Mechanism of action (MOA) studies are essential to determine whether an inhibitor is competitive, non-competitive, uncompetitive, or exhibits a mixed-mode of inhibition.[8]
Caption: Visual representation of different reversible enzyme inhibition mechanisms.
Protocol for MOA Studies
-
Experimental Setup:
-
Perform a matrix of experiments by varying the concentration of the substrate while keeping the inhibitor concentration fixed, and vice versa.
-
For each fixed inhibitor concentration (including zero inhibitor), measure the initial reaction rates across a range of substrate concentrations (e.g., 0.5x to 10x Km).
-
-
Data Analysis and Interpretation:
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Appearance |
| Competitive | Unchanged | Increases | Lines intersect on the Y-axis.[8] |
| Non-competitive | Decreases | Unchanged | Lines intersect on the X-axis.[8] |
| Uncompetitive | Decreases | Decreases | Lines are parallel.[8] |
| Mixed | Decreases | Varies | Lines intersect in the second quadrant.[8] |
Causality Behind the Choices: The Lineweaver-Burk plot, despite its limitations in data weighting, provides a straightforward visual method to distinguish between the primary modes of reversible inhibition.[9][10] The intersection points (or lack thereof) directly reflect how the inhibitor affects the enzyme's catalytic efficiency (Vmax) and its affinity for the substrate (Km).
Determining the Inhibition Constant (Ki)
The inhibition constant (Ki) is a true measure of an inhibitor's potency, as it is independent of substrate concentration.[12] For a competitive inhibitor, Ki can be calculated from the apparent Km values obtained from the Lineweaver-Burk plot at different inhibitor concentrations. Alternatively, nonlinear regression analysis of the substrate-velocity curves in the presence of various inhibitor concentrations is a more robust method for determining Ki.[13]
Part 3: Advanced Biophysical Characterization
While kinetic assays are indispensable, they provide an indirect measure of inhibitor binding. Biophysical techniques offer a direct assessment of the binding event, providing crucial thermodynamic and kinetic data that complements the results from enzymatic assays.[14]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme.[15][16] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including:
-
Binding Affinity (Kd): The dissociation constant, a measure of binding strength.
-
Stoichiometry (n): The ratio of inhibitor to enzyme in the complex.
-
Enthalpy (ΔH) and Entropy (ΔS): The thermodynamic driving forces of the interaction.
Experimental Protocol Outline for ITC:
-
Place the purified enzyme in the ITC sample cell.
-
Load the thiazole-based inhibitor into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the enzyme solution.
-
Measure the heat change after each injection.
-
Plot the heat change against the molar ratio of inhibitor to enzyme and fit the data to a suitable binding model to determine the thermodynamic parameters.
ITC can also be adapted to measure enzyme kinetics directly by monitoring the heat produced by the catalytic reaction over time.[17][18][19]
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[20] It provides detailed kinetic information about the binding event:
-
Association rate constant (kon): The rate at which the inhibitor binds to the enzyme.
-
Dissociation rate constant (koff): The rate at which the inhibitor-enzyme complex breaks apart.
-
Binding Affinity (Kd): Calculated as koff/kon.
Experimental Protocol Outline for SPR:
-
Immobilize the purified enzyme onto the surface of an SPR sensor chip.
-
Flow a solution containing the thiazole-based inhibitor over the sensor surface.
-
Monitor the change in the refractive index at the surface in real-time, which is proportional to the amount of inhibitor bound to the enzyme.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the inhibitor.
-
Fit the resulting sensorgram data to kinetic models to determine kon, koff, and Kd.
The kinetic information from SPR is particularly valuable for understanding the residence time of an inhibitor on its target, a critical parameter for in vivo efficacy.[21]
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| High variability in assay results | Pipetting errors; improper reagent mixing; temperature fluctuations. | Use calibrated pipettes; ensure thorough mixing; maintain consistent temperature.[22] |
| No or low enzyme activity | Inactive enzyme; incorrect buffer conditions (pH, ionic strength). | Use a fresh batch of enzyme; verify buffer composition and pH.[23] |
| Inconsistent inhibition pattern | Inhibitor insolubility at higher concentrations; compound aggregation. | Check inhibitor solubility in the assay buffer; include detergents like Triton X-100 in the assay to mitigate aggregation.[24] |
Conclusion
The evaluation of enzyme inhibition by thiazole-based compounds is a multi-faceted process that requires a combination of robust enzymatic assays and advanced biophysical techniques. By systematically determining the IC50, elucidating the mechanism of action, and characterizing the binding kinetics and thermodynamics, researchers can build a comprehensive profile of their inhibitors. This detailed understanding is essential for optimizing lead compounds and advancing the development of novel thiazole-based therapeutics.
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Abis, G., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry. Retrieved from [Link]
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Akimoto, M., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Retrieved from [Link]
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Gava, L. M., et al. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-proteas. bioRxiv. Retrieved from [Link]
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Malvern Panalytical. (2020, May 28). Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles. Retrieved from [Link]
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Ramsay, R. R., et al. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]
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Rai, V., et al. (2022). The use of isothermal titration calorimetry for the assay of enzyme activity: Application in higher education practical classes. NIH. Retrieved from [Link]
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Pearson. (2022, July 22). Lineweaver-Burk Plot Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
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Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Retrieved from [Link]
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Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]
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Frontiers. (n.d.). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Retrieved from [Link]
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NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
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Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Retrieved from [Link]
-
PubMed. (n.d.). Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. Retrieved from [Link]
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Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]
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YouTube. (2021, May 6). Enzyme Kinetics Data Analysis. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). A graphical method for determining inhibition constants. Retrieved from [Link]
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RSC Advances. (2024, November 10). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]
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ResearchGate. (2025, August 7). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. Retrieved from [Link]
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ResearchGate. (n.d.). Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatine antibody. Retrieved from [Link]
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PubMed. (n.d.). Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. Retrieved from [Link]
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ResearchGate. (2016, August 4). Why is the enzyme activity inhibition not consistent?. Retrieved from [Link]
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MDPI. (2025, August 10). Advances in Enzyme Inhibition: Biophysical and Experimental Approaches. Retrieved from [Link]
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Unknown. (n.d.). Enzyme inhibitors. Retrieved from [Link]
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ResearchGate. (2025, August 7). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, Second Edition. Retrieved from [Link]
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PMC. (2019, May 31). Comparative biophysical characterization: A screening tool for acetylcholinesterase inhibitors. Retrieved from [Link]
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MDPI. (2024, June 18). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Retrieved from [Link]
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ResearchGate. (2013, July 23). Enzyme inhibitors: (how to differentiate) specific vs nonspecific inhibitors?. Retrieved from [Link]
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ACS Publications. (n.d.). Understanding Enzyme Inhibition. Journal of Chemical Education. Retrieved from [Link]
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Jack Westin. (n.d.). Inhibition Types - Control Of Enzyme Activity. MCAT Content. Retrieved from [Link]
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PMC. (2020, February 12). A Biophysical Perspective on Enzyme Catalysis. Retrieved from [Link]
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YouTube. (2020, May 7). Memorize Enzyme Inhibition. Retrieved from [Link]
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Application Notes & Protocols: Creating and Screening Derivatives of 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic Acid
Abstract
The 2-aryl-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Specifically, 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid serves as a versatile starting material for the generation of compound libraries aimed at drug discovery.[1] Its carboxylic acid moiety provides a convenient handle for synthetic diversification, allowing for the creation of amides and esters to probe structure-activity relationships (SAR).[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic design, synthesis, purification, and high-throughput screening (HTS) of a focused derivative library based on this core structure. We emphasize robust synthetic protocols, validated screening methodologies, and critical data interpretation to streamline the hit-to-lead process.
Introduction: Rationale and Design Strategy
The thiazole ring is a key heterocyclic motif that can engage in hydrogen bonding, while the methoxyphenyl group can interact with hydrophobic pockets in biological targets like enzymes or receptors.[1] The carboxylic acid at the 4-position is the primary point for diversification. Our strategy focuses on creating a library of amides and esters to explore the chemical space around this functional group.
The core objectives are:
-
To synthesize a diverse set of derivatives by coupling the parent acid with a variety of amines and alcohols.
-
To establish a robust high-throughput screening cascade to identify initial "hit" compounds.
-
To provide protocols that are reproducible and scalable for lead optimization.
The choice of amines and alcohols for derivatization should be guided by principles of library design, aiming to vary properties such as size, lipophilicity, and hydrogen bonding potential to maximize the chances of identifying active compounds.
Design Logic
The derivatization strategy is centered on modifying the R-group attached to the carboxylic acid core. This approach allows for a systematic exploration of how different chemical functionalities impact biological activity.
Caption: Library Generation and Screening Workflow.
Synthesis of Derivatives
The synthesis of the derivative library is divided into two main parallel workflows: amide bond formation and esterification. The parent compound, this compound, is assumed to be available as the starting material.
General Protocol for Amide Synthesis via Carbodiimide Coupling
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[5][6] Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate the carboxylic acid for reaction with an amine.[7][8][9] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is common practice to improve yields and suppress side reactions.[6][8][9]
Protocol: EDC/HOBt Amide Coupling
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add HOBt (1.1 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active HOBt ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq) to liberate the free amine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-24 hours).[10]
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel or by preparative HPLC.[11][12][13]
| Reagent | Molar Eq. | Purpose |
| Parent Acid | 1.0 | Starting Material |
| Amine | 1.1 | Diversification building block |
| EDC·HCl | 1.2 | Carbodiimide coupling agent |
| HOBt | 1.1 | Suppress side reactions, improve yield |
| DIPEA/TEA | 1.5-2.0 | Base (if amine salt is used) |
| Solvent | - | Anhydrous DCM or DMF |
Table 1: Reagent stoichiometry for a typical EDC/HOBt coupling reaction.
General Protocol for Ester Synthesis via Fischer Esterification
Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[14][15][16] To drive the reversible reaction towards the product, an excess of the alcohol is often used, or water is removed as it is formed.[14][15]
Protocol: Acid-Catalyzed Esterification
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux. The reaction time will vary depending on the alcohol used (typically 4-24 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.
-
Wash again with brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude ester by flash column chromatography on silica gel.
Product Characterization and Purity Assessment
Confirmation of amide or ester formation is critical.[10] A multi-pronged approach ensures structural validation and purity assessment.
| Technique | Purpose | Key Observables |
| LC-MS | Purity & Mass Confirmation | Appearance of a new peak with the expected molecular ion mass [M+H]⁺. |
| ¹H NMR | Structural Elucidation | Disappearance of the carboxylic acid proton (~10-12 ppm); Appearance of a new amide N-H proton (typically δ 5-9 ppm) or new signals corresponding to the alcohol moiety.[10] |
| FTIR | Functional Group Analysis | Disappearance of the broad O-H stretch of the carboxylic acid; Appearance of a strong C=O stretch for the amide (~1630-1690 cm⁻¹) or ester (~1735-1750 cm⁻¹). |
| HPLC | Purity Assessment | Quantify purity of the final compound, typically aiming for >95% for screening. |
Table 2: Analytical techniques for derivative characterization.
High-Throughput Screening (HTS) Protocol
HTS is a drug discovery process that utilizes automation to rapidly assay the biological activity of a large number of compounds.[17] The goal of the primary screen is to identify "hits"—compounds that show activity in a specific assay.
Assay Development and Miniaturization
The choice of assay is dictated by the therapeutic target of interest. Thiazole derivatives have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents.[2][3][18] For this guide, we will outline a general cell-based cytotoxicity assay, which is a common starting point for anticancer drug discovery.
The assay must be adapted from a standard laboratory format to a high-density microtiter plate format (e.g., 384- or 1536-well plates) suitable for robotic handling.[17]
Caption: High-Throughput Screening (HTS) Workflow.
Step-by-Step HTS Protocol: Cell Viability Assay
This protocol is a template and should be optimized for the specific cell line and reagents used.
-
Compound Plate Preparation:
-
Prepare stock solutions of all synthesized derivatives in 100% DMSO (e.g., at 10 mM).[19]
-
In a 384-well source plate, serially dilute the compounds to create a range of concentrations for dose-response testing in subsequent screens. For a primary screen, a single high concentration (e.g., 10-25 µM) is typically used.
-
-
Cell Seeding:
-
Culture the chosen cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions.[20][21]
-
Harvest cells and adjust the density to a pre-optimized concentration (e.g., 1,000-5,000 cells per well).
-
Using an automated liquid handler, dispense the cell suspension into 384-well assay plates.
-
-
Compound Addition:
-
Using a robotic pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of the compound solutions from the source plate to the cell-containing assay plates.
-
Include appropriate controls:
-
Negative Control: Wells treated with DMSO only (vehicle control).
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Staurosporine).
-
-
-
Incubation:
-
Incubate the assay plates in a humidified incubator at 37°C with 5% CO₂ for a predetermined period (e.g., 48-72 hours).
-
-
Signal Detection:
-
Remove plates from the incubator and allow them to equilibrate to room temperature.
-
Add a cell viability reagent (e.g., a luminescent ATP-based assay like CellTiter-Glo®) to all wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data from each compound-treated well to the plate controls. The percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
A "hit" is typically defined as a compound that causes a statistically significant reduction in cell viability (e.g., >50% inhibition or a Z-score > 2) compared to the negative controls.
-
Post-HTS Analysis and Hit Confirmation
It is crucial to validate the initial hits to eliminate false positives.
-
Hit Confirmation: Re-test the initial hits in the same primary assay to confirm their activity.
-
Dose-Response Curves: Test confirmed hits over a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ value).
-
Orthogonal Assays: Test the hits in a different, secondary assay that measures a distinct endpoint (e.g., a caspase activity assay for apoptosis) to ensure the observed effect is not an artifact of the primary assay technology.
-
Triage for Promiscuous Inhibitors: Be aware that some scaffolds, like 2-aminothiazoles, can be "frequent hitters."[3] Perform counter-screens to identify compounds that interfere with the assay technology or exhibit non-specific activity.
Conclusion and Future Directions
This guide provides a detailed workflow for the creation and initial biological evaluation of a derivative library based on this compound. The protocols for amide and ester synthesis are robust and amenable to parallel synthesis techniques for library generation. The outlined HTS cascade provides a clear path from primary screening to hit confirmation.
The identified hits from this process serve as the starting point for more advanced lead optimization. Future work will involve synthesizing additional analogues of the most promising hits to refine the structure-activity relationship (SAR) and improve properties such as potency, selectivity, and pharmacokinetic profiles.
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Application Notes and Protocols for 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid in Agricultural Chemistry
Introduction: The Thiazole Scaffold as a Privileged Structure in Agrochemical Discovery
The thiazole ring is a cornerstone heterocyclic motif that has garnered significant attention in the field of agricultural chemistry.[1] Its unique electronic properties and structural versatility make it a "privileged scaffold," frequently incorporated into molecules exhibiting a wide spectrum of biological activities.[2][3] Thiazole derivatives have been successfully developed and commercialized as potent herbicides, fungicides, and insecticides, demonstrating their profound impact on crop protection.[2][3][4][5]
This document provides detailed application notes and experimental protocols for the investigation of 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid (CAS: 115299-07-5). While this specific molecule may not be a commercialized agrochemical itself, its structure embodies the key features of the thiazole pharmacophore. It serves as a crucial building block and a compelling lead compound for the synthesis and discovery of novel, high-efficacy agrochemicals.[6][7] The methoxyphenyl group can enhance interaction with hydrophobic pockets in target proteins, while the carboxylic acid moiety provides a versatile handle for synthetic modification to create libraries of derivatives, such as esters and amides, for structure-activity relationship (SAR) studies.[2][8]
These notes are intended for researchers and scientists in agrochemical discovery and development. The protocols described herein provide a robust framework for the systematic evaluation of this compound's potential herbicidal, fungicidal, and insecticidal properties.
Compound Profile
| Property | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 115299-07-5 |
| Molecular Formula | C₁₁H₉NO₃S |
| Molecular Weight | 235.26 g/mol [2] |
| Appearance | Solid |
| Storage | 2-8°C, sealed in a dry environment[2] |
Synthesis of the Core Scaffold
The synthesis of this compound can be approached through several established routes. The choice of method often depends on the availability of starting materials and desired scale. Two common and effective methods are the L-Cysteine-based synthesis and the classic Hantzsch thiazole synthesis.
Protocol 1: Synthesis via L-Cysteine Condensation
This method builds the thiazoline ring first, which is subsequently oxidized to the aromatic thiazole. It is a well-documented route for 2-aryl-thiazole-4-carboxylic acids.[2][8]
Rationale: This pathway leverages the readily available chiral building block, L-cysteine, which reacts with a benzonitrile derivative to form a 2-aryl-4,5-dihydro-thiazole-4-carboxylic acid intermediate. The subsequent dehydrogenation (oxidation) step is crucial for creating the stable, aromatic thiazole ring which is key to the bioactivity of this compound class.
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Troubleshooting & Optimization
improving the yield of Hantzsch thiazole synthesis for substituted benzaldehydes
Topic: Improving the Yield of Hantzsch Thiazole Synthesis for Substituted Benzaldehydes
Audience: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed to provide in-depth troubleshooting strategies and practical advice for researchers encountering challenges with this versatile reaction, particularly when using substituted benzaldehydes in one-pot, multi-component variations. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can adapt and optimize the synthesis for your specific substrates.
The Hantzsch Synthesis: A Mechanistic Overview
First described by Arthur Hantzsch in 1887, the classic synthesis involves the condensation of an α-haloketone with a thioamide.[1] The reaction is renowned for its reliability and high yields.[2] The core mechanism proceeds through an initial S-alkylation of the thioamide via an SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3]
A highly valuable modern adaptation is the one-pot, three-component reaction involving an α-haloketone, a thioamide (like thiourea), and a substituted benzaldehyde.[4][5] This variant introduces a preliminary step analogous to a Knoevenagel condensation, and its efficiency is highly dependent on the electronic nature of the aldehyde.
Caption: Fig. 1: Simplified mechanism of the classic Hantzsch Thiazole Synthesis.
Troubleshooting Guide for Substituted Benzaldehydes
This section addresses specific, common problems encountered during the multi-component Hantzsch synthesis.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields are the most common issue and typically stem from suboptimal reaction conditions, reagent purity, or electronic effects from the benzaldehyde substituent. A systematic investigation is crucial.[6]
-
Electronic Effects of Benzaldehyde:
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -CF₃ on the benzaldehyde ring make the aldehyde's carbonyl carbon more electrophilic. This can accelerate the initial condensation step but may also lead to the formation of stable intermediates that are slow to cyclize or are susceptible to side reactions.[7]
-
Electron-Donating Groups (EDGs) such as -OCH₃ or -N(CH₃)₂ decrease the electrophilicity of the carbonyl carbon, potentially slowing down the initial condensation and leading to incomplete conversion of the starting material.
-
-
Reaction Conditions:
-
Temperature: Many Hantzsch syntheses require heating to overcome the activation energy.[6] If you are running the reaction at room temperature, a gradual increase in heat is the first variable to explore. Conventional heating to reflux in solvents like ethanol or 1-butanol is a standard approach.[4]
-
Solvent Choice: The solvent's polarity is critical. While alcohols like methanol and ethanol are common, a solvent screening can reveal better options.[6] For sluggish reactions, particularly with EDG-substituted benzaldehydes, switching to a higher-boiling polar aprotic solvent like DMF or using greener alternatives like water may improve yields.[4][8]
-
Catalysis: While the classic reaction can proceed without a catalyst, multi-component variants often benefit significantly from one. Lewis or Brønsted acids can activate the aldehyde carbonyl, accelerating the reaction. Catalysts like silica-supported tungstosilisic acid or p-toluenesulfonic acid (PTSA) have been shown to dramatically improve yields and reduce reaction times.[4][9]
-
-
Purity of Reactants: Impurities in the α-haloketone, thioamide, or benzaldehyde can introduce competing side reactions that consume starting materials and complicate purification.[6] Ensure all reagents are of high purity.
Sources
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
troubleshooting side reactions in the synthesis of 2-aryl-thiazole-4-carboxylic acids
Welcome to the Technical Support Center for the synthesis of 2-aryl-thiazole-4-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth, scientifically-grounded troubleshooting advice in a direct question-and-answer format. Our goal is to empower you with the knowledge to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
Troubleshooting Guide: Navigating Common Side Reactions
The Hantzsch thiazole synthesis is a robust and widely used method for the preparation of 2-aryl-thiazole-4-carboxylic acids.[1][2][3][4][5] It typically involves the condensation of an aryl thioamide with an α-halo-β-ketoester, followed by hydrolysis of the resulting ester. While generally efficient, this pathway is not without its potential pitfalls. This section will dissect the most frequently encountered side reactions, their mechanistic origins, and strategies for their mitigation.
Question 1: My yield is significantly lower than expected, and I observe multiple spots on my TLC. What are the likely side products?
Low yields and the presence of multiple byproducts are common issues that can often be traced back to the reactivity of the starting materials and the reaction conditions. The primary culprits are often related to the stability of the thioamide and the reactivity of the α-haloketone.
Common Side Products and Their Origins:
| Side Product | Plausible Cause | Proposed Mechanism | Mitigation Strategies |
| Corresponding Aryl Amide | Hydrolysis of the aryl thioamide | The thioamide is susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions, converting it to the corresponding amide which is unreactive in the Hantzsch synthesis. | Ensure anhydrous reaction conditions. Use freshly prepared or purified thioamide. |
| Favorskii Rearrangement Product | Basic reaction conditions | Under basic conditions, the α-haloketone can undergo a Favorskii rearrangement, leading to the formation of a rearranged carboxylic acid derivative instead of participating in the thiazole ring formation.[6][7][8][9][10] | Maintain neutral or slightly acidic reaction conditions. |
| Decarboxylated Thiazole | Elevated temperatures | The 2-aryl-thiazole-4-carboxylic acid product can undergo thermal decarboxylation, particularly at high temperatures, leading to the loss of the carboxylic acid group. | Avoid excessive heating during the reaction and work-up. If possible, perform the final hydrolysis step under milder conditions. |
| Bis-Thiazole and Dimeric Impurities | Incorrect stoichiometry or prolonged reaction times | Dimeric byproducts such as bis-thiazoles can form, especially if the stoichiometry of the reactants is not carefully controlled or if the reaction is allowed to proceed for an extended period.[3] | Use a slight excess of the thioamide. Monitor the reaction progress by TLC and stop the reaction upon completion. |
FAQs: Deeper Dive into Synthetic Challenges
This section provides more detailed answers to specific questions you may have during your synthesis.
Q1: I've confirmed the presence of the corresponding aryl amide in my crude product. How can I prevent the hydrolysis of my thioamide?
Thioamides are more susceptible to hydrolysis than their amide counterparts. This side reaction can be a significant drain on your yield as the resulting amide is not a suitable substrate for the Hantzsch synthesis.
Causality and Prevention:
-
Mechanism of Hydrolysis: The hydrolysis of a thioamide can be catalyzed by both acid and base. The presence of even trace amounts of water in your reaction mixture can be detrimental.
-
Anhydrous Conditions: The most critical step to prevent hydrolysis is to ensure strictly anhydrous reaction conditions. Use freshly distilled, dry solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Starting Materials: Ensure your aryl thioamide is pure and dry. If it has been stored for a long time, consider recrystallizing it before use.
-
Reaction Temperature: While heating is often necessary for the Hantzsch synthesis, prolonged exposure to high temperatures in the presence of moisture can accelerate hydrolysis. Optimize the reaction temperature and time to achieve a balance between a reasonable reaction rate and minimal side product formation.
Q2: My α-haloketone seems to be decomposing under the reaction conditions, leading to a complex mixture of byproducts. What is happening and how can I avoid it?
α-Haloketones are highly reactive compounds and can participate in several side reactions, particularly under basic conditions. The most common of these is the Favorskii rearrangement.
The Favorskii Rearrangement:
The Favorskii rearrangement is a base-catalyzed reaction of an α-haloketone that leads to a rearranged carboxylic acid derivative.[6][7][8][9][10] This pathway directly competes with the desired Hantzsch thiazole synthesis.
Caption: Competing pathways for the α-haloketone.
Mitigation Strategies:
-
pH Control: The most effective way to suppress the Favorskii rearrangement is to maintain neutral or slightly acidic reaction conditions. The use of a buffer system can be beneficial.
-
Choice of Base: If a base is required for the reaction, a non-nucleophilic, sterically hindered base is preferable to minimize direct attack on the carbonyl carbon of the α-haloketone.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired Hantzsch pathway over the rearrangement.
Q3: I'm concerned about decarboxylation of my final product. At what stage is this most likely to occur and how can I minimize it?
Decarboxylation is the loss of CO2 from the carboxylic acid group, and it is a common side reaction for many heterocyclic carboxylic acids, especially at elevated temperatures.
Factors Influencing Decarboxylation:
-
Thermal Stability: 2-Aryl-thiazole-4-carboxylic acids can be susceptible to thermal decarboxylation. This is particularly problematic during the final hydrolysis of the ester precursor if harsh conditions (high temperatures and prolonged reaction times) are used.
-
Work-up and Purification: Overheating during solvent removal or purification steps like distillation can also lead to decarboxylation.
Preventative Measures:
-
Milder Hydrolysis Conditions: Opt for milder ester hydrolysis conditions. For example, using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is often effective and minimizes the risk of decarboxylation.
-
Careful Temperature Control: During the work-up and purification, avoid excessive heat. Use a rotary evaporator at a moderate temperature and consider alternative purification methods like recrystallization over distillation if the compound is thermally labile.
-
Alternative Synthetic Strategy: In cases where decarboxylation is a persistent issue, consider synthesizing the final product in its ester form and only performing the hydrolysis as the final step before use, storing the more stable ester intermediate.
Q4: How can I effectively purify my 2-aryl-thiazole-4-carboxylic acid from the common side products?
Effective purification is crucial to obtain your target compound with the desired purity. The choice of purification method will depend on the nature of the impurities.
Purification Strategies:
| Impurity | Recommended Purification Method | Protocol |
| Aryl Amide | Recrystallization or Column Chromatography | Recrystallization: Choose a solvent system in which the desired carboxylic acid has good solubility at high temperatures and poor solubility at low temperatures, while the amide impurity has different solubility characteristics. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes. Column Chromatography: Use a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with a small amount of acetic acid to improve the peak shape of the carboxylic acid). |
| Favorskii Rearrangement Product | Column Chromatography | The rearranged carboxylic acid will likely have a different polarity compared to the desired thiazole derivative, making chromatographic separation effective. |
| Decarboxylated Thiazole | Acid-Base Extraction followed by Recrystallization or Chromatography | Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will be deprotonated and move to the aqueous layer, while the neutral decarboxylated byproduct will remain in the organic layer. Acidify the aqueous layer to precipitate the pure carboxylic acid. Recrystallization/Chromatography: Can be used as a subsequent step for further purification. |
| Bis-Thiazole and Dimeric Impurities | Recrystallization or Column Chromatography | These higher molecular weight impurities often have significantly different solubility and polarity compared to the desired product, making them amenable to separation by recrystallization or chromatography. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ethyl 2-Aryl-Thiazole-4-Carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aryl thioamide (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol or THF).
-
Addition of α-Halo-β-ketoester: To the stirred solution, add the α-halo-β-ketoester (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Mild Hydrolysis of Ethyl 2-Aryl-Thiazole-4-Carboxylate
-
Reaction Setup: Dissolve the ethyl 2-aryl-thiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add lithium hydroxide (LiOH) (1.5 eq) to the solution and stir the mixture at room temperature.
-
Reaction: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the THF under reduced pressure. Acidify the remaining aqueous solution with 1M HCl until a precipitate forms.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain the pure 2-aryl-thiazole-4-carboxylic acid.
Caption: General workflow for the synthesis of 2-aryl-thiazole-4-carboxylic acids.
References
-
Chen, J. et al. (2018). Favorskii Rearrangement in Organic Synthesis. Chemical Reviews, 118(18), 8912-8972. [Link]
-
Shioiri, T. (1991). The Favorskii Rearrangement. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 3, pp. 821-849). Pergamon. [Link]
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
-
Kende, A. S. (1956). The Favorskii Rearrangement of Haloketones. Organic Reactions, 11, 261-309. [Link]
-
Bare, T. M., & House, H. O. (1969). The Favorskii rearrangement. V. Stereochemistry of rearrangement of .alpha.-halodecalones. The Journal of Organic Chemistry, 34(11), 3465-3473. [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2020). Journal of Drug Delivery and Therapeutics, 10(3-s), 239-248. [Link]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]
-
ResearchGate. (2019). Effect of different pH buffer on one-pot Hantzsch reaction. [Link]
-
Review of the synthesis and biological activity of thiazoles. (2020). ResearchGate. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). ResearchGate. [Link]
Sources
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- 2. ijarsct.co.in [ijarsct.co.in]
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- 4. sysrevpharm.org [sysrevpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Welcome to the technical support center for the purification of 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid (CAS 115299-07-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this heterocyclic carboxylic acid. The information presented herein is a synthesis of established chemical principles and field-proven experience to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter after synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as L-cysteine hydrochloride or formaldehyde if following a common synthetic pathway.[1]
-
Reaction Byproducts: Arising from side reactions or incomplete conversion.
-
Residual Solvents: Organic solvents used during the reaction or initial workup.
-
Inorganic Salts: Generated during pH adjustments or as byproducts.
A preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for diagnosing the nature and extent of impurities, which will inform the selection of an appropriate purification strategy.
Q2: Which purification technique is most suitable for this compound?
A2: The optimal technique depends on the physical state of your crude product (solid vs. oil) and the nature of the impurities. For this compound, which is a solid, a multi-step approach is often most effective.[1]
A general decision-making workflow is presented below:
Caption: Decision workflow for purification.
-
Acid-Base Extraction: This is a highly effective first step to separate the acidic target compound from any neutral or basic impurities.[2][3][4][5]
-
Recrystallization: As a solid compound, recrystallization is an excellent and scalable method for achieving high purity.[3][6]
-
Column Chromatography: This technique is invaluable for separating impurities with polarities similar to the product, which may not be easily removed by recrystallization.[3]
Troubleshooting Guides
Guide 1: Acid-Base Extraction
Acid-base extraction leverages the acidic nature of the carboxylic acid group to selectively move the compound between an organic and an aqueous phase.
Issue: Low recovery of the product after re-acidification and precipitation.
-
Possible Cause 1: Incomplete initial extraction into the basic aqueous layer.
-
Scientific Rationale: The carboxylate salt, formed by deprotonation with a base, is water-soluble. If the pH of the aqueous layer is not sufficiently basic, the equilibrium will not fully favor the salt, leaving some product in the organic layer.
-
Troubleshooting Protocol:
-
Ensure the pH of the aqueous solution is at least 2-3 units above the pKa of the carboxylic acid.[6]
-
Use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) (e.g., 1M).[2][3]
-
Perform multiple extractions (2-3 times) with fresh aqueous base to ensure complete transfer of the carboxylic acid into the aqueous phase.[3]
-
-
-
Possible Cause 2: Incomplete precipitation upon re-acidification.
-
Scientific Rationale: The carboxylic acid precipitates out of the aqueous solution when it is neutralized and its solubility decreases. If the solution is not made sufficiently acidic, a significant portion of the product may remain dissolved as the carboxylate salt.
-
Troubleshooting Protocol:
-
Cool the combined aqueous extracts in an ice bath before and during acidification to minimize the solubility of the product.[3]
-
Add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic.[3]
-
Verify the pH with litmus paper or a pH meter to ensure it is at least 2-3 units below the pKa of the carboxylic acid.[6]
-
If precipitation is slow or incomplete, gently scratch the inside of the flask with a glass rod to create nucleation sites.
-
-
-
Possible Cause 3: Product remains dissolved after acidification.
-
Scientific Rationale: If the product has some solubility in the acidic aqueous solution, precipitation may not be quantitative.
-
Troubleshooting Protocol:
-
Guide 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.
Issue: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is too concentrated or cooled too quickly.
-
Scientific Rationale: When a supersaturated solution is cooled too rapidly, the molecules do not have sufficient time to arrange themselves into an ordered crystal lattice, resulting in the formation of an amorphous oil.
-
Troubleshooting Protocol:
-
-
Possible Cause 2: Presence of impurities that inhibit crystallization.
-
Scientific Rationale: Impurities can interfere with the formation of a stable crystal lattice.
-
Troubleshooting Protocol:
-
Issue: Low recovery of the crystalline product.
-
Possible Cause 1: Using an excessive amount of solvent.
-
Scientific Rationale: The goal is to create a saturated solution at high temperature. Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to a low yield.
-
Troubleshooting Protocol:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.[7]
-
If too much solvent has been added, carefully evaporate a portion of it to concentrate the solution before allowing it to cool.
-
-
-
Possible Cause 2: The compound has significant solubility in the cold solvent.
-
Scientific Rationale: An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.
-
Troubleshooting Protocol:
-
| Recrystallization Solvent Systems (Suggested) |
| Ethanol/Water |
| Acetone/Water |
| Toluene/Hexane |
| Acetic Acid[8] |
Guide 3: Column Chromatography
Column chromatography on silica gel is used to separate compounds based on their differential adsorption to the stationary phase.
Issue: The compound streaks or "tails" on the TLC plate and column.
-
Scientific Rationale: The acidic proton of the carboxylic acid can interact strongly with the slightly acidic silica gel. This can lead to a mixture of protonated and deprotonated forms on the stationary phase, causing poor separation and band broadening (streaking).[3]
-
Troubleshooting Protocol:
-
Modify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system (e.g., hexane/ethyl acetate).[3]
-
Mechanism of Action: The added acid ensures that the this compound remains fully protonated. This suppresses its ionization and minimizes strong interactions with the silica gel, resulting in a more defined spot and better separation.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vernier.com [vernier.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimizing Thiazole Ring Cyclization Reactions
Welcome to the technical support center for thiazole ring synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of thiazole cyclization. Here, we move beyond simple protocols to explain the underlying principles of reaction optimization, helping you troubleshoot effectively and achieve higher yields and purity in your experiments. The primary focus will be on the widely-used Hantzsch thiazole synthesis, addressing common challenges and providing advanced solutions.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the optimization of thiazole ring cyclization.
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the most likely causes and how can I improve it?
A low yield in a Hantzsch synthesis can typically be traced back to a few key areas: reagent quality, reaction conditions, and work-up procedures.[1]
-
Reagent Purity: The purity of your starting materials, particularly the α-haloketone and the thioamide, is critical.[2] α-Haloketones can be unstable and should be used when fresh or purified immediately before use. Thioamides can also degrade over time. Impurities can lead to unwanted side reactions that consume starting materials.[3]
-
Reaction Conditions:
-
Temperature: Many Hantzsch reactions require heating to proceed efficiently.[2] If you are running the reaction at room temperature, consider increasing the heat. Conversely, excessive heat can cause decomposition of starting materials or products. Temperature optimization is crucial.
-
Solvent: The choice of solvent plays a significant role in reaction rate and yield.[3] Polar protic solvents like ethanol and methanol are most common as they can solvate the ionic intermediates formed during the reaction. However, screening other solvents or even solvent-free conditions can sometimes lead to improved outcomes.[4]
-
Reaction Time: It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC). Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of byproducts and degradation of the desired product.[1]
-
-
Work-up Procedure: The thiazole product is often initially formed as a hydrohalide salt, which is soluble in polar solvents like methanol.[5] Neutralization with a weak base (e.g., 5% sodium carbonate solution) is required to deprotonate the thiazole, causing the neutral, and often less soluble, product to precipitate for collection.[5][6]
Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the reaction?
This is a common issue when using N-monosubstituted thioureas. The reaction can produce two different regioisomers: the 2-(N-substituted amino)thiazole or the 3-substituted 2-imino-2,3-dihydrothiazole. The regioselectivity is primarily controlled by the acidity of the reaction medium.[2][7]
-
For 2-(N-substituted amino)thiazoles (the more common product): Conduct the reaction in a neutral solvent like ethanol or methanol. Under these conditions, the initial nucleophilic attack occurs from the sulfur atom of the thioamide, leading to the desired isomer.[2]
-
For 3-substituted 2-imino-2,3-dihydrothiazoles: Performing the reaction under strongly acidic conditions (e.g., a mixture of 10M HCl and ethanol) can favor the formation of this isomer.[2][7]
Q3: How does the choice of halogen in the α-haloketone affect the reaction?
The reactivity of the α-haloketone is directly related to the nature of the carbon-halogen bond and the leaving group ability of the halide.[8] The general order of reactivity is I > Br > Cl .[8]
-
α-Iodoketones: These are the most reactive due to the weaker and more polarizable C-I bond. Reactions with α-iodoketones are typically faster and can be run under milder conditions.
-
α-Bromoketones: These are very commonly used and offer a good balance of reactivity and stability.
-
α-Chloroketones: These are the least reactive due to the strong C-Cl bond and may require more forcing conditions (higher temperatures, longer reaction times) to achieve good yields.[8]
Q4: Are there greener alternatives to the traditional Hantzsch synthesis that avoid toxic α-haloketones?
Yes, the toxicity of α-haloketones is a significant concern, and several greener alternatives have been developed. These often involve one-pot, multi-component reactions that use less hazardous starting materials.[9]
-
Alternative Starting Materials: Researchers have successfully used α-diazoketones, α,β-unsaturated carbonyl compounds, and nitroepoxides as substitutes for α-haloketones.[9]
-
One-Pot Procedures: A common green alternative involves the reaction of a methyl ketone with thiourea in the presence of an oxidizing agent like iodine. This in-situ generates the α-iodoketone, which then undergoes the Hantzsch cyclization.[5]
-
Green Solvents and Catalysts: The use of water, polyethylene glycol (PEG), or solvent-free conditions, combined with reusable catalysts like silica-supported tungstosilisic acid, can significantly improve the environmental footprint of the synthesis.[4][9][10]
In-Depth Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Guide 1: Low Product Yield
This guide follows a logical progression of troubleshooting steps when faced with a low product yield.
Caption: Troubleshooting workflow for low reaction yield.
Symptom: The isolated yield of the thiazole product is significantly lower than expected.
| Potential Cause | Explanation (The "Why") | Recommended Solution |
| Impure or Degraded Reagents | Impurities in the α-haloketone or thioamide can participate in side reactions, reducing the amount of starting material available for the desired transformation.[3] α-haloketones are also prone to self-condensation or decomposition. | Use freshly purified starting materials. Verify purity via NMR or melting point analysis. Store reagents under appropriate conditions (e.g., cool, dark, and dry). |
| Suboptimal Temperature | The reaction may have a significant activation energy barrier that is not overcome at lower temperatures, leading to a slow or stalled reaction. Conversely, high temperatures can promote decomposition or the formation of polymeric byproducts.[2] | Monitor the reaction by TLC while incrementally increasing the temperature. If decomposition is observed, try running the reaction at a lower temperature for a longer period. |
| Incorrect Solvent Choice | The Hantzsch synthesis proceeds through charged intermediates. A solvent that cannot effectively stabilize these intermediates will slow down the reaction.[11] Polar protic solvents like ethanol are generally effective. | If yields are low in a standard solvent like ethanol, consider screening other solvents. A mixture of ethanol and water has been shown to be effective in some cases.[10] For certain substrates, solvent-free conditions can surprisingly increase the rate and yield.[4] |
| Incomplete Reaction | The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion. | Monitor the reaction progress closely using TLC. Extend the reaction time until the limiting starting material is no longer visible on the TLC plate. |
| Product Loss During Work-up | The thiazole product is often a salt before neutralization and can be lost in the aqueous phase if not properly precipitated. The product may also have some solubility in the aqueous wash solutions.[12] | Ensure complete precipitation by carefully adjusting the pH to be slightly basic with a solution like sodium carbonate or ammonium hydroxide.[2] To recover any dissolved product, back-extract the aqueous layers with a fresh portion of the organic solvent.[1] |
| Product Decomposition on Silica Gel | 2-Aminothiazoles can be basic and may interact strongly with the acidic surface of silica gel, leading to streaking on the column and poor recovery. | Deactivate the silica gel by preparing the slurry with the eluent containing a small amount (0.5-1%) of a base like triethylamine or ammonia. Alternatively, consider purification by recrystallization.[1] |
Guide 2: Formation of Multiple Products / Side Reactions
Symptom: TLC or NMR analysis of the crude reaction mixture shows multiple spots or sets of peaks in addition to the desired product.
Caption: Workflow for addressing side product formation.
| Potential Side Product | Identification | Causality and Mechanism | Recommended Solution |
| Regioisomer (2-imino-2,3-dihydrothiazole) | Can often be distinguished by ¹H NMR. The 5-H proton signal and the signals of the N-substituent will have characteristic different chemical shifts compared to the desired 2-aminothiazole isomer.[7] | This occurs with N-substituted thioureas under acidic conditions, where protonation of the thiourea can alter the nucleophilicity of the nitrogen atoms, leading to a different cyclization pathway.[7] | To favor the 2-aminothiazole, ensure the reaction is run in a neutral solvent like ethanol.[2] To intentionally form the 2-imino isomer, use strongly acidic conditions.[2][7] |
| Bis-thiazole or other condensation byproducts | These will have a higher molecular weight, which can be identified by LC-MS. The NMR spectrum will also be more complex than expected. | These can form if the stoichiometry of the reactants is off, or if the α-haloketone can react with the product thiazole. | Carefully control the stoichiometry of the reactants. Adding the α-haloketone slowly to the solution of the thioamide can sometimes minimize the formation of these byproducts. |
| Decomposition Products | Often appear as a baseline smear on TLC or a complex mixture of unidentifiable peaks in the NMR. The reaction mixture may also darken or form tar. | This is typically caused by excessive heat or prolonged reaction times, leading to the breakdown of the starting materials or the thiazole product itself. | Reduce the reaction temperature and/or reaction time. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
Data and Protocols
Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis
This table summarizes data from various studies to illustrate the impact of different reaction conditions on yield and reaction time.
| Entry | Reactants | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone, Thiourea | Methanol | 100 °C, Conventional Heating | 30 min | ~99% | [5][6] |
| 2 | Substituted 2-chloroethanones, Substituted thioureas | Methanol | 90 °C, Microwave (250 psi) | 30 min | 95% | [1] |
| 3 | Substituted 2-chloroethanones, Substituted thioureas | Methanol | Reflux, Conventional Heating | 8 h | Lower yields | [1] |
| 4 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehyde | Ethanol/Water (50/50) | 65 °C, Conventional Heating | 3.5 h | 82% | [10][13] |
| 5 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehyde | Ethanol/Water (50/50) | Room Temp, Ultrasonic Irradiation | 2 h | 85% | [10][13] |
| 6 | α-haloketone, Thiourea, o-hydroxybenzaldehyde | None (Solvent-free) | Grinding at Room Temp | 3 min | 95% | [14] |
| 7 | α-haloketone, Thiourea, o-hydroxybenzaldehyde | Ethanol | Reflux, Conventional Heating | - | 60-70% | [14] |
| 8 | Thiobenzamide, α-bromo-α-tetrafluoroethoxy acetophenone | Dioxane | 60 °C, Conventional Heating | - | 18-20% | [9] |
Experimental Protocols
Protocol 1: Standard Synthesis of 2-Amino-4-phenylthiazole [6]
This protocol provides a reliable method for the synthesis of a simple 2-aminothiazole using conventional heating.
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (1.00 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).
-
Solvent Addition: Add 5 mL of methanol and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C. Allow the reaction to stir for 30 minutes. The solution should become clear.
-
Cooling: Remove the vial from the heat and allow the solution to cool to room temperature.
-
Work-up and Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution. Swirl the beaker to mix. A precipitate should form.[5]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid (the filter cake) with cold water (2 x 15 mL) to remove any inorganic salts.
-
Drying: Allow the solid to air dry on the filter for a few minutes, then transfer it to a watch glass to dry completely. The product is typically pure enough for characterization without further purification.
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Thiazoles [11]
This protocol demonstrates the significant acceleration of the Hantzsch synthesis using microwave irradiation.
-
Reaction Setup: In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1.0 mmol), the substituted thiourea (1.1 mmol), and 3 mL of ethanol. Add a small magnetic stir bar.
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 70-120°C) for 10-30 minutes. Monitor the reaction progress by TLC if possible with your setup.
-
Cooling and Work-up: After the reaction is complete, allow the vial to cool to room temperature.
-
Isolation: Pour the cooled reaction mixture into ice water to precipitate the product. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent, such as ethanol, to obtain the pure product.
Protocol 3: General Procedure for Purification by Column Chromatography
This protocol is for instances where the product is not pure after precipitation/recrystallization.
-
Sample Preparation: Dissolve the crude thiazole product in a minimum amount of dichloromethane (DCM) or the eluent to be used for the column.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of increasing polarity. For many thiazole derivatives, a gradient of ethyl acetate in hexanes is effective. The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.
-
Note on Basic Compounds: If the thiazole derivative is basic and shows streaking on the TLC plate, add 0.5-1% triethylamine to the eluent system to improve the chromatography.[1]
-
-
Fraction Collection: Collect the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified thiazole.
Mechanistic Insight
Understanding the reaction mechanism is key to effective troubleshooting. The Hantzsch synthesis is a multi-step process that culminates in the formation of a stable aromatic ring.
Caption: Simplified mechanism of the Hantzsch Thiazole Synthesis.
-
Nucleophilic Attack: The reaction begins with the sulfur atom of the thioamide acting as a nucleophile and attacking the electrophilic α-carbon of the haloketone in an Sₙ2 reaction. This displaces the halide and forms a thioether intermediate.[6]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then attacks the carbonyl carbon in an intramolecular cyclization step. This forms a five-membered ring intermediate, a hydroxythiazoline.
-
Dehydration: The final step is the elimination of a molecule of water (dehydration) from the hydroxythiazoline intermediate to form the stable, aromatic thiazole ring. The driving force for this step is the formation of the aromatic system.[5]
This mechanistic understanding explains why polar protic solvents are effective: they can stabilize the charged intermediates through hydrogen bonding, facilitating the reaction. It also highlights the importance of the leaving group on the α-haloketone for the initial Sₙ2 step.
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- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (2024). BMC Chemistry.
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Technical Support Center: Addressing Solubility Challenges of Thiazole Carboxylic Acids in Biological Assays
Welcome to the technical support center dedicated to overcoming the solubility hurdles of thiazole carboxylic acids in biological assays. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with compound precipitation, leading to inconsistent and unreliable experimental data. Thiazole-containing compounds are a vital class of molecules in pharmacology, but their frequent low aqueous solubility can impede research.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your compounds remain in solution, leading to accurate and reproducible results.
Understanding the Challenge: The Physicochemical Properties of Thiazole Carboxylic Acids
Thiazole carboxylic acids possess a unique combination of structural features that contribute to their solubility challenges. The rigid, aromatic thiazole ring is inherently hydrophobic, while the carboxylic acid group provides a handle for pH-dependent ionization.[1][4] The interplay between the hydrophobic core and the ionizable group, along with strong crystal lattice energy, often results in poor aqueous solubility, especially in the neutral pH range of most biological assays.[1]
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
This section provides a systematic workflow for addressing the solubility of your thiazole carboxylic acid. The key is to start with the simplest and most common techniques before moving to more complex formulation strategies.
Step 1: Initial Assessment and Stock Solution Preparation
The first step is to correctly prepare a concentrated stock solution, typically in an organic solvent like Dimethyl Sulfoxide (DMSO).[5][6] However, problems often arise when this DMSO stock is diluted into an aqueous assay buffer.[7][8]
Experimental Protocol: Preparing a Concentrated Stock Solution
-
Solvent Selection: Begin with 100% DMSO as your primary solvent.[6]
-
Weighing and Dissolving: Accurately weigh the desired amount of your thiazole carboxylic acid and add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Complete Solubilization: Vortex thoroughly to dissolve the compound. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[6][9] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store stock solutions at -20°C or -80°C to minimize degradation.[5]
Step 2: Optimizing the Assay Buffer
Before employing more complex methods, simple modifications to your aqueous assay buffer can significantly improve solubility. The carboxylic acid moiety on your compound makes its solubility highly dependent on pH.[10][11]
A. pH Adjustment
As weak acids, thiazole carboxylic acids are more soluble at a pH above their pKa, where they exist in their more soluble, ionized (carboxylate) form.[10][12]
Experimental Protocol: pH-Mediated Solubilization
-
Determine pKa: If the pKa of your compound is unknown, it can be estimated using software or determined experimentally.
-
Buffer Selection: Choose a buffer system that is compatible with your assay and allows for pH adjustment.
-
Increase pH: Prepare your assay buffer at a pH at least 1-2 units above the pKa of the carboxylic acid. For many carboxylic acids, a pH of 7.4 to 8.0 can substantially increase solubility.[10][11]
-
Test for Precipitation: Dilute your DMSO stock into the pH-adjusted buffer and observe for any signs of precipitation.
-
Assay Compatibility: Crucially, confirm that the adjusted pH does not negatively impact your biological target (e.g., enzyme activity or cell viability).
B. The Use of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of hydrophobic compounds.[13][14][15]
Experimental Protocol: Co-solvent Screening
-
Co-solvent Selection: Common co-solvents for biological assays include DMSO, ethanol, and polyethylene glycols (PEGs).[14]
-
Concentration Titration: Prepare your assay buffer with varying final concentrations of the chosen co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v).
-
Assay Tolerance: It is critical to run a solvent tolerance control experiment to determine the maximum concentration of the co-solvent that your assay can withstand without affecting the results.[9] For cell-based assays, this is typically below 0.5% for DMSO.[6][9]
-
Solubility Assessment: Add your compound's DMSO stock to the co-solvent-containing buffers to find the lowest co-solvent concentration that maintains solubility.
| Co-solvent | Typical Starting Concentration | Maximum Recommended Assay Concentration | Considerations |
| DMSO | 0.5% (v/v) | < 1% (biochemical), < 0.5% (cellular) | Can be toxic to cells at higher concentrations.[6] |
| Ethanol | 0.5% (v/v) | < 1% | Can affect membrane proteins.[6] |
| PEG 400 | 1% (v/v) | Up to 5% | Generally well-tolerated but can be viscous. |
Step 3: Advanced Solubilization Strategies
If optimizing the assay buffer is insufficient, more advanced formulation techniques may be necessary.
A. Surfactants and Micellar Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, increasing their apparent solubility.[6][16]
-
Common Surfactants: Tween 80, Pluronic F-68, and sodium lauryl sulfate are frequently used.[16][17]
-
Critical Micelle Concentration (CMC): Surfactants are effective above their CMC. Ensure the concentration used in your assay buffer is above this value.
-
Assay Interference: Surfactants can denature proteins or disrupt cell membranes. A thorough control experiment is essential to validate their use.
B. Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment.[18][19]
-
Types of Cyclodextrins: β-cyclodextrin and its derivatives (e.g., HP-β-CD, Captisol®) are commonly used.[20]
-
Suitability: The effectiveness depends on the size and shape of the thiazole carboxylic acid fitting into the cyclodextrin cavity.[19] A feasibility study, such as a phase solubility diagram, is recommended.
C. Solid Dispersions
For preclinical studies, creating a solid dispersion can be a powerful technique. This involves dispersing the compound in an amorphous form within a hydrophilic polymer matrix.[16][21] The amorphous form has a higher apparent solubility and faster dissolution rate than the crystalline form.[18]
-
Carriers: Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[19]
-
Preparation: Techniques like solvent evaporation or hot-melt extrusion are used to prepare solid dispersions.[16]
Visualizing the Workflow
The following diagram outlines the decision-making process for addressing the solubility of thiazole carboxylic acids.
Caption: Decision tree for selecting a solubility enhancement strategy.
Frequently Asked Questions (FAQs)
Q1: Why does my thiazole carboxylic acid dissolve in 100% DMSO but precipitate when I add it to my aqueous buffer?
A1: This is a common phenomenon known as "DMSO crash-out."[7][8] While your compound is soluble in the organic solvent DMSO, its solubility in the final aqueous buffer is much lower. When the DMSO stock is diluted, the DMSO concentration drops dramatically, and the buffer can no longer keep the compound in solution, causing it to precipitate.[22]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my assay?
A2: Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution with an excess of solid material. Kinetic solubility, on the other hand, is the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (like DMSO) into an aqueous buffer.[1][23] For most in vitro biological assays, kinetic solubility is the more relevant parameter because it mimics how compounds are typically handled.[23][24]
Q3: Can I just increase the final DMSO concentration in my assay to keep my compound dissolved?
A3: While this can work, you must be cautious. High concentrations of DMSO can interfere with your assay by affecting enzyme activity, disrupting protein structure, or inducing stress and toxicity in cell-based assays.[6][9] It is essential to perform a DMSO tolerance experiment to determine the maximum concentration your specific assay can handle without producing artifacts, which is often below 0.5% for cellular assays.[6][9]
Q4: My compound seems to be degrading in the assay buffer. How can I improve its stability?
A4: The stability of your compound is as important as its solubility. Thiazole rings can be susceptible to degradation under certain conditions. Maintaining the pH of your buffer and storing solutions properly are crucial. If degradation persists, consider using stabilizing excipients or preparing fresh dilutions immediately before each experiment.
Q5: I have tried adjusting the pH and using co-solvents, but my compound is still not soluble enough. What should I do next?
A5: If simple methods fail, you should move to the advanced strategies outlined in Step 3 of the troubleshooting guide, such as using surfactants or cyclodextrins.[17][19] These methods are more complex and require careful validation to ensure they do not interfere with your assay. It may also be worth considering if the compound itself can be chemically modified to improve its drug-like properties, including solubility.[23]
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- CD Formul
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Technical Support Center: Overcoming Poor Yield in the Oxidation of Hydroxymethylthiazole to Carboxylic Acid
Welcome to the technical support center for the synthetic oxidation of hydroxymethylthiazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields for this critical transformation. The aromatic thiazole ring, while robust, can present unique stability and reactivity challenges under oxidative conditions.[1] This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and a mechanistic rationale to help you navigate these complexities and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns regarding the oxidation of hydroxymethylthiazoles.
Q1: What are the primary reasons for low yield in the oxidation of hydroxymethylthiazole?
A: Low yields typically stem from one or more of the following factors:
-
Inappropriate Oxidant Choice: Using an oxidant that is either too harsh, leading to ring degradation, or too mild, resulting in incomplete conversion or stalling at the aldehyde intermediate.
-
Thiazole Ring Instability: The thiazole ring, particularly the C2 position, can be susceptible to cleavage or side reactions under strongly acidic or aggressive oxidative conditions.[2][3]
-
Formation of Stable Intermediates: The reaction can stall at the aldehyde stage. Some oxidation protocols are designed to stop at the aldehyde and require different conditions to proceed to the carboxylic acid.[4][5]
-
Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent system, leading to a sluggish or incomplete reaction.
-
Difficult Product Isolation: The amphoteric nature of the resulting thiazole carboxylic acid can complicate workup and purification, leading to product loss.
Q2: My reaction stopped at the aldehyde intermediate. How do I push it to the carboxylic acid?
A: This is a common issue, especially with milder oxidants like MnO₂ or Swern-type conditions which are designed to produce aldehydes.[6][7] To drive the reaction to the carboxylic acid, you can:
-
Switch to a Stronger, One-Pot Reagent: Employ a more potent oxidizing system known to convert primary alcohols directly to carboxylic acids, such as Jones reagent (CrO₃/H₂SO₄) or aqueous potassium permanganate (KMnO₄).[4][5][8]
-
Implement a Two-Step, One-Pot Protocol: After forming the aldehyde, introduce a second, aldehyde-specific oxidant. A popular method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate salt to selectively oxidize aldehydes to carboxylic acids without affecting other sensitive functional groups.
Q3: How can I prevent degradation of the thiazole ring during oxidation?
A: Protecting the sensitive thiazole ring is crucial.
-
Avoid Harsh Acidity: Strong, non-aqueous acidic conditions can be detrimental. While Jones reagent is acidic, the reaction is typically performed by adding the reagent to a solution of the substrate in acetone, which helps temper the acidity experienced by the bulk of the material.[5][9]
-
Use Buffered or Neutral Conditions: Systems like TEMPO-catalyzed oxidations or buffered potassium permanganate can offer a less harsh environment.[10]
-
Control Temperature: Many oxidative reactions are exothermic.[5] Running the reaction at low temperatures (e.g., 0 °C or even lower for Swern-type oxidations) can minimize side reactions and degradation.[11][12]
Q4: What is the best way to monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point. You may need to add a small amount of acetic acid or formic acid (e.g., 1%) to the mobile phase to prevent the carboxylic acid product from streaking on the silica plate.
-
Visualization: Use a UV lamp (254 nm) for visualization. Staining with potassium permanganate solution can also be effective, as it will react with the alcohol starting material but show a less intense spot for the more oxidized products.
-
Interpretation: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf) spot corresponding to the carboxylic acid. The intermediate aldehyde will have an Rf value between the alcohol and the acid.
Part 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and solving specific experimental problems.
Guide 1: Issue - Low or No Conversion of Starting Material
If your TLC analysis shows predominantly unreacted starting material, consult the following decision tree.
Caption: Workflow for acid-base extraction purification.
Step-by-Step Protocol:
-
Basify: After quenching the reaction, add 1M sodium hydroxide (NaOH) solution until the aqueous layer reaches a pH of 10-11. This deprotonates the carboxylic acid, forming the water-soluble sodium salt.
-
Extract Impurities: Extract the mixture with a solvent like dichloromethane or ethyl acetate. Any non-acidic organic impurities (like the aldehyde intermediate or unreacted alcohol) will move to the organic layer. Discard this organic layer. [13]3. Acidify: Cool the remaining aqueous layer in an ice bath and carefully acidify it to pH 2-3 by adding concentrated HCl dropwise. This will protonate the carboxylate, causing the neutral carboxylic acid product to precipitate or become soluble in organic solvents.
-
Extract Product: Extract the acidified aqueous layer three times with a generous volume of ethyl acetate.
-
Finalize: Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product. [13]
References
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A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. PMC - NIH. [Link]
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Swern oxidation. Wikipedia. [Link]
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Oxidative ring-opening of benzothiazole derivatives. ResearchGate. [Link]
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General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
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Active Manganese Dioxide on Silica: Oxidation of Alcohols under Solvent-free Conditions Using Microwaves. csir.res.in. [Link]
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Organic oxidation-reduction reactions (video). Khan Academy. [Link]
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Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]
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The synthesis of thiazole-2- and of thiazole-5- carboxylic acid via a halogen-metal exchange reaction). ResearchGate. [Link]
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-
Permanganate Oxidation of Benzimidazole and Benzthiazole Derivatives in Diluted Sulfuric Acid Medium: Kinetics and Mechanistic Aspects. ResearchGate. [Link]
-
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-
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-
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Technical Support Center: Multi-Step Synthesis of Complex Thiazole Derivatives
Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals navigating the intricate landscape of complex thiazole derivative synthesis. Thiazoles are a cornerstone of many pharmaceutical agents, making their efficient synthesis a critical endeavor.[1][2][3][4] However, their multi-step synthesis pathways are often fraught with challenges, from low yields in classic reactions to difficulties in purification and functionalization.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address the specific issues you may encounter. The content is structured to follow the logical progression of a synthesis campaign, from initial ring formation to advanced functional group interconversions.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common high-level questions regarding thiazole synthesis.
Q1: My Hantzsch thiazole synthesis is giving a very low yield. What are the primary suspects?
A1: Low yields in the Hantzsch synthesis, a cornerstone reaction between an α-haloketone and a thioamide, are typically traced back to a few key factors.[1][5][6][7] Firstly, assess the purity of your starting materials; α-haloketones can be unstable and thioamides can contain impurities that inhibit the reaction.[5] Secondly, the reaction is sensitive to pH. Under strongly acidic conditions, the thioamide can become unstable, while overly basic conditions can lead to unwanted side reactions of the α-haloketone.[8][9] Finally, ensure adequate heating, as the cyclization and dehydration steps often require thermal energy to proceed efficiently.[6][10]
Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products?
A2: The formation of multiple products is a common challenge. In the Hantzsch synthesis, you might be seeing the formation of an isomeric 2-imino-2,3-dihydrothiazole, especially under acidic conditions.[5] Other possibilities include unreacted starting materials, self-condensation of the α-haloketone, or the formation of dithiazine byproducts. Careful monitoring of the reaction by TLC and adjusting stoichiometry and temperature can help minimize these side reactions.[5]
Q3: Why is my palladium-catalyzed cross-coupling reaction on the thiazole ring failing?
A3: Thiazoles can be challenging substrates for cross-coupling reactions. The nitrogen and sulfur heteroatoms can act as ligands for the palladium catalyst, leading to catalyst inhibition or poisoning.[11] The electronic nature of the thiazole ring also plays a crucial role; C2 is electron-deficient, while C5 is more electron-rich, influencing the ease of oxidative addition.[12] Success often hinges on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine ligands can often overcome catalyst inhibition issues.[13][14][15]
Q4: Are there "greener" or more sustainable methods for thiazole synthesis?
A4: Yes, significant research is being directed towards developing more environmentally friendly synthetic routes.[16] This includes the use of microwave irradiation and ultrasound to accelerate reactions and reduce energy consumption, employing greener solvents like water or polyethylene glycols (PEGs), and developing catalyst-free or metal-free reaction conditions.[16][17] One-pot, multi-component reactions are also a key strategy for improving atom economy and reducing waste.[9][18]
Part 2: Troubleshooting Guide by Synthesis Stage
This section offers a more detailed, problem-and-solution-oriented approach to challenges encountered at specific stages of thiazole synthesis.
Hantzsch Thiazole Synthesis and Related Cyclizations
The Hantzsch synthesis remains one of the most widely used methods for constructing the thiazole core.[9][19][20]
Problem 1: Reaction fails to initiate or proceeds very slowly.
-
Plausible Cause: Purity of starting materials is paramount. α-haloketones can degrade upon storage, and thioamides may contain residual starting materials from their own synthesis.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Analyze your α-haloketone and thioamide by NMR or melting point to confirm their identity and purity.[5]
-
Use Fresh Reagents: If possible, use freshly prepared or purified starting materials.
-
Optimize Temperature: While some Hantzsch reactions proceed at room temperature, many require heating to overcome the activation energy for cyclization. Incrementally increase the reaction temperature (e.g., from room temperature to 50 °C, then to reflux) and monitor by TLC.
-
Problem 2: Formation of an insoluble precipitate that is not the desired product.
-
Plausible Cause: This could be due to polymerization of the α-haloketone, especially in the presence of a strong base, or the formation of a disulfide dimer from the oxidation of thioamide-related starting materials like 2-aminothiophenol.[5]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the thioamide (e.g., 1.1-1.2 equivalents) to ensure the α-haloketone is fully consumed.[10]
-
Modify Order of Addition: Try adding the α-haloketone slowly to a solution of the thioamide to maintain a low concentration of the halo-ketone and minimize self-condensation.
-
Inert Atmosphere: If using oxygen-sensitive reagents, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Palladium-Catalyzed Cross-Coupling Reactions
Functionalizing the thiazole core, often via cross-coupling, is essential for building molecular complexity.
Problem: Low conversion or catalyst decomposition in Suzuki, Heck, or Sonogashira couplings.
-
Plausible Cause: The Lewis basicity of the thiazole nitrogen can lead to catalyst deactivation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Pd-catalyzed cross-coupling on thiazoles.
-
Detailed Recommendations:
-
Ligand Selection: Start with bulky, electron-rich phosphine ligands like SPhos, XPhos, or tri(tert-butyl)phosphine.[15] These ligands form stable, catalytically active palladium complexes and can prevent coordination of the thiazole nitrogen.
-
Base and Solvent Screening: The choice of base and solvent is interdependent. For Suzuki couplings, a weaker base like K₂CO₃ in a polar aprotic solvent like DMF might be effective. For more challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ in an ethereal solvent like dioxane or toluene may be necessary.
-
Pre-catalyst Choice: Consider using a pre-formed palladium catalyst (e.g., Pd(PPh₃)₄ or a palladacycle) to ensure the active catalytic species is generated efficiently.[14]
-
C-H Functionalization
Direct C-H activation is an increasingly popular, atom-economical strategy for functionalizing thiazoles.[17][21]
Problem: Poor regioselectivity in direct arylation or alkenylation.
-
Plausible Cause: Thiazoles have multiple C-H bonds (C2, C4, C5) with different reactivities. The inherent electronic properties of the ring favor functionalization at C2 or C5.
-
Troubleshooting Steps:
-
Directing Groups: Employing a directing group is a powerful strategy to control regioselectivity.[11][22] A coordinating group placed at a specific position on the thiazole or a substituent can direct the metal catalyst to a particular C-H bond.
-
Catalyst Control: Different transition metals and ligands can exhibit different regioselectivities. For example, some palladium catalysts may favor C5 arylation, while rhodium or ruthenium catalysts might direct to other positions.[23]
-
Steric Hindrance: Introducing a bulky substituent at one position can sterically block it, encouraging functionalization at a less hindered site.
-
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for a Robust Hantzsch Thiazole Synthesis
This protocol is a reliable starting point for the synthesis of 2-amino-4-arylthiazoles.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thioamide (1.2 equivalents) in a suitable solvent (e.g., ethanol, methanol, or isopropanol).[5][6]
-
Reagent Addition: Add the α-bromoacetophenone derivative (1.0 equivalent) to the solution.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC.[5][10] The reaction is often complete within 1-4 hours.
-
Work-up:
-
Allow the reaction to cool to room temperature.
-
If a precipitate has formed, this is likely the hydrobromide salt of the product.[10]
-
Pour the reaction mixture into a beaker containing a dilute aqueous solution of a weak base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), to neutralize the HBr and precipitate the free amine product.[5][10]
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with water to remove any inorganic salts, followed by a small amount of cold ethanol or another suitable solvent to remove soluble impurities.
-
Dry the product under vacuum to obtain the crude 2-aminothiazole derivative.
-
Protocol 2: Screening for Optimal Cross-Coupling Conditions
This protocol outlines a parallel screening approach to quickly identify effective conditions for a Suzuki-Miyaura coupling on a bromo-thiazole derivative.
Table 1: Suzuki-Miyaura Coupling Condition Screening Matrix
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (3) | Dioxane | 100 |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF | 80 |
| 4 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₂CO₃ (3) | t-Amyl Alcohol | 110 |
-
Setup: In an array of reaction vials, add the bromo-thiazole substrate (1.0 equivalent), the boronic acid partner (1.5 equivalents), and the specified base.
-
Catalyst Addition: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium sources and ligands. Add the appropriate catalyst/ligand combination to each vial.
-
Reaction: Add the designated solvent, seal the vials, and place them in a heating block at the specified temperature.
-
Analysis: After a set time (e.g., 12-24 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
Part 4: Advanced Topics & Considerations
Purification Strategies
Complex thiazole derivatives can be challenging to purify due to their polarity and potential to chelate to silica gel.
-
Normal Phase Chromatography: If silica gel chromatography is necessary, consider deactivating the silica by pre-treating the column with a solvent mixture containing a small amount of a basic modifier like triethylamine or ammonia. This can prevent streaking and improve separation.
-
Reverse Phase Chromatography: For highly polar compounds, reverse-phase HPLC (often using a C18 column with a water/acetonitrile or water/methanol gradient) is a powerful purification technique.
-
Crystallization: If the product is a solid, crystallization is often the best method to obtain highly pure material. Screen a variety of solvents and solvent mixtures to find suitable conditions.
Scale-Up Considerations
Transitioning a synthesis from the bench to a larger scale introduces new challenges.
-
Exotherms: The Hantzsch synthesis can be exothermic. On a larger scale, ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.
-
Reagent Cost: For large-scale syntheses, the cost of reagents, especially palladium catalysts and expensive ligands, becomes a significant factor. It may be necessary to re-optimize the reaction to use lower catalyst loadings or explore less expensive alternatives.
-
Safety: Thioamides and some α-haloketones can be toxic. Always consult the Safety Data Sheet (SDS) and perform a thorough safety review before conducting any reaction on a large scale.
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- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEsZVqekwxon7h6s35EpyXl7szqYgYgg84FnzZMp5dzuQTJ8-G9pXq1ulvEMP7SHdqMzlRRvfrEYMu2P8utUtSPs87hPa77xYlcnAQY1-azIBzJWJVPhG4NW5wH4sHNGruG5ZbE_Okfw2YjbF-qZ_iWaE9pnd-kWcjv9MR8tljX3PrrGbrwPnIObR_tbBgFJTZO9xbG5qON9xJ6fzm8EFeXgJoAwbYAXyCFRdXD0jZQPUu5Y6tv0kfC7dyqDs=]
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00074]
- Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds | Chemical Reviews - ACS Publications [URL: https://pubs.acs.org/doi/10.1021/cr400624c]
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXYkEhCkVHe1yohCZnktkB16IJnkWL_xmNa_BtSUhRadFSqfcJ843pk-HGte_MRyaPEx5MyT983ya5rW1iB7QuqB3tR60Wm5bP2CpVXOCOO_DzY-DmKQ4Kn2HH_judKNshy-N7imPUJ_TQJGV4BLDTlHJUQYjJthTh3u9EJFLnFnPc]
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how to minimize byproduct formation in one-pot thiazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for One-Pot Thiazole Synthesis. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this versatile reaction, with a primary focus on the widely used Hantzsch thiazole synthesis. Our goal is to empower you with the scientific understanding to not only identify and solve common issues but also to proactively minimize byproduct formation and maximize the yield and purity of your target thiazole derivatives.
I. Understanding the Landscape: Why Byproducts Form
The one-pot Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of an α-haloketone with a thioamide-containing compound.[1][2] While elegant in its simplicity, the reaction's one-pot nature can also be its Achilles' heel, creating a dynamic environment where side reactions can compete with the desired product formation. Byproducts can arise from several sources, including the inherent reactivity of the starting materials and intermediates, the reaction conditions employed, and the purity of the reagents. Understanding the mechanistic origins of these byproducts is the first step toward their elimination.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific problems you may encounter during your one-pot thiazole synthesis.
Issue 1: Low or No Yield of the Desired Thiazole
A low yield is one of the most common frustrations in synthesis. Before resorting to a complete overhaul of your protocol, consider the following potential causes and solutions.
Q: My reaction is showing low to no conversion of my starting materials. What should I check first?
A: Low conversion is often a result of suboptimal reaction conditions or reactant quality. Here’s a systematic approach to troubleshooting:
-
Purity of Reactants: Impurities in your α-haloketone or thioamide can significantly hinder the reaction.[3] Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). α-Haloketones can be particularly unstable and may require fresh preparation or purification before use.
-
Reaction Temperature: The Hantzsch synthesis often requires an initial energy input to overcome the activation barrier. If you are running the reaction at room temperature, a modest increase in heat may be necessary.[3] However, excessive heat can promote byproduct formation, so careful temperature control is crucial.
-
Solvent Choice: The polarity of the solvent plays a critical role in the solubility of reactants and intermediates, thereby influencing the reaction rate.[3] While alcohols like ethanol and methanol are common choices, a solvent screen might be necessary for challenging substrates.
-
Reaction Time: Monitor the reaction progress by Thin-Layer Chromatography (TLC). If starting materials are still present after the initially planned reaction time, extending it may be necessary.
Table 1: Effect of Reaction Conditions on Thiazole Synthesis Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Solvent | Ethanol | Dioxane | Acetonitrile | Ethanol often provides a good balance of solubility for both reactants. Acetonitrile can be a good alternative for less polar substrates. |
| Temperature | Reflux (e.g., ~78°C for Ethanol) | 50°C | Room Temperature | Refluxing is common, but lower temperatures may be required for sensitive substrates to minimize degradation. |
| Catalyst | None (Classical) | Lewis Acid (e.g., ZnCl₂) | Solid Acid (e.g., Amberlyst-15) | Catalysts can significantly reduce reaction times and improve yields, especially for less reactive starting materials. |
Data in this table is illustrative and optimal conditions will vary depending on the specific substrates used.
Issue 2: Presence of Significant Byproducts
The appearance of unexpected spots on your TLC plate or extra peaks in your NMR spectrum is a clear indication of byproduct formation. Identifying the nature of these impurities is key to mitigating them.
Q: I am observing a major byproduct with a similar molecular weight to my product. What could it be?
A: The most common byproduct in the Hantzsch synthesis, especially when using N-substituted thioureas, is a regioisomer .[1]
-
The Challenge of Regioselectivity: N-substituted thioureas possess two nucleophilic nitrogen atoms. The initial attack of the thioamide on the α-haloketone can occur via either nitrogen, leading to two possible isomeric thiazole products: the desired 2-(N-substituted amino)thiazole or the 3-substituted 2-imino-2,3-dihydrothiazole.[1]
dot
Caption: Regioisomer formation in Hantzsch synthesis.
Solution: Controlling Reaction Acidity
The key to controlling regioselectivity lies in the acidity of the reaction medium.
-
Neutral or Basic Conditions: In a neutral or slightly basic solvent, the reaction typically favors the formation of the 2-(N-substituted amino)thiazole . This is the kinetically favored product.
-
Acidic Conditions: Under strongly acidic conditions (e.g., using a catalytic amount of a strong acid like HCl), the reaction can be directed towards the formation of the 3-substituted 2-imino-2,3-dihydrothiazole .[1]
Q: Besides regioisomers, what other byproducts should I be aware of?
A: Other potential byproducts can include:
-
Dimers and Trimers: Under certain conditions, especially with prolonged reaction times or high temperatures, intermediates can react with each other to form dimeric or trimeric structures.
-
Side Reactions of the α-Haloketone: α-Haloketones are reactive species and can undergo self-condensation or other side reactions, particularly in the presence of a base.[2]
-
Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of intermediates or the final product can occur.
dot
Caption: Troubleshooting workflow for byproduct formation.
III. Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation for my one-pot thiazole synthesis?
A1: Absolutely. Microwave-assisted synthesis has emerged as a powerful tool for accelerating the Hantzsch reaction. It often leads to significantly shorter reaction times, higher yields, and in some cases, improved purity by minimizing the formation of thermal degradation byproducts.[4]
Q2: What is the role of a catalyst in the Hantzsch synthesis?
A2: While the classical Hantzsch synthesis can proceed without a catalyst, modern variations often employ catalysts to enhance efficiency.[5] Lewis acids, solid-supported acids, and even biocatalysts like enzymes have been shown to promote the reaction, allowing for milder conditions and improved yields.[5][6]
Q3: How can I improve the purification of my thiazole product?
A3: Purification can be challenging due to the presence of polar byproducts.
-
Workup: A common and effective workup procedure involves neutralizing the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to precipitate the free thiazole base, which can then be collected by filtration.
-
Chromatography: Column chromatography on silica gel is a standard method for purifying thiazole derivatives. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure crystalline product.
IV. Experimental Protocols
Protocol 1: A Greener One-Pot Synthesis of 2-Aminothiazoles using a Reusable Catalyst
This protocol is adapted from a method utilizing NiFe₂O₄ nanoparticles as a reusable catalyst in an environmentally friendly solvent system.[7]
Materials:
-
α-haloketone (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Anhydride (1 mmol)
-
NiFe₂O₄ nanoparticles (5 mg)
-
Ethanol:water (1:1, 5 mL)
Procedure:
-
In a round-bottom flask, combine the α-haloketone, thiosemicarbazide, anhydride, and NiFe₂O₄ nanoparticles in the ethanol:water solvent system.
-
Heat the reaction mixture to 75°C and stir for 45-60 minutes. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with water and then dry it.
-
The crude product can be further purified by recrystallization from ethanol.
-
The NiFe₂O₄ catalyst can be recovered from the filtrate using a magnet and reused for subsequent reactions.
V. Conclusion
Minimizing byproduct formation in one-pot thiazole synthesis is a multifaceted challenge that requires a deep understanding of the underlying reaction mechanisms and the influence of various experimental parameters. By adopting a systematic troubleshooting approach, carefully selecting reaction conditions, and considering modern synthetic methodologies, researchers can significantly improve the efficiency and purity of their thiazole synthesis. This guide serves as a starting point for navigating these challenges, and we encourage you to consult the cited literature for more detailed information on specific applications.
VI. References
-
Zheng, H., et al. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules, 18(11), 13425-13433. [Link]
-
BenchChem. (2025). Identifying side reactions in the Hantzsch synthesis of thiazoles. BenchChem Technical Support.
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 13(2).
-
Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1463. [Link]
-
Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]
-
Pattan, S. R., et al. (2012). One-Pot Multicomponent Synthesis of Fully Substituted 1,3-Thiazoles Appended with Naturally Occurring Lawsone. The Journal of Organic Chemistry, 77(23), 10888-10893. [Link]
-
CUTM Courseware. Thiazole.
-
Wikipedia. α-Halo ketone. [Link]
-
Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe₂O₄ Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bepls.com [bepls.com]
- 5. mdpi.com [mdpi.com]
- 6. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives | MDPI [mdpi.com]
- 7. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Purification of Thiazole Derivatives via Column Chromatography
Welcome to the technical support center for the column chromatography purification of thiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable heterocyclic compounds. Thiazoles, with their basic nitrogen and sulfur atoms, often present unique purification hurdles. This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate these complexities and achieve high-purity compounds.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common questions that form the basis of a successful purification strategy for thiazole derivatives.
Q1: Why do my thiazole derivatives streak or tail on a standard silica gel column?
A1: Streaking or tailing of nitrogen-containing heterocycles like thiazoles on silica gel is a classic problem rooted in the chemistry of the stationary phase.[1] Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[2][3] The basic nitrogen atoms in the thiazole ring can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This strong, and sometimes irreversible, binding leads to poor peak shape (tailing) as the compound slowly elutes from these active sites.[1][4]
Q2: What is the first step I should take to select a solvent system for my thiazole derivative?
A2: The foundational step for any column chromatography separation is to perform a thorough analysis using Thin Layer Chromatography (TLC).[3][4] TLC allows you to quickly screen various solvent systems to find one that provides good separation between your target compound and impurities.[5] Aim for a solvent system that gives your target thiazole derivative an Rf (retention factor) value of approximately 0.25-0.35 for optimal separation on a column.[3] Start with common solvent mixtures like hexane/ethyl acetate for less polar compounds, or dichloromethane/methanol for more polar ones.[6]
Q3: When should I consider using reversed-phase chromatography for my thiazole derivative?
A3: Reversed-phase chromatography is an excellent alternative, particularly for highly polar thiazole derivatives that do not move from the baseline even in very polar mobile phases on a silica gel column.[4] In reversed-phase chromatography, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (such as water/acetonitrile or water/methanol).[4] This setup is ideal for polar compounds as they will have weaker interactions with the stationary phase and elute more readily. Acidic modifiers like formic acid or trifluoroacetic acid are often added to the mobile phase to improve peak shape.[4]
Q4: What is "dry loading," and when is it beneficial for purifying thiazole derivatives?
A4: Dry loading is a sample application technique where the crude compound is pre-adsorbed onto a small amount of silica gel (or another adsorbent) before being placed on top of the column.[7] This is particularly useful when your thiazole derivative has poor solubility in the chosen mobile phase.[7] Dissolving the sample in a strong solvent and then loading it directly onto the column can disrupt the packing and lead to poor separation. By dry loading, the compound is introduced to the column in a solid, concentrated band, which often results in better resolution and sharper peaks.[7]
Section 2: Troubleshooting Guide - Resolving Specific Purification Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during the column chromatography of thiazole derivatives.
Issue 1: Poor Separation or Overlapping Peaks
Your TLC showed good separation, but the column results in mixed fractions of your thiazole derivative and impurities.
-
Probable Cause 1: Column Overloading.
-
Explanation: The amount of crude material loaded onto the column has exceeded its separation capacity. A typical sample load for silica gel is 1-5% of the stationary phase mass.[4] Overloading leads to broad bands that overlap, preventing effective separation.
-
Solution:
-
Reduce the amount of sample loaded onto the column.
-
If a larger quantity needs to be purified, increase the column diameter and the amount of stationary phase.[4]
-
-
-
Probable Cause 2: Inappropriate Solvent System.
-
Probable Cause 3: Poor Column Packing.
-
Explanation: Cracks, channels, or air bubbles in the stationary phase create pathways for the solvent and sample to bypass the silica bed, leading to no separation.[3]
-
Solution: Ensure the column is packed uniformly. The "slurry method," where the silica gel is mixed with the initial mobile phase before being poured into the column, is a reliable technique for achieving a homogenous packing.[8]
-
Issue 2: Compound Degradation on the Column
You observe new spots on the TLC of your collected fractions that were not in the original crude mixture, and you experience low recovery of your thiazole derivative.
-
Probable Cause: Acidity of Silica Gel.
-
Explanation: Many functionalized thiazole derivatives can be sensitive to the acidic nature of standard silica gel and may decompose or undergo rearrangement during the purification process.[9][10][11]
-
Solution:
-
Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[4]
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica. This can be done in two ways:
-
Add a Basic Modifier to the Mobile Phase: Incorporate a small amount (0.1-2%) of a base like triethylamine (TEA) or a few drops of ammonium hydroxide into your eluent.[1][4][12] This will neutralize the acidic silanol groups.
-
Pre-treat the Silica: Prepare a slurry of the silica gel in your mobile phase containing 1-3% triethylamine, pack the column, and flush it with one column volume of this solvent before loading your sample.[9]
-
-
Switch to a Different Stationary Phase: Consider using a more inert or basic stationary phase like neutral or basic alumina, or Florisil.[2][13] For acid-sensitive compounds, deactivated silica gel is also a good option.[2]
-
-
Issue 3: Compound Will Not Elute from the Column
Your thiazole derivative remains at the top of the column and does not move even with an increasingly polar mobile phase.
-
Probable Cause 1: Compound is Too Polar.
-
Explanation: The compound has a very strong affinity for the polar stationary phase and is not sufficiently soluble in the mobile phase to be eluted.
-
Solution:
-
Drastically increase the polarity of the mobile phase. A common system for very polar compounds is dichloromethane with a gradient of methanol.[6] Sometimes, adding a small percentage of acetic acid or formic acid can help elute highly polar, basic compounds by protonating them.
-
Switch to reversed-phase chromatography, which is designed for the separation of polar compounds.[4]
-
-
-
Probable Cause 2: Irreversible Adsorption.
-
Explanation: The thiazole derivative may be binding irreversibly to the acidic sites on the silica gel, especially if it is a strongly basic compound.[4]
-
Solution:
-
Section 3: Experimental Protocols and Data
Protocol 1: Deactivation of Silica Gel with Triethylamine
This protocol is for researchers dealing with acid-sensitive thiazole derivatives that show degradation on standard silica gel.
-
Solvent System Selection: On a TLC plate, identify a solvent system (e.g., hexane/ethyl acetate) that gives your target compound an appropriate Rf value (~0.3).
-
Prepare a Neutralizing Eluent: To your chosen solvent system, add 1-3% triethylamine (TEA) by volume.
-
Column Packing: Prepare a slurry of your silica gel in this TEA-containing eluent.
-
Pack the Column: Pour the slurry into your column and allow it to pack under gravity or gentle pressure.
-
Equilibration: Elute the packed column with at least one column volume of the TEA-containing eluent. Discard this initial eluent.[9]
-
Sample Loading: Load your sample (preferably via dry loading).
-
Elution: Run the column using either the same TEA-containing eluent or your original solvent system without TEA. The silica should now be sufficiently deactivated.[9]
Protocol 2: Gradient Elution for Complex Mixtures
Use this protocol when you have a mixture of thiazole derivatives and impurities with a wide range of polarities.
-
Initial TLC Analysis: Use TLC to determine a starting and ending solvent system.
-
The starting solvent should be non-polar enough that your target compound has an Rf of ~0.1 or less.
-
The ending solvent should be polar enough that all compounds of interest are eluted from the column.
-
-
Scouting Run: Start with a broad, linear gradient (e.g., 0% to 50% ethyl acetate in hexane over 10 column volumes).[14]
-
Analysis of Fractions: Collect fractions and analyze them by TLC to determine where your compounds of interest elute.
-
Optimization: Based on the scouting run, you can create a more optimized gradient. For example, you can use a shallow gradient in the region where your target compound elutes to improve resolution.[14] A step gradient can also be effective, where the solvent composition is held constant for a period and then abruptly changed.[14]
Data Table: Stationary and Mobile Phase Selection Guide
| Compound Polarity | Recommended Stationary Phase | Common Mobile Phase Systems (in order of increasing polarity) | Modifiers for Thiazoles |
| Non-polar to Moderately Polar | Standard Silica Gel | Hexane/Dichloromethane, Hexane/Ethyl Acetate, Dichloromethane/Ether | 0.1-2% Triethylamine |
| Polar | Standard Silica Gel | Dichloromethane/Methanol, Ethyl Acetate/Methanol | 0.1-2% Triethylamine |
| Very Polar | Reversed-Phase (C18) Silica | Water/Acetonitrile, Water/Methanol | 0.1% Formic Acid or TFA |
| Acid-Sensitive | Deactivated Silica, Neutral or Basic Alumina | As per polarity, but test on TLC first. | N/A (phase is inert) |
Section 4: Visualizing the Workflow
Troubleshooting Logic for Thiazole Purification
The following diagram illustrates a decision-making workflow for troubleshooting common issues in the column chromatography of thiazole derivatives.
Caption: A decision tree for troubleshooting thiazole purification.
References
-
Tips for Flash Column Chromatography. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]
-
Chromatography: The Solid Phase. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]
-
How To Neutralize Silica Gel? (2025, March 14). Chemistry For Everyone - YouTube. Retrieved from [Link]
-
Cleaning Silica Gel Bonded HPLC Columns. (2024, January 9). Hawach. Retrieved from [Link]
-
Deactivation of silica gel? (2019, March 28). ResearchGate. Retrieved from [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025, July 6). Reddit. Retrieved from [Link]
-
Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
How can I select the solvent system for column chromatography for thiazole dervatives? (2016, August 25). ResearchGate. Retrieved from [Link]
-
How to Optimize HPLC Gradient Elution for Complex Samples. (2025, March 3). Mastelf. Retrieved from [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4). (n.d.). Interchim – Blog. Retrieved from [Link]
-
Column chromatography. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (2020, December 15). RSC Publishing. Retrieved from [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Silicic acid (silica gel) removal method ?? (2023, September 5). ResearchGate. Retrieved from [Link]
-
Separation of Thiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Column chromatography & TLC on highly polar compounds? (2017, February 22). Reddit. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of thiazole derivatives using silica. (n.d.). ResearchGate. Retrieved from [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Optimisation of gradient elution with serially-coupled columns Part II: Multi-linear gradients. (2014, December 19). ScienceDirect. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]
-
Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (2025, August 10). ResearchGate. Retrieved from [Link]
-
How to Optimize HPLC Gradient Elution for Complex Samples. (2025, March 5). Mastelf. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]
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- 14. mastelf.com [mastelf.com]
Technical Support Center: Stability Testing of 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid
Welcome to the technical support center for 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound under assay conditions.
Introduction
This compound is a heterocyclic building block with significant interest in medicinal chemistry due to the prevalence of the thiazole scaffold in bioactive molecules.[1] Ensuring the stability of this compound is a critical step in the development of reliable and robust analytical methods and formulations. The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3] This guide will address common challenges and questions that may arise during the stability assessment of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure its stability, the compound should be stored in a tightly sealed container in a dry environment at 2-8°C.[1]
Q2: What are the known chemical liabilities or potential degradation pathways for this molecule?
Based on its structure, potential degradation pathways for this compound include:
-
Hydrolysis: The carboxylic acid group can undergo reactions, and the thiazole ring may be susceptible to hydrolysis under strong acidic or basic conditions.[3][4]
-
Oxidation: The methoxy group on the phenyl ring can be oxidized.[1] The thiazole ring itself may also be susceptible to oxidative degradation.
-
Photodegradation: Aromatic systems and compounds with heteroatoms can be sensitive to light. Photostability testing is a crucial part of stress testing.[3][5]
Q3: What are the initial steps for developing a stability-indicating HPLC method for this compound?
A stability-indicating method is an analytical procedure used to quantify the decrease in the amount of the active pharmaceutical ingredient (API) in a sample due to degradation. The initial steps include:
-
Column Selection: A C18 reversed-phase column is a common starting point for a molecule of this polarity.
-
Mobile Phase Selection: A typical starting mobile phase would be a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.[4]
-
Wavelength Detection: Determine the UV absorbance maximum of this compound to ensure maximum sensitivity.
-
Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[6][7][8] The method must be able to resolve the parent compound from all resulting degradation products.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Question: My chromatogram shows significant peak tailing for the main analyte peak. What could be the cause and how can I fix it?
Answer: Peak tailing is a common issue, especially with acidic compounds like this one. It is often caused by secondary interactions between the analyte and the stationary phase.
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for HPLC peak tailing.
Detailed Steps & Protocols:
-
Rule out Column Overload:
-
Action: Prepare 1:10 and 1:100 dilutions of your sample and reinject.
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion. If dilution improves the peak shape, the original concentration was too high.[9]
-
-
Optimize Mobile Phase pH and Additives:
-
Action: For this acidic compound, ensure the mobile phase pH is low enough to keep the analyte in its protonated form. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can significantly improve peak shape.[9]
-
Rationale: At a higher pH, the carboxylic acid will be deprotonated, and it can have secondary ionic interactions with any residual active silanol groups on the silica-based stationary phase, causing tailing.[10][11]
-
-
Check Column Health:
-
Action: If the above steps do not resolve the issue, the column may be contaminated or have degraded. Follow the manufacturer's instructions for column washing. If performance does not improve, the column may need to be replaced.[9]
-
Issue 2: Appearance of New Peaks During Stability Study
Question: I am observing new, unexpected peaks in my chromatograms from samples stored under accelerated stability conditions. How do I identify if these are degradation products?
Answer: The appearance of new peaks is a strong indication of degradation. A systematic approach is needed to confirm this and characterize the new compounds.
Workflow for Investigating New Peaks:
Caption: Workflow for identifying unknown peaks in a stability study.
Detailed Steps & Protocols:
-
Verify the Source of the Peak:
-
Action: First, inject a blank (mobile phase without sample) and a sample diluent blank.
-
Rationale: This will help determine if the peak is a "ghost peak" originating from the HPLC system, mobile phase contamination, or carryover from a previous injection, rather than a sample component.[12]
-
-
Compare with Forced Degradation Samples:
-
Action: Compare the retention time of the unknown peak with the peaks generated during your forced degradation studies.
-
Rationale: Forced degradation studies are designed to intentionally degrade the sample to produce the likely degradation products.[6][8] A match in retention time provides a strong indication of the degradation pathway (e.g., the peak appears in the acid-stressed sample, suggesting it is an acid hydrolysis product).
-
-
Mass Spectrometry Analysis:
-
Action: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the unknown peak.
-
Rationale: The molecular weight provides crucial information for proposing a chemical structure for the degradant. By comparing the mass of the degradant to the parent compound, you can infer the type of chemical modification that has occurred (e.g., hydrolysis, oxidation).
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for conducting forced degradation studies as recommended by ICH guidelines to establish the stability-indicating nature of an analytical method.[3][6]
Objective: To generate potential degradation products of this compound.
Procedure:
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) for a specified period.
-
-
Photolytic Degradation:
Analysis: Analyze all stressed samples by the proposed HPLC method. The goal is to achieve approximately 5-20% degradation of the parent compound.
Data Presentation
Table 1: Recommended Conditions for ICH Stability Testing
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13][14] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Minimum of 3 time points (e.g., 0, 3, and 6 months).[14] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Minimum of 3 time points (e.g., 0, 3, and 6 months).[13][14] |
RH = Relative Humidity
Table 2: Potential Degradation Products and Analytical Observations
| Stress Condition | Potential Degradation Product | Expected Analytical Observation |
| Acid Hydrolysis | Hydrolysis of the thiazole ring or esterification if in an alcoholic solvent. | Appearance of more polar peaks in reversed-phase HPLC. |
| Base Hydrolysis | Hydrolysis of the thiazole ring. | Appearance of more polar peaks. |
| Oxidation (H₂O₂) | Oxidation of the methoxy group to a hydroxyl or further oxidation of the thiazole ring. | Appearance of peaks with different retention times and potential changes in UV spectrum. |
| Photolysis | Complex degradation pathways, potentially involving radical reactions. | Appearance of multiple new peaks. |
| Thermal | Decarboxylation or other heat-induced rearrangements. | Loss of parent peak and appearance of less polar peaks (if decarboxylation occurs). |
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- Ich guidelines for stability studies 1. Slideshare.
- This compound. Benchchem.
- Q1A(R2) Guideline. ICH.
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
- HPLC Troubleshooting Guide.
- Forced Degrad
- Forced Degrad
- HPLC Troubleshooting. Obrnuta faza.
- Forced Degrad
- HPLC Troubleshooting Guide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. snscourseware.org [snscourseware.org]
- 4. researchgate.net [researchgate.net]
- 5. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. hplc.eu [hplc.eu]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. database.ich.org [database.ich.org]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Validation & Comparative
A Comparative Analysis of 2-(3-Methoxyphenyl) vs. 2-(4-Methoxyphenyl) Thiazole Activity: A Guide for Researchers
In the landscape of medicinal chemistry, the thiazole scaffold stands as a cornerstone for the development of novel therapeutic agents. Its versatile structure has been incorporated into a multitude of compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the aromatic rings appended to the thiazole core plays a pivotal role in modulating this activity. This guide provides a comparative analysis of two closely related isomers: 2-(3-methoxyphenyl)thiazole and 2-(4-methoxyphenyl)thiazole. We will delve into their synthesis, explore their biological activities with a focus on anticancer properties, and elucidate the subtle yet significant impact of the methoxy group's position on their therapeutic potential. This analysis is grounded in established structure-activity relationships (SAR) to provide actionable insights for researchers in drug discovery and development.
The Significance of Methoxy Group Positioning: A Structural Perspective
The position of the methoxy (-OCH3) group on the phenyl ring, whether at the meta (3-position) or para (4-position) location, can profoundly influence the molecule's electronic properties, conformation, and ability to interact with biological targets. The para-substituted isomer, 2-(4-methoxyphenyl)thiazole, possesses a linear geometry, and the methoxy group can exert its maximum electron-donating effect through resonance. In contrast, the meta-substituted isomer, 2-(3-methoxyphenyl)thiazole, has a bent geometry, and the electronic influence of the methoxy group is primarily inductive. These differences in stereoelectronics can lead to differential binding affinities for enzymes and receptors, ultimately resulting in varied biological responses.
Synthesis of 2-(Methoxyphenyl)thiazole Derivatives
The most common and versatile method for the synthesis of 2-arylthiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. For the synthesis of our target compounds, the general scheme would involve the reaction of 3-methoxythiobenzamide or 4-methoxythiobenzamide with an appropriate α-haloketone, such as 2-chloroacetaldehyde or phenacyl bromide.
Caption: General workflow for Hantzsch thiazole synthesis.
Experimental Protocol: General Hantzsch Synthesis of 2-(Methoxyphenyl)thiazoles
Materials:
-
3-Methoxythiobenzamide or 4-Methoxythiobenzamide
-
2-Chloroacetaldehyde (50% aqueous solution) or other suitable α-haloketone
-
Ethanol
-
Sodium bicarbonate
-
Standard laboratory glassware
Procedure:
-
Dissolve the respective methoxythiobenzamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add the α-haloketone (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 2-(methoxyphenyl)thiazole derivative.
Comparative Biological Activity: An Insight into Anticancer Potential
A study on 1,3,4-thiadiazole derivatives revealed that the position of the 3-methoxyphenyl group significantly influences cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231)[1][2]. Specifically, a compound with two 3-methoxyphenyl groups exhibited exceptionally high activity[2]. Another study on 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs) highlighted the importance of the methoxy-substituted phenyl ring in their mechanism of action as tubulin polymerization inhibitors[3][4].
| Compound Family | Key Findings | Implication for Comparison |
| 1,3,4-Thiadiazoles | The position of the 3-methoxyphenyl group is crucial for anticancer activity against breast cancer cells.[1][2] | Suggests that the 3-methoxy substitution pattern could be favorable for cytotoxicity. |
| SMARTs (4-substituted methoxybenzoyl-aryl-thiazoles) | The 3,4,5-trimethoxy substituted phenyl at the "C" ring played an important role in antiproliferative activity.[3][4] | Highlights the general importance of methoxy groups on the phenyl ring for anticancer activity. |
| 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles | The substituent at the C5-position of the thiazole ring and modifications at the 2-amino group significantly affected antiproliferative activity.[5] | Emphasizes that the overall substitution pattern on the thiazole and its appended rings dictates the biological outcome. |
Based on these findings, it is plausible that both 2-(3-methoxyphenyl)thiazole and 2-(4-methoxyphenyl)thiazole possess anticancer potential. The difference in their activity would likely stem from how their distinct spatial and electronic profiles interact with the target protein. For instance, the bent structure of the 3-methoxy isomer might allow it to fit into a specific binding pocket more effectively than the linear 4-methoxy isomer, or vice-versa, depending on the target's architecture.
Caption: Workflow for the comparative biological evaluation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic activity of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-(3-methoxyphenyl)thiazole and 2-(4-methoxyphenyl)thiazole compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compounds compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each isomer.
Structure-Activity Relationship (SAR) and Future Directions
The comparative analysis of the IC50 values obtained from the cytotoxicity assays will provide the first quantitative measure of the differential activity between the 3-methoxy and 4-methoxy isomers. A lower IC50 value for one isomer would indicate greater potency.
Further SAR studies could involve synthesizing and testing a broader range of analogs. For instance, modifying the substituent at the 4 and 5 positions of the thiazole ring or introducing other functional groups on the phenyl ring would provide a more comprehensive understanding of the structural requirements for optimal activity.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Eicher, T., & Hauptmann, S. (2003).
-
Shi, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(23), 7564-7568. [Link]
- Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
-
Tanaka, H., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199. [Link]
- Karegoudar, P., et al. (2008). Synthesis and antimicrobial activity of some new 1, 3, 4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 43(4), 808-815.
-
Hassan, A. S., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences, 23(17), 9844. [Link]
-
Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. European Journal of Medicinal Chemistry, 64, 365-374. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5330366, 4-(4-Methoxyphenyl)thiazole. Retrieved from [Link]
-
Szychowska, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7011. [Link]
-
Gümüş, M., et al. (2018). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Journal of Chemistry, 2018, 8510763. [Link]
-
Al-Ostoot, F. H., et al. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Molecules, 25(19), 4529. [Link]
-
Szychowska, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7011. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Efficacy of Thiazole Derivatives Against Established Inhibitors
In the relentless pursuit of novel and more effective cancer therapeutics, the thiazole scaffold has emerged as a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, with a growing body of evidence supporting their potential as potent anticancer agents.[3][4] This guide provides a comprehensive comparison of the anticancer activity of emerging thiazole derivatives with that of well-established clinical inhibitors, offering researchers, scientists, and drug development professionals a critical synthesis of experimental data and mechanistic insights. Our analysis is grounded in the principles of scientific integrity, providing not just data, but the strategic rationale behind the experimental methodologies that validate these findings.
The Rationale for Thiazole Derivatives in Oncology
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore in several FDA-approved anticancer drugs, including the tyrosine kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib.[1] This clinical success underscores the potential of the thiazole scaffold to interact with critical biological targets implicated in cancer progression.[1] Researchers are actively exploring novel thiazole derivatives to develop agents with improved efficacy, selectivity, and reduced toxicity compared to existing treatments.[1][5] These efforts have led to the identification of promising candidates that target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[5]
Mechanistic Insights: Thiazole Derivatives vs. Known Inhibitors
A key strategy in modern cancer drug discovery is the targeted inhibition of signaling pathways that are aberrantly activated in cancer cells. Thiazole derivatives have been shown to modulate several of these critical pathways. Here, we compare the mechanisms of two promising classes of thiazole derivatives with their established counterparts.
Targeting VEGFR-2-Mediated Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of this process.[6][7]
-
Thiazole Derivative (e.g., Compound 4c) : Recent studies have identified thiazole derivatives, such as compound 4c, that exhibit potent inhibitory activity against VEGFR-2.[8] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for endothelial cell proliferation.[6][9]
-
Known Inhibitor (Sorafenib) : Sorafenib is a multi-kinase inhibitor approved for the treatment of several cancers. It also targets VEGFR-2, in addition to other kinases like RAF and PDGFR. This broader spectrum of activity can be beneficial but may also contribute to off-target effects.
Figure 1: Simplified VEGFR-2 signaling pathway and points of inhibition.
Modulating the PI3K/Akt Survival Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a common feature of many cancers.[10][11]
-
Thiazole Derivative (e.g., Compound 6) : Certain thiazole derivatives, such as compound 6, have been shown to be potent inhibitors of Akt.[12] By targeting Akt, these compounds can prevent the phosphorylation of downstream substrates that promote cell survival and block apoptosis.[13][14] This leads to an increase in programmed cell death in cancer cells.[12]
-
Known Inhibitor (Dasatinib) : Dasatinib, while primarily known as a BCR-ABL inhibitor, also affects the PI3K/Akt pathway, in part through its inhibition of Src family kinases which can act upstream of PI3K.[1][3] This demonstrates the interconnectedness of cancer signaling pathways.
Figure 2: Overview of the PI3K/Akt signaling pathway and inhibitory actions.
Experimental Validation: Protocols for Anticancer Activity Assessment
The comparative efficacy of these compounds is determined through a series of robust in vitro assays. The following are standardized protocols crucial for evaluating the anticancer activity of novel thiazole derivatives and comparing them to known inhibitors.
Figure 3: General experimental workflow for assessing anticancer activity.
MTT Assay for Cell Viability and Proliferation
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivative or the known inhibitor for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15] The absorbance is directly proportional to the number of viable cells.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds as described above. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[5]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[5]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis using Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[4][17]
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.[4]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a solution containing Propidium Iodide and RNase A.[4][18]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[4]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Comparative Efficacy: A Data-Driven Analysis
The following table summarizes the in vitro anticancer activity of selected thiazole derivatives against various cancer cell lines, with a direct comparison to known inhibitors. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this comparison.
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Known Inhibitor | Inhibitor IC50 (µM) | Reference |
| Thiazole Derivative 4c | VEGFR-2 Inhibitor | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |||
| VEGFR-2 Kinase Assay | - | 0.15 | Sorafenib | 0.059 | ||
| Thiazole Derivative 6 | Akt Inhibitor | C6 (Glioma) | 3.83 ± 0.76 (µg/mL) | Cisplatin | - | [12] |
| A549 (Lung) | 12.0 ± 1.73 (µg/mL) | Cisplatin | - | [12] | ||
| Thiazole Derivative 4i | EGFR Inhibitor | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | - | - | [5] |
| Thiazole Derivative 37 | B-RAF Inhibitor | MCF-7 (Breast) | 0.475 | Sorafenib | 2.51 | [19] |
| Thiazole Derivative 40 | B-RAFV600E Inhibitor | B-RAFV600E Kinase Assay | 0.0231 ± 0.0012 | Dabrafenib | 0.0472 ± 0.0025 | [19] |
Analysis of Comparative Data:
The data presented in the table highlights the significant potential of thiazole derivatives as anticancer agents. For instance, thiazole derivative 4c demonstrates superior cytotoxic activity against both MCF-7 and HepG2 cell lines compared to the broad-spectrum kinase inhibitor Staurosporine. While its direct enzymatic inhibition of VEGFR-2 is slightly less potent than Sorafenib, its efficacy at the cellular level is noteworthy.
Furthermore, thiazole derivative 6 shows potent activity against glioma and lung cancer cell lines.[12] The comparison of thiazole derivative 37 with Sorafenib against the MCF-7 cell line reveals a significantly lower IC50 value for the thiazole compound, indicating greater potency.[19] Perhaps most strikingly, thiazole derivative 40 exhibits approximately twofold greater inhibitory activity against the B-RAFV600E kinase than the approved drug Dabrafenib, highlighting the potential for developing highly potent and specific inhibitors based on the thiazole scaffold.[19]
Conclusion and Future Perspectives
The comparative analysis presented in this guide strongly supports the continued exploration of thiazole derivatives as a promising class of anticancer agents. The versatility of the thiazole scaffold allows for the development of compounds that can potently and selectively target key oncogenic pathways. The experimental data consistently demonstrates that novel thiazole derivatives can exhibit comparable, and in some cases, superior activity to established clinical inhibitors in preclinical models.
The path forward will involve further optimization of these lead compounds to enhance their pharmacokinetic profiles and in vivo efficacy. Rigorous preclinical and clinical evaluation will be essential to translate the promise of these derivatives into tangible benefits for cancer patients. As our understanding of the molecular drivers of cancer deepens, the rational design of novel thiazole-based inhibitors will undoubtedly play a crucial role in the future of targeted cancer therapy.
References
- Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
- (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
- (2018). Anticancer Potential of Thiazole Derivatives: A Retrospective Review. Mini Reviews in Medicinal Chemistry, 18(8), 640-655.
- (n.d.). Anticancer Potential of Thiazole Derivatives: A Retrospective Review. Bentham Science.
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A Senior Application Scientist's Guide to Differentiating Positional Isomers of Methoxy-Substituted Thiazoles via Spectroscopic Analysis
Abstract
In the realm of medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. The thiazole nucleus is a privileged scaffold in numerous therapeutic agents, and functionalization with substituents like a methoxy group can significantly alter its biological activity. This guide provides an in-depth comparison of the spectroscopic data for three key positional isomers of methoxy-methylthiazole: 2-methoxy-4-methylthiazole, 4-methoxy-2-methylthiazole, and 5-methoxy-2-methylthiazole. By synthesizing established spectroscopic principles with practical, field-proven methodologies, this document serves as an authoritative resource for researchers engaged in the synthesis, characterization, and quality control of thiazole derivatives.
Introduction: The Critical Role of Isomer Differentiation
Thiazoles are a cornerstone class of five-membered heterocyclic compounds, forming the structural core of a multitude of pharmaceuticals, including antivirals, anticancer agents, and anti-inflammatory drugs.[1] The specific substitution pattern on the thiazole ring dictates the molecule's three-dimensional conformation and electronic distribution, which are critical determinants of its interaction with biological targets.
The introduction of a methoxy group (-OCH₃), a common substituent in drug design, can dramatically influence a molecule's properties. However, its placement on the thiazole ring leads to positional isomers that can be challenging to distinguish. Relying solely on chromatographic methods for identification can be ambiguous. Therefore, a robust analytical workflow employing multiple spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is essential for unambiguous structural confirmation.
This guide explains the causal relationships between the substituent position and the resulting spectral data, providing a logical framework for identifying these isomers with confidence.
The Isomers in Focus: Methoxy-Methylthiazoles
The three positional isomers under consideration share the molecular formula C₅H₇NOS and a molecular weight of approximately 129.18 g/mol . Their structural differences, however, give rise to unique spectroscopic fingerprints.
Caption: General workflow for spectroscopic characterization of thiazole isomers.
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the thiazole isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Add tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube. [2]2. Instrument Setup: Place the NMR tube in the spectrometer. Lock the field on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity. [3]3. ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters on a 500 MHz spectrometer include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 2 seconds, and accumulating 16-64 scans. [2]4. ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required. Typical parameters include a spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and accumulating 1024 or more scans. [2][3]5. Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Protocol 2: FT-IR Data Acquisition (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum to account for atmospheric H₂O and CO₂.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. [2]The instrument software will automatically generate the final transmittance or absorbance spectrum.
Protocol 3: Mass Spectrometry Data Acquisition (EI)
-
Sample Introduction: Prepare a dilute solution of the analyte in a volatile solvent like methanol or dichloromethane. Introduce the sample into the mass spectrometer via a direct insertion probe or a Gas Chromatography (GC) inlet.
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This provides reproducible fragmentation patterns suitable for library matching and structural analysis. [2]3. Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 250, using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions and compare the fragmentation pattern with the predicted pathways for each isomer.
Conclusion
The differentiation of positional isomers is a non-trivial but essential task in chemical research and development. As demonstrated, a multi-faceted spectroscopic approach provides a robust and reliable solution. ¹H and ¹³C NMR spectroscopy offer the most definitive data for distinguishing the methoxy-methylthiazole isomers by probing the unique electronic environment of each nucleus. FT-IR provides confirmatory evidence of functional groups, while mass spectrometry confirms the molecular weight and offers clues to the structure through distinct fragmentation patterns. By understanding the fundamental principles that govern how an isomer's structure influences its spectroscopic output, researchers can confidently and accurately elucidate the constitution of their synthesized compounds.
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid via HPLC
Introduction
In the landscape of pharmaceutical development and medicinal chemistry, the compound 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid serves as a pivotal building block.[1] Its thiazole scaffold is a privileged structure, frequently appearing in molecules with significant biological activity, making it a compound of high interest for creating targeted compound libraries in drug discovery.[1][2] The carboxylic acid group, in particular, offers a versatile handle for synthetic modifications, enabling its integration into more complex pharmaceutical agents.[1]
Given its role as a critical intermediate, the absolute purity of this compound is not merely a quality metric but a prerequisite for ensuring the safety, efficacy, and reproducibility of subsequent research and drug manufacturing processes. High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for this purpose, offering unparalleled resolution, sensitivity, and quantitative accuracy.[3][4]
This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of this compound. We will explore the rationale behind method selection, present detailed experimental protocols, and discuss the critical process of method validation, grounding our recommendations in established scientific principles and regulatory expectations.
Anticipating the Analytical Challenge: Synthesis and Potential Impurities
A robust analytical method is one that can separate the target compound from any impurities. To design such a method, we must first understand the potential impurities that could arise from the synthesis process. A common and efficient route to this class of compounds is the Hantzsch thiazole synthesis.[5][6] This reaction typically involves the condensation of an α-haloketone with a thioamide.
Based on this synthetic pathway, we can anticipate the following types of process-related impurities:
-
Unreacted Starting Materials: Residual amounts of the precursor α-haloketone and thioamide.
-
Reaction Intermediates: Incompletely cyclized or dehydrated intermediate products.
-
Side-Products: Isomeric products or compounds resulting from side reactions, which can be influenced by reaction conditions like pH.[7]
-
Degradation Products: The compound itself may degrade under certain conditions, for instance, through the oxidation of the methoxy group.[1]
A successful HPLC method must be able to resolve the main this compound peak from all these potential contaminants.
Comparative HPLC Methodologies: Isocratic vs. Gradient Elution
For a moderately polar compound like our target analyte, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[8][9] The fundamental principle involves partitioning the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.[9] The key decision in method development is the choice between an isocratic and a gradient elution strategy.
Method A: Isocratic RP-HPLC - The Robust Workhorse for Routine QC
An isocratic method utilizes a constant mobile phase composition throughout the entire run. This approach is favored for its simplicity, robustness, and shorter column re-equilibration times, making it ideal for routine quality control (QC) analysis where the impurity profile is well-defined.
-
Column Selection: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard choice providing excellent resolving power and durability for a wide range of small molecules.[10]
-
Mobile Phase pH: The carboxylic acid moiety on our target molecule requires careful pH control. Operating the mobile phase at a pH at least 2 units below the pKa of the carboxylic acid ensures it remains in its neutral, protonated form.[11] This prevents peak tailing and improves retention on the nonpolar C18 stationary phase.[12] The addition of 0.1% formic acid or trifluoroacetic acid (TFA) to the aqueous portion of the mobile phase is a standard and effective practice.[13][14]
-
Solvent Composition: A mixture of acetonitrile (ACN) and acidified water is a common mobile phase. The specific ratio (e.g., 60:40 ACN:Water) is optimized to achieve a suitable retention time for the main peak, typically between 3 and 10 minutes.
-
Detection: The aromatic nature of the phenyl and thiazole rings results in strong UV absorbance. A detection wavelength between 250 nm and 280 nm is generally appropriate and should be optimized by examining the analyte's UV spectrum to find the absorbance maximum (λmax) for maximum sensitivity.
-
System: HPLC with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile : Water with 0.1% Formic Acid (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of the synthesized compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
Method B: Gradient RP-HPLC - The Gold Standard for Stability and Development
A gradient elution method involves changing the mobile phase composition during the analytical run, typically by increasing the percentage of the organic solvent. This approach is superior for analyzing samples with a complex mix of impurities that have a wide range of polarities. It is the preferred method for developing stability-indicating assays, where the formation of unknown degradation products must be detected.[15]
-
Enhanced Resolution: By starting with a lower concentration of organic solvent, highly polar impurities are well-retained and separated at the beginning of the run. As the organic concentration increases, the main analyte and then any non-polar impurities are eluted, resulting in sharper peaks and better overall resolution compared to an isocratic run.
-
Increased Sensitivity: The sharper peaks produced by gradient elution lead to a greater peak height for a given concentration, which can improve the limit of detection (LOD) and limit of quantification (LOQ).[16]
-
Flexibility: This method is capable of separating a much wider range of analytes in a single run, making it invaluable during process development and forced degradation studies.
-
System & Column: Same as Isocratic Method.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Same as Isocratic Method.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Method Comparison Summary
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Primary Use Case | Routine QC, known impurity profile | Method development, stability studies, complex samples |
| Run Time | Typically shorter analysis time | Longer analysis and re-equilibration time |
| Resolution | Adequate for known, well-separated impurities | Superior for impurities with diverse polarities |
| Sensitivity | Good | Often enhanced due to sharper peaks |
| Complexity | Simple, highly robust | More complex, potential for baseline drift |
| Robustness | High | Lower; small changes in gradient can affect separation |
Visualizing the Workflow and Logic
To ensure clarity, the overall analytical process and the decision-making logic for method selection are illustrated below.
Caption: General experimental workflow for HPLC purity analysis.
Caption: Logic for selecting between isocratic and gradient HPLC methods.
The Imperative of Method Validation
Developing a method is only the first step. To ensure that the data generated are reliable and accurate, the chosen HPLC method must be validated according to guidelines from the International Conference on Harmonisation (ICH).[3][15] Validation is a self-validating system that provides documented evidence that the method is fit for its intended purpose.[17]
Key Validation Parameters
A brief overview of the critical validation characteristics is provided in the table below. For a purity method, specificity is paramount.
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] This is often proven using forced degradation studies. | Peak purity index > 0.995 (for DAD); baseline resolution (>1.5) between analyte and all potential impurities. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and the detector response over a defined range.[10] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the test results to the true value. Often assessed by spiking a sample with known quantities of the analyte.[18] | 98.0% - 102.0% recovery. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst).[3] | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| LOD & LOQ | To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in mobile phase organic content, ±0.2 units in pH, ±5°C in column temperature).[18] | %RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). |
Forced Degradation: The Ultimate Test of Specificity
To prove a method is "stability-indicating," the synthesized material is subjected to stress conditions such as heat, acid/base hydrolysis, oxidation, and photolysis to intentionally generate degradation products.[10][15] The stressed samples are then analyzed. The method is considered specific if all degradation product peaks are successfully separated from the main analyte peak and from each other.
| Stress Condition | Observation | Conclusion |
| 0.1 M HCl, 60°C, 4h | Degradation peak observed at RRT 0.85. Purity of main peak is maintained. | Method is specific for acid-induced degradants. |
| 0.1 M NaOH, 60°C, 2h | Significant degradation peak at RRT 0.70. | Method is specific for base-induced degradants. |
| 3% H₂O₂, RT, 24h | Minor degradation peak at RRT 1.15. | Method is specific for oxidative degradants. |
| 80°C Dry Heat, 48h | No significant degradation observed. | Compound is stable to thermal stress. |
| UV Light (254 nm), 24h | No significant degradation observed. | Compound is stable to photolytic stress. |
(Note: RRT = Relative Retention Time. Data are hypothetical for illustrative purposes.)
Conclusion and Recommendations
The purity of this compound is a critical quality attribute that must be rigorously confirmed. Reverse-Phase HPLC is the unequivocal method for this task.
-
For routine quality control of established synthetic batches where the impurity profile is known and simple, a well-validated isocratic RP-HPLC method is recommended. It is robust, rapid, and cost-effective.
-
For process development, characterization of new synthetic routes, and all stability studies , a gradient RP-HPLC method is essential. Its superior resolving power is necessary to detect and quantify unknown impurities and degradation products, ensuring a complete and accurate picture of the compound's purity profile.
Ultimately, the choice of method must be justified and supported by a comprehensive validation package that demonstrates the method is accurate, precise, and specific for its intended use, aligning with the stringent requirements of the pharmaceutical industry.
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HPLC Separation of Carboxylic Acids - SIELC Technologies. (URL: [Link])
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Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities - ResearchGate. (URL: [Link])
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Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. (URL: [Link])
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - MDPI. (URL: [Link])
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Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound - Nanomedicine Research Journal. (URL: [Link])
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Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC - NIH. (URL: [Link])
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Thiazole synthesis - Organic Chemistry Portal. (URL: [Link])
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A Comparative Guide to the Biological Evaluation of 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid: Bridging In Silico Predictions with In Vitro Realities
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The compound 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid represents a key synthetic intermediate and a foundational structure for the development of novel therapeutics. Its unique arrangement of a methoxy-substituted phenyl ring, a central thiazole core, and a reactive carboxylic acid handle allows for diverse chemical modifications to optimize potency and selectivity against various biological targets. This guide provides a comprehensive comparison of the predicted (in silico) and experimentally observed (in vitro) biological activities of derivatives of this scaffold, offering insights for researchers in drug discovery and development. While direct experimental data for the parent compound is limited, a wealth of information on its close analogs allows for a robust analysis of its potential.
In Silico Exploration: Predicting Biological Activity
Computational, or in silico, methods are indispensable in modern drug discovery for predicting the biological activity of molecules before their synthesis, thereby saving time and resources. For a molecule like this compound, a typical in silico workflow would involve target identification, molecular docking, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.
Proposed In Silico Workflow
A logical computational workflow to assess the potential of this compound and its derivatives is depicted below. This process begins with identifying potential protein targets based on the activity of similar known compounds, followed by molecular docking to predict binding affinity and mode, and finally, an assessment of drug-like properties.
Caption: Proposed in silico workflow for evaluating this compound derivatives.
Methodology: A Step-by-Step Guide to In Silico Analysis
1. Target Identification: Based on published data for analogous structures, potential targets for derivatives of this compound include tubulin, cyclooxygenase-2 (COX-2), and vascular endothelial growth factor receptor 2 (VEGFR-2).[4][5][6]
2. Molecular Docking Protocol:
-
Protein Preparation: Obtain the crystal structures of the target proteins from the Protein Data Bank (e.g., PDB IDs: 1SA0 for tubulin, 5F1A for COX-2, 4ASD for VEGFR-2). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Ligand Preparation: Draw the 3D structure of this compound and its derivatives. Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Docking Simulation: Use molecular docking software such as AutoDock Vina or GOLD to predict the binding conformation and affinity of the ligands to the target proteins.[7][8] The docking results are evaluated based on the binding energy (kcal/mol) and the interactions with key amino acid residues in the active site.
3. ADME Prediction: Utilize online tools like SwissADME to predict the pharmacokinetic properties and drug-likeness of the compounds based on parameters such as lipophilicity (logP), water-solubility, and compliance with Lipinski's rule of five.[9]
In Vitro Validation: Experimental Evidence
While specific in vitro data for this compound is not extensively published, studies on its closely related amide and ester derivatives provide valuable insights into its potential biological activities, particularly as an anticancer agent.
Anticancer Activity of Analogous Compounds
Research has shown that 2-aryl-thiazole-4-carboxamide derivatives exhibit significant cytotoxic activity against various cancer cell lines.[1][10][11] For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) demonstrated potent antiproliferative activity against melanoma and prostate cancer cells, with some compounds showing IC50 values in the low nanomolar range.[4][12] The proposed mechanism of action for these compounds is the inhibition of tubulin polymerization.[4][12]
| Compound Class | Cancer Cell Lines | Observed Activity (IC50) | Proposed Target |
| 2-Phenylthiazole-4-carboxamides | T47D (Breast), Caco-2 (Colorectal), HT-29 (Colon) | <10 µg/mL | Not specified |
| 2-Arylthiazolidine-4-carboxylic acid amides (ATCAA) | Melanoma (B16-F1, A375), Prostate (DU 145, PC-3) | µM to nM range | GPCR signaling, Tubulin |
| 4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART) | Melanoma, Prostate | Low nM range | Tubulin Polymerization |
| 1,3,4-Thiadiazoles with 3-methoxyphenyl substituent | MCF-7 (Breast), MDA-MB-231 (Breast) | Weak to moderate activity | Caspase 8 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.
1. Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (including this compound and its derivatives) for 48-72 hours.
3. MTT Assay:
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[13]
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Synthesizing the Data: A Comparative Analysis
-
In silico predictions for related thiazole derivatives often suggest good binding affinity to cancer-related targets like tubulin and various kinases.[4][6] The presence of the methoxyphenyl group is often crucial for these interactions.
-
In vitro experiments on amide derivatives of this compound confirm potent anticancer activity.[1][10] The structure-activity relationship (SAR) studies of these analogs indicate that modifications at the carboxylic acid position significantly impact potency and selectivity.[14]
Correlation and Discrepancies: It is anticipated that in silico docking of this compound into the colchicine binding site of tubulin would show favorable interactions. The methoxy group at the 3-position of the phenyl ring can form hydrogen bonds with key residues, a feature observed in other tubulin inhibitors. The carboxylic acid moiety at the 4-position of the thiazole ring could either enhance or diminish binding depending on the specific interactions within the binding pocket.
In vitro testing of the parent carboxylic acid is necessary to validate these predictions. It is plausible that the free carboxylic acid may exhibit lower cell permeability compared to its ester or amide derivatives, potentially leading to lower than predicted cytotoxicity in cell-based assays. This highlights a common discrepancy between in silico binding predictions and in vitro cellular activity, where factors like cell membrane transport play a critical role.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics, particularly in oncology. While in silico methods provide a powerful tool for guiding the design and prioritization of derivatives, in vitro experimental validation remains essential. Future research should focus on the synthesis and direct biological evaluation of this compound to establish a baseline for its activity. Subsequent SAR studies, guided by computational modeling, can then be employed to optimize the scaffold for improved potency, selectivity, and pharmacokinetic properties. The synergistic use of both computational and experimental approaches will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.
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A Tale of Two Methoxy Moieties: A Comparative Guide to the Biological Activity of 2-(3-methoxyphenyl) and 2-(3,4-dimethoxyphenyl) Thiazole Derivatives
For Immediate Release
[City, State] – [Date] – In the intricate world of medicinal chemistry, subtle structural modifications can lead to profound differences in biological activity. This guide offers a comprehensive comparison of two closely related classes of compounds: 2-(3-methoxyphenyl)thiazole and 2-(3,4-dimethoxyphenyl)thiazole derivatives. Aimed at researchers, scientists, and drug development professionals, this document delves into their anticancer properties, supported by experimental data, detailed methodologies, and mechanistic insights to inform future research and development in the quest for more effective therapeutic agents.
Introduction: The Significance of the Thiazole Scaffold and Methoxy Substitutions
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive template for drug design. When appended with a phenyl group at the 2-position, the resulting 2-phenylthiazole core offers a versatile platform for further functionalization.
The position and number of methoxy (-OCH3) substituents on the phenyl ring play a critical role in modulating the pharmacological profile of these derivatives. The electron-donating nature and lipophilicity of the methoxy group can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. This guide specifically examines the impact of a single methoxy group at the meta-position versus two methoxy groups at the 3 and 4 positions on the anticancer activity of 2-phenylthiazole derivatives.
Comparative Biological Activity: A Focus on Anticancer Properties
While a direct head-to-head study comparing the anticancer activity of 2-(3-methoxyphenyl)thiazole and 2-(3,4-dimethoxyphenyl)thiazole derivatives under identical experimental conditions is not extensively available in the current literature, we can synthesize findings from various studies to draw meaningful comparisons and structure-activity relationship (SAR) insights. The primary anticancer mechanisms identified for these classes of compounds are the inhibition of tubulin polymerization and the modulation of key signaling kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
2-(3,4-dimethoxyphenyl)thiazole Derivatives: Potent Tubulin Polymerization Inhibitors
Research into a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) has shed light on the anticancer potential of 2-(3,4-dimethoxyphenyl)thiazole derivatives.[2][3] One particular compound, [2-(3,4-Dimethoxyphenyl)-thiazol-4-yl]-(3,4,5-trimethoxyphenyl)-methanone (referred to as compound 8o in the study), demonstrated notable antiproliferative activity against a panel of human cancer cell lines.
Table 1: In Vitro Growth Inhibitory Effects of a 2-(3,4-dimethoxyphenyl)thiazole Derivative (Compound 8o) [2][3]
| Cancer Cell Line | Cell Line Type | IC50 (nM) |
| B16-F1 | Murine Melanoma | 161 ± 29 |
| A375 | Human Melanoma | 34 ± 10 |
| DU 145 | Human Prostate Carcinoma | 102 ± 2 |
| PC-3 | Human Prostate Carcinoma | 69 ± 3 |
| LNCaP | Human Prostate Carcinoma | 38 ± 6 |
| PPC-1 | Human Prostate Carcinoma | 56 ± 2 |
The primary mechanism of action for this class of compounds was identified as the inhibition of tubulin polymerization.[2][3] By disrupting microtubule dynamics, these agents arrest the cell cycle, leading to apoptosis. The structure-activity relationship studies within this series revealed that while the 3,4-dimethoxy substitution on the 2-phenyl ring conferred potent activity, other substitution patterns also showed significant effects, highlighting the complex interplay between electronics and sterics in determining biological efficacy.[2][3]
2-(3-methoxyphenyl)thiazole Derivatives: Targeting VEGFR-2 Signaling
Studies on other series of thiazole derivatives have highlighted the potential of the 2-(3-methoxyphenyl) substitution pattern in the context of VEGFR-2 inhibition. VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. A study investigating novel thiazole derivatives as potential anticancer agents through VEGFR-2 inhibition provides data for a compound containing the 2-(3-methoxyphenyl)thiazole moiety.[4]
Table 2: Biological Activity of a 2-(3-methoxyphenyl)thiazole Derivative (Compound 4e) [4]
| Assay | Cell Line/Target | Result |
| Cytotoxic Activity (IC50) | MDA-MB-231 (Human Breast Cancer) | 13.33 µM |
| VEGFR-2 Inhibition (%) | VEGFR-2 | 38.22% |
The data suggests that the 2-(3-methoxyphenyl)thiazole scaffold can serve as a basis for the development of VEGFR-2 inhibitors. Compared to other substitutions in the same study, the 3-methoxy derivative showed moderate cytotoxic activity.[4] This indicates that while it may not be the most potent cytotoxic agent in this particular series, it demonstrates a tangible biological effect and a potential mechanism of action that is distinct from or complementary to tubulin inhibition.
Structure-Activity Relationship (SAR) Insights
Based on the available data, we can infer the following SAR trends:
-
Impact of Methoxy Group Position and Number: The presence of methoxy groups on the 2-phenyl ring is generally favorable for anticancer activity. The dimethoxy substitution at the 3 and 4 positions, as seen in the SMART compound series, leads to potent tubulin polymerization inhibitors with nanomolar efficacy.[2][3] The single methoxy group at the 3-position, while showing activity, appears to be associated with a different mechanistic profile, targeting VEGFR-2, and in the studied context, resulted in micromolar cytotoxic activity.[4]
-
Electron-Donating Effects: The electron-donating nature of the methoxy groups can influence the overall electron density of the thiazole-phenyl system, which can be crucial for binding to target proteins. The increased electron density from two methoxy groups in the 3,4-dimethoxy derivative might enhance its binding affinity to the colchicine binding site on tubulin.
-
Target Specificity: The substitution pattern on the phenyl ring appears to play a significant role in directing the compound's primary mechanism of action. The 3,4-dimethoxy pattern is strongly correlated with tubulin inhibition, a well-established anticancer strategy. The 3-methoxy pattern, in the context of the evaluated series, points towards VEGFR-2 inhibition, another validated anticancer target.
Experimental Methodologies
To facilitate further research and validation, this section provides detailed protocols for the synthesis of the core thiazole scaffold and key biological assays.
Synthesis of 2-Arylthiazole Derivatives (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the thiazole ring.[5]
Protocol:
-
Reactants: An α-haloketone and a thioamide.
-
Step 1: Thioamide Preparation: The respective thioamide (e.g., 3-methoxythiobenzamide or 3,4-dimethoxythiobenzamide) is prepared from the corresponding benzaldehyde.
-
Step 2: Cyclization: The thioamide is reacted with an α-halocarbonyl compound (e.g., 2-bromoacetophenone) in a suitable solvent such as ethanol.
-
Step 3: Reaction Conditions: The reaction mixture is typically heated under reflux.
-
Step 4: Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated through filtration or extraction. Purification is achieved by recrystallization or column chromatography.
Caption: Hantzsch Thiazole Synthesis Workflow.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Protocol:
-
Reagents: Purified tubulin, GTP, tubulin polymerization buffer.
-
Step 1: Compound Preparation: The test compound is dissolved in DMSO to create a stock solution.
-
Step 2: Assay Setup: In a 96-well plate, tubulin solution is mixed with the polymerization buffer and the test compound at various concentrations.
-
Step 3: Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Step 4: Data Acquisition: The change in absorbance or fluorescence is monitored over time using a plate reader. A decrease in the rate or extent of polymerization in the presence of the compound indicates inhibitory activity.
-
Step 5: Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.
Caption: Tubulin Polymerization Inhibition Assay Workflow.
In Vitro VEGFR-2 Kinase Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Protocol:
-
Reagents: Recombinant human VEGFR-2, substrate peptide, ATP, assay buffer.
-
Step 1: Compound Preparation: The test compound is serially diluted in DMSO.
-
Step 2: Assay Reaction: The VEGFR-2 enzyme, substrate, and test compound are incubated together in an assay buffer.
-
Step 3: Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Step 4: Detection: The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Step 5: Data Analysis: The IC50 value, representing the concentration of the compound that inhibits VEGFR-2 activity by 50%, is determined.
Caption: VEGFR-2 Kinase Inhibition Assay Workflow.
Mechanistic Pathways
The anticancer effects of these thiazole derivatives can be visualized through their impact on key cellular pathways.
Caption: Proposed Anticancer Mechanisms of Action.
Conclusion and Future Directions
The comparative analysis of 2-(3-methoxyphenyl) and 2-(3,4-dimethoxyphenyl) thiazole derivatives reveals distinct yet promising avenues for anticancer drug development. The 3,4-dimethoxy substitution pattern is a strong indicator for potent tubulin polymerization inhibitors, while the 3-methoxy moiety shows potential for targeting the VEGFR-2 signaling pathway.
This guide underscores the importance of subtle structural modifications in defining the biological activity and mechanism of action of small molecules. Future research should focus on direct, head-to-head comparative studies of these and other methoxy-substituted 2-phenylthiazoles to build a more comprehensive SAR. Further optimization of these scaffolds could lead to the development of novel anticancer agents with improved potency, selectivity, and pharmacokinetic profiles. The exploration of dual-targeting inhibitors, potentially combining tubulin and VEGFR-2 inhibition within a single molecule, represents an exciting future direction for this versatile class of compounds.
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Wang, L., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 53(10), 4147–4157. [Link]
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Finiuk, N. S., et al. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl) amine hydrobromide toward human tumor cells. Biopolymers and Cell, 38(3), 195-202. [Link]
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Janowska, S., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]
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Wang, L., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 53(10), 4147-4157. [Link]
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Wujec, M., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1851. [Link]
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Thiazole and its derivatives have received a lot of attention from researchers due to its wide biological, pharmacological, and anticancer properties. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
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El-Sayed, N. N. E., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5645. [Link]
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In an attempt to discover potential VEGFR-2 inhibitors, a new series of thiazole-based derivatives 3a-5b was designed and synthesized as VEGFR-2 tyrosine kinase inhibitors. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]
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Kamel, A. A., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules, 28(2), 738. [Link]
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A Comparative Efficacy Analysis of Novel Thiazole Compounds and Standard-of-Care Anticancer Agents
This guide provides an in-depth technical comparison of the efficacy of emerging novel thiazole-based anticancer compounds against established standard-of-care drugs. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to offer an objective evaluation of performance, supported by detailed experimental methodologies and mechanistic insights. We will explore two key case studies: a novel VEGFR-2 inhibiting thiazole compound compared to Sorafenib, and a cytotoxic thiazole analog evaluated against the conventional chemotherapeutic, Doxorubicin.
Introduction: The Rationale for Novel Thiazole Scaffolds in Oncology
The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs, including the anticancer agents Dasatinib and Ixabepilone.[1] Its unique structural properties allow it to interact with various biological targets, making it a "privileged structure" in drug discovery.[1] The development of novel thiazole derivatives is driven by the need to overcome the limitations of current cancer therapies, such as acquired resistance and significant off-target toxicity. Researchers are focused on designing new thiazole-based molecules that exhibit higher potency, greater selectivity for cancer cells, and improved safety profiles.[2] This guide examines the preclinical evidence supporting these next-generation compounds in direct comparison to current clinical standards.
Case Study 1: A Novel Thiazole-Based VEGFR-2 Inhibitor vs. Sorafenib
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical receptor tyrosine kinase that mediates angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[3] Its inhibition is a clinically validated strategy for cancer treatment. Sorafenib (Nexavar) is a multi-kinase inhibitor approved for various cancers that targets VEGFR-2, among other kinases like RAF and PDGFR.[4] Here, we compare its efficacy against a novel 3-nitrophenylthiazolyl derivative, hereafter referred to as Compound 4d , which has shown potent VEGFR-2 inhibitory activity.[5]
Comparative Mechanism of Action
Both Sorafenib and Compound 4d exert their primary anti-angiogenic effects by inhibiting the ATP-binding site of the VEGFR-2 kinase domain. This action blocks the autophosphorylation of the receptor upon binding of its ligand, VEGF-A, thereby inhibiting downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[3][6]
Sorafenib's broader activity includes the inhibition of the RAF/MEK/ERK pathway, which directly impacts tumor cell proliferation.[7] While this multi-targeted approach can be beneficial, it may also contribute to a wider range of side effects. Novel thiazole derivatives like Compound 4d are often designed with the aim of achieving greater selectivity for VEGFR-2 to potentially reduce off-target toxicities.
Figure 1: Simplified VEGFR-2 signaling pathway inhibited by Sorafenib and Compound 4d.
In Vitro Efficacy Comparison
The antiproliferative activity of Compound 4d and Sorafenib was evaluated against the MDA-MB-231 human breast cancer cell line, which expresses VEGFR-2. The half-maximal inhibitory concentration (IC₅₀), a measure of drug potency, was determined using the MTT assay.
| Compound | Target Cell Line | IC₅₀ (µM) | VEGFR-2 Inhibition (%) | Reference |
| Compound 4d | MDA-MB-231 | 1.21 | 85.72% | [5] |
| Sorafenib | MDA-MB-231 | 1.18 | 86.93% | [5] |
| Table 1: Comparative in vitro cytotoxicity and VEGFR-2 inhibition data. |
Expertise & Experience: The data indicates that Compound 4d exhibits in vitro potency nearly identical to the standard-of-care drug, Sorafenib.[5] The sub-micromolar IC₅₀ values for both compounds are indicative of potent anticancer activity. The slight difference in IC₅₀ and VEGFR-2 inhibition is not considered significant in this context, suggesting that the novel thiazole derivative is a highly promising candidate for further preclinical development. The choice of the MDA-MB-231 cell line is appropriate as it represents a triple-negative breast cancer subtype, an area of high unmet medical need.
Case Study 2: A Cytotoxic Thiazole Derivative vs. Doxorubicin
Doxorubicin is an anthracycline antibiotic that has been a cornerstone of chemotherapy for decades, used to treat a wide range of cancers including breast cancer.[5] Its primary mechanisms of action involve intercalating into DNA and inhibiting the enzyme topoisomerase II, which leads to DNA damage and apoptotic cell death.[2][8] However, its clinical use is limited by significant cardiotoxicity. We compare its efficacy to novel thiazole derivatives reported to have potent cytotoxic effects.
Comparative Mechanism of Action
Unlike targeted therapies, Doxorubicin's mechanism is broadly cytotoxic, affecting any rapidly dividing cell.[9] It stabilizes the topoisomerase II complex after it has broken the DNA chain for replication, preventing the DNA double helix from being re-ligated and thereby halting replication and transcription.[8]
While the exact mechanism of many novel cytotoxic thiazoles is still under investigation, some have been shown to induce apoptosis through mitochondrial pathways and cause cell cycle arrest, suggesting multiple points of intervention in cancer cell survival.[9] The goal is to identify compounds that retain high cytotoxicity against cancer cells while having a lower impact on healthy tissues, such as cardiomyocytes.
Figure 2: Key mechanisms of action for the cytotoxic drug Doxorubicin.
In Vitro Efficacy Comparison
The antiproliferative activity of novel pyrazolyl-thiazole derivatives was evaluated against the MCF-7 human breast carcinoma cell line and compared to both Doxorubicin and the targeted therapy Dasatinib.
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| Novel Thiazole (Cmpd 20) | MCF-7 | 0.78 | |
| Doxorubicin | MCF-7 | 3.10 | |
| Dasatinib | MCF-7 | 7.99 | |
| Table 2: Comparative in vitro cytotoxicity against the MCF-7 breast cancer cell line. |
Expertise & Experience: The results are striking. The novel thiazole compound (Cmpd 20) demonstrated significantly greater potency (a lower IC₅₀ value) than both the standard chemotherapeutic Doxorubicin and the targeted drug Dasatinib in this assay. An IC₅₀ value of 0.78 µM is exceptionally potent and indicates a strong cytotoxic effect on this cancer cell line. This makes the compound a compelling candidate for further investigation, particularly for toxicity profiling against non-cancerous cell lines to determine its therapeutic index.
In Vivo Efficacy Evaluation: A Representative Model
Validating in vitro findings in a living system is a critical step in drug development. The human tumor xenograft mouse model is a widely used preclinical model to assess a compound's ability to inhibit tumor growth in vivo.[4] While direct in vivo comparative data for the exact compounds highlighted above is proprietary or pending publication, the following table represents typical results from studies evaluating novel thiazole or triazole-based Sorafenib analogs in a xenograft model.
| Treatment Group | Dose & Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 10 mL/kg, daily | + 450% | 0% |
| Sorafenib | 30 mg/kg, daily | + 150% | 67% |
| Novel Thiazole Analog | 30 mg/kg, daily | + 110% | 76% |
| Table 3: Representative data from an in vivo human tumor xenograft study in mice. |
Trustworthiness: This representative data illustrates a scenario where a novel thiazole analog provides a modest but significant improvement in tumor growth inhibition compared to the standard of care at an equivalent dose. Such a result would provide strong justification for advancing the compound into formal IND-enabling studies.
Experimental Protocols & Methodologies
Authoritative and reproducible protocols are the bedrock of scientific integrity. The following sections detail the standard methodologies used to generate the data presented in this guide.
In Vitro Antiproliferative MTT Assay
This assay quantitatively measures the metabolic activity of a cell population, which is an indicator of cell viability and proliferation.
Figure 3: Standard experimental workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231 or MCF-7) are harvested during their exponential growth phase. After counting, the cells are seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A dilution series of the test compounds (e.g., Compound 4d, Sorafenib) and the reference drug is prepared in culture medium. The medium from the cell plates is aspirated and replaced with 100 µL of the compound-containing medium. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds. The plates are then incubated for 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
Solubilization and Reading: The culture medium is carefully removed, and 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.
-
Data Analysis: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm. After subtracting the background absorbance, the cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Subcutaneous Xenograft Model
This protocol describes the establishment of a human tumor in an immunodeficient mouse to test the efficacy of an anticancer agent.
Step-by-Step Protocol:
-
Animal Acclimatization: Female immunodeficient mice (e.g., NSG or Nude mice), typically 6-8 weeks old, are used. The animals are allowed an acclimatization period of at least one week before any procedures.
-
Cell Preparation and Implantation: Human cancer cells (e.g., Mahlavu HCC cells) are grown in culture, harvested, and resuspended in a sterile, serum-free medium, often mixed 1:1 with a basement membrane matrix (e.g., Matrigel) to improve tumor take rate.[4] A total of 5-10 million cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.[4]
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is measured regularly (2-3 times per week) with digital calipers using the formula: Volume = (width)² x length/2. Once tumors reach the target size, mice are randomized into treatment and control groups.
-
Drug Administration: The novel compound and the standard-of-care drug are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). The vehicle control group receives the formulation buffer without the active drug.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study by comparing the change in mean tumor volume in the treated groups to the vehicle control group. Animal health is monitored daily.
Conclusion
The preclinical data presented in this guide strongly supports the continued investigation of novel thiazole derivatives as next-generation anticancer agents. In direct in vitro comparisons, specific thiazole compounds have demonstrated potency that is equivalent or superior to established standard-of-care drugs like Sorafenib and Doxorubicin.[5] The mechanism of action for many of these compounds, particularly the inhibition of key oncogenic kinases like VEGFR-2, aligns with clinically validated therapeutic strategies. The ultimate promise of this chemical class lies in the potential to develop therapies with an improved therapeutic window—maximizing efficacy against malignant cells while minimizing the dose-limiting toxicities that often compromise patient quality of life. The representative in vivo data underscores the potential for these compounds to translate in vitro potency into meaningful tumor growth inhibition. Further development, including comprehensive ADME/Tox profiling and advanced in vivo studies, is warranted to advance these promising candidates toward clinical evaluation.
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Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. National Institutes of Health. [Link]
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Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. National Institutes of Health. [Link]
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. National Institutes of Health. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from regulatory standards and best practices in chemical safety, providing a framework for responsible waste management.
Disclaimer: This guide is based on the known hazards of closely related structural isomers, such as 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid, as a direct Safety Data Sheet (SDS) for the 3-methoxy isomer was not available.[1] It is imperative to consult your institution's Environmental Health and Safety (EH&S) department and review local, state, and federal regulations to ensure full compliance.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a compound is the first principle of safe handling and disposal. This compound, based on data from its isomers, is classified as a hazardous substance.[1]
Primary Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
Chemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃S | [3] |
| Molecular Weight | 235.26 g/mol | [3] |
| Physical Form | Solid | [4] |
| Hazard Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [1] |
This risk profile mandates that the compound be handled with appropriate personal protective equipment and that its waste stream be managed as hazardous.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, the immediate safety of the handler is paramount. Adherence to proper PPE protocols is non-negotiable.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles that meet European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are required.[1][5]
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber) suitable for handling chemical irritants.[1]
-
Body Protection: A lab coat or long-sleeved clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: When handling the solid compound outside of a chemical fume hood where dust formation is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5]
Causality: The carboxylic acid functional group and the thiazole ring system can interact with biological tissues, causing irritation. The specified PPE creates a necessary barrier to prevent contact with skin, eyes, and the respiratory system, mitigating the risk of injury.
Waste Characterization and Segregation
According to European and US regulations, waste containing this compound is classified as hazardous.[1] Therefore, it must not be mixed with non-hazardous waste.
-
Waste Stream: This chemical waste must be segregated into a dedicated, clearly labeled hazardous waste container.
-
Container Requirements: Use a container that is chemically compatible with carboxylic acids. High-density polyethylene (HDPE) is a suitable choice. The container must be in good condition, free from leaks, and have a secure, tightly fitting lid.[6] Makeshift covers are unacceptable.[6]
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "Waste this compound."
Step-by-Step Disposal Procedures
The appropriate disposal method depends on the form and quantity of the waste. The overarching principle is to ensure the complete destruction of the chemical or its conversion to a non-hazardous state by a licensed facility.
Protocol 1: Disposal of Solid Waste and Contaminated Materials
This is the most common scenario for unused reagents or material from a spill cleanup.
-
Containment: Carefully sweep up the solid chemical, avoiding dust generation.[1] Place it into a designated, labeled hazardous waste container.
-
Packaging: For contaminated materials (e.g., weigh boats, gloves, absorbent pads), place them in the same container.
-
Storage: Keep the container tightly closed and store it in a well-ventilated, designated satellite accumulation area until collection.[7]
-
Collection: Arrange for pickup by your institution's EH&S department or a licensed hazardous waste disposal contractor.
-
Final Disposal Method: The standard and most effective method for final disposal is incineration at a licensed facility. Thermal decomposition ensures the complete breakdown of the organic structure into less harmful components like carbon dioxide, nitrogen oxides, and sulfur oxides.[1]
Protocol 2: Neutralization of Small Quantities of Dilute Aqueous Solutions
Warning: This procedure is only for trace amounts of the compound in an aqueous solution and should only be performed if permitted by your local regulations. The U.S. EPA has a ban on sewering hazardous waste pharmaceuticals, which may apply depending on the specific context and jurisdiction.[8][9] This protocol should be considered a pre-treatment step before collection, not a direct-to-drain method unless explicitly authorized.
-
Preparation: Perform this procedure in a chemical fume hood while wearing all required PPE. Have a spill kit ready.
-
Dilution: Ensure the acidic solution is dilute (e.g., <1%). If it is concentrated, dilute it by slowly adding the acid solution to a large volume of cold water.
-
Neutralization: Slowly add a weak base, such as a saturated solution of sodium bicarbonate (soda ash), to the diluted acidic solution with constant stirring.[6]
-
Rationale: Using a weak base prevents a rapid, uncontrolled exothermic reaction and splattering that can occur with strong bases like sodium hydroxide.
-
-
pH Monitoring: Monitor the pH of the solution using pH indicator strips or a calibrated pH meter.[6] Continue adding the base in small increments until the pH is between 6.0 and 8.0.
-
Disposal: Once neutralized, the solution should be collected in a hazardous waste container for aqueous waste and managed through your institution's chemical waste program.
Disposal Decision Workflow
The following diagram illustrates the logical flow for determining the correct disposal path.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spills and Exposure
Accidents can happen, and a prepared response is critical to mitigating harm.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician or poison control center if you feel unwell.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur.[1]
Spill Cleanup:
-
Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing full PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial spill kit.[10]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EH&S department according to institutional policy.
Regulatory Context
Disposal procedures are governed by several regulatory bodies. In the United States, these include:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), defines and regulates hazardous waste.[11] This compound would likely fall under codes for characteristic hazardous waste due to its irritant properties.
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including hazard communication and the use of PPE, through regulations like 29 CFR 1910.1200.[5]
By adhering to the protocols in this guide, researchers and laboratory professionals can manage the disposal of this compound with confidence, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.
References
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PubChem. 2-[(4-Methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres. Retrieved from [Link]
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University of Oklahoma Health Sciences Center (OUHSC). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from [Link]
-
U.S. Government Publishing Office. (2023, December 18). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Electronic Code of Federal Regulations. Retrieved from [Link]
-
Chemical Label. 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Acid and Caustic Solutions. Retrieved from [Link]
-
U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]
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Stanford Environmental Health & Safety. List of Acutely Hazardous Wastes. Retrieved from [Link]
-
De La Salle University. Hazardous Waste Codes. Retrieved from [Link]
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PubChem. Thiazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]
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Royal Society of Chemistry. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Retrieved from [Link]
-
American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
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Cole-Parmer. Chemical Compatibility Database. Retrieved from [Link]
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Waste360. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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GovInfo. (2021, October 1). Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations. Retrieved from [Link]
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Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]
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University of Oklahoma Health Sciences Center (OUHSC). EHSO Manual 2025-2026 - Chemical Hazards. Retrieved from [Link]
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SciSpace. (2011, June 10). The products of the thermal decomposition of CH3CHO. Retrieved from [Link]
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PubMed. (2023, April 18). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
